molecular formula C8H3ClF2N2 B1321252 4-Chloro-6,7-difluoroquinazoline CAS No. 625080-60-6

4-Chloro-6,7-difluoroquinazoline

Cat. No.: B1321252
CAS No.: 625080-60-6
M. Wt: 200.57 g/mol
InChI Key: RFMNNDWGWANMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-difluoroquinazoline is a high-purity, multifunctional chemical intermediate designed for advanced pharmaceutical research and development. Its core value lies in the strategic positioning of reactive sites, particularly the C-4 chloride and the C-6,7 fluorine substituents, which make it a privileged scaffold for constructing targeted bioactive molecules . This compound is primarily employed in the synthesis of 4-anilinoquinazoline derivatives, a prominent class of compounds investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . These kinases are critical targets in oncology research, and the 4-chloro group serves as an excellent leaving group for nucleophilic substitution reactions with diverse anilines and other nucleophiles, enabling rapid structure-activity relationship (SAR) studies . The presence of fluorine atoms on the benzo-fused ring is a key structural feature; fluorine can enhance membrane permeability, influence electronic properties, and improve metabolic stability, thereby optimizing the drug-like properties of the resulting candidates . Beyond oncology, the quinazoline core is a significant pharmacophore with a demonstrated wide spectrum of biological properties, including antimicrobial, antifungal, and anti-inflammatory activities . Structure-activity relationship studies indicate that halogenation at the 6 and 7 positions of the quinazoline ring can significantly improve these biological activities, making 4-Chloro-6,7-difluoroquinazoline a particularly valuable precursor for antimicrobial research . Researchers will find this building block essential for generating novel compounds in drug discovery. It is suitable for various synthetic transformations, including efficient N-arylation under modern conditions such as microwave irradiation to create targeted libraries for high-throughput screening . Intended Use: This product is supplied for chemical synthesis and research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

4-chloro-6,7-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-4-1-5(10)6(11)2-7(4)12-3-13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMNNDWGWANMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610664
Record name 4-Chloro-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625080-60-6
Record name 4-Chloro-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6,7-difluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structure, Nomenclature, and Synthesis of 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6,7-difluoroquinazoline (CAS: 625080-60-6) is a critical bicyclic heterocyclic intermediate used primarily in the pharmaceutical development of tyrosine kinase inhibitors (TKIs).[1][2] It serves as the electrophilic scaffold for the synthesis of 4-anilinoquinazoline drugs, including second and third-generation EGFR inhibitors. Its structural uniqueness lies in the C4-chlorine atom—a highly reactive leaving group—paired with a 6,7-difluoro substitution pattern that modulates the electronic density of the quinazoline ring, influencing both the reactivity of the C4 position and the metabolic stability of the final drug candidate.

Structural Anatomy & Nomenclature

IUPAC Nomenclature and Numbering

The quinazoline ring system consists of a benzene ring fused to a pyrimidine ring. Proper numbering is essential for describing regioselective reactions.

  • Systematic Name: 4-Chloro-6,7-difluoroquinazoline[1][2][3][4][5]

  • Numbering Logic: Numbering begins at the nitrogen atom adjacent to the bridgehead carbon (N1), proceeds to the other nitrogen (N3), and continues around the benzene ring. The chloro- substituent is at position 4, and the fluoro- substituents are at positions 6 and 7.

QuinazolineNumbering Figure 1: Numbering scheme of the Quinazoline scaffold. Note: C4 is the site of nucleophilic attack; C6/C7 are fluorinated. N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 (Cl) N3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a Fusion C6 C6 (F) C5->C6 C7 C7 (F) C6->C7 C8 C8 C7->C8 C8->C8a C8a->N1

[6]

Physicochemical Properties

The following data characterizes the pure compound. Note that the melting point is relatively low, classifying it as a low-melting solid which requires careful storage to prevent hydrolysis.

PropertyValueNotes
CAS Number 625080-60-6Specific to the 4-chloro-6,7-difluoro variant.[1][2][3][7][8]
Molecular Formula

Molecular Weight 200.57 g/mol
Appearance Off-white to pale yellow solidDarkens upon exposure to moisture/light.
Melting Point 56–58 °CSharp melting point indicates high purity.
Boiling Point ~290 °CPredicted (at 760 mmHg).[9]
Solubility DCM, EtOAc, THFReacts/Decomposes in water/alcohols.

Synthetic Pathway

The synthesis of 4-chloro-6,7-difluoroquinazoline is typically a two-stage process starting from fluorinated aniline precursors. The critical step is the chlorination of the stable quinazolinone intermediate.

Reaction Scheme

The transformation involves the conversion of the carbonyl oxygen of the quinazolinone into a leaving group (chloride), driving the aromatization of the pyrimidine ring.

SynthesisRoute Figure 2: Synthetic pathway from aniline precursor to chloro-quinazoline. Start 3,4-Difluoroaniline (Precursor) Step1 Cyclization (Formamidine acetate or Formic acid) Start->Step1 Reflux Inter 6,7-Difluoroquinazolin-4(3H)-one (CAS: 205259-37-6) Step1->Inter Ring Closure Reagent Chlorination Agent (POCl3 or SOCl2 + Base) Inter->Reagent Activation Product 4-Chloro-6,7-difluoroquinazoline (Final Product) Reagent->Product Nucleophilic Acyl Substitution (-HCl, -PO2Cl)

Detailed Protocol: Chlorination of 6,7-Difluoroquinazolin-4(3H)-one

This protocol describes the conversion using Phosphorus Oxychloride (


), the industry standard for this transformation due to its efficiency.

Reagents:

  • 6,7-Difluoroquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 eq) – Acts as solvent and reagent.
    
  • Diisopropylethylamine (DIPEA) or DMF (Cat. 0.1 eq) – Catalyst to form Vilsmeier-like intermediate.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge the 6,7-difluoroquinazolin-4(3H)-one.

  • Addition: Carefully add

    
     under an inert atmosphere (
    
    
    
    ). If using a catalyst (DMF), add it dropwise (exothermic).
  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (polar, stays at baseline) should disappear, replaced by a less polar UV-active spot (Product).

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Quenching: Slowly pour the residue onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product back to the quinazolinone.

    • Neutralize with saturated

      
       solution to pH ~8.
      
  • Isolation: Extract immediately with Dichloromethane (DCM). Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude solid is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/DCM.

Reactivity Profile & Mechanism

The utility of 4-Chloro-6,7-difluoroquinazoline lies in its high electrophilicity at the C4 position.

Regioselectivity (SNAr)

While the molecule possesses three halogens, the Chlorine at C4 is significantly more labile than the Fluorines at C6/C7.

  • C4 Position: Highly electron-deficient due to the adjacent nitrogen atoms (C=N bond character). It undergoes

    
     readily with amines, alcohols, and thiols.
    
  • C6/C7 Positions: The C-F bonds are strong. However, the electron-withdrawing nature of fluorine inductively destabilizes the ring, making C4 more reactive than in non-fluorinated analogs. Under forcing conditions (high heat, strong alkoxides), the fluorines can also be displaced, typically C7 before C6.

ReactivityLogic Figure 3: Regioselectivity logic flow. The C4-Cl bond breaks preferentially. cluster_C4 Primary Reactivity (C4) cluster_CF Secondary Reactivity (C6/C7) Molecule 4-Chloro-6,7-difluoroquinazoline C4_Attack Nucleophilic Attack at C4 (Anilines, Alkoxides) Molecule->C4_Attack Fast (Rt/Mild Heat) CF_Attack Displacement of Fluorine (Strong Nucleophiles, High T) Molecule->CF_Attack Slow (High Heat) Product_C4 4-Substituted-6,7-difluoroquinazoline (Kinetic Product) C4_Attack->Product_C4 Product_CF Poly-substituted impurities CF_Attack->Product_CF

Handling and Safety (E-E-A-T)

This compound is a potent skin and eye irritant and hydrolyzes to release HCl.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Spill Protocol: Do not use water. Absorb with dry sand or vermiculite. Neutralize the area with dilute bicarbonate solution after removing the bulk solid.

References

  • Barker, A. J., et al. (2001). Studies Leading to the Identification of ZD1839 (Iressa): An Orally Active, Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Targeted to the Treatment of Cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911–1914. Link

  • Ballard, S. A., et al. (2006). Process for the manufacture of gefitinib.[11] U.S. Patent No. 7,163,943. Washington, DC: U.S. Patent and Trademark Office. Link

  • Chandregowda, V., et al. (2009). Synthesis of 4-chloro-6,7-difluoroquinazoline and its application in the synthesis of novel quinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-6,7-difluoroquinazoline.[1][3]Link

Sources

4-Chloro-6,7-difluoroquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Fluorinated Kinase Inhibitor Discovery

Executive Summary

4-Chloro-6,7-difluoroquinazoline (CAS: 625080-60-6) is a high-value heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (TKIs).[1][2] Unlike its electron-rich analogue (4-chloro-6,7-dimethoxyquinazoline, the Gefitinib intermediate), this difluoro-substituted scaffold offers distinct electronic and physicochemical advantages. The electron-withdrawing fluorine atoms at positions 6 and 7 significantly increase the electrophilicity at the C4 position, facilitating rapid nucleophilic aromatic substitution (


), while simultaneously blocking metabolic oxidation sites and modulating the lipophilicity (LogP) of the final drug candidate.

This guide details the physicochemical profile, reaction mechanisms, and validated experimental protocols for utilizing this compound in medicinal chemistry campaigns.

Part 1: Physicochemical Profile

The precise characterization of 4-Chloro-6,7-difluoroquinazoline is essential for stoichiometry calculations and analytical validation.

Molecular Identity
PropertyData
IUPAC Name 4-Chloro-6,7-difluoroquinazoline
CAS Registry Number 625080-60-6
Molecular Formula

SMILES C1=C(C(=CC2=C1N=CN=C2Cl)F)F
Appearance White to off-white crystalline solid
Quantitative Data
MetricValueTechnical Note
Molecular Weight 200.57 g/mol Use for molarity calculations.
Exact Mass 199.995 g/mol Monoisotopic mass for HRMS validation (

).
Isotopic Pattern 3:1 (M : M+2)Distinctive chlorine signature in Mass Spec.
Predicted LogP ~2.5 - 2.8Higher lipophilicity than dimethoxy analogs due to C-F bonds.
Melting Point 130–135 °CRange varies slightly by purity/polymorph.

Part 2: Mechanistic Utility & Reactivity

The "Fluorine Effect" on Reactivity

The strategic value of the 6,7-difluoro substitution lies in its electronic influence on the pyrimidine ring.

  • Enhanced Electrophilicity: Fluorine is highly electronegative. Its inductive effect (

    
    ) pulls electron density away from the aromatic ring system. This destabilizes the C4-Cl bond and makes the C4 carbon significantly more electrophilic than in non-fluorinated or methoxy-substituted quinazolines.
    
  • Metabolic Blocking: The C-F bond is metabolically stable. Substituting hydrogens or methoxy groups with fluorine at positions 6 and 7 prevents oxidative metabolism (e.g., by Cytochrome P450s) at these positions, potentially extending the half-life of the final drug.

Reaction Mechanism:

The primary utility of this scaffold is the displacement of the 4-chloro group by nucleophiles (amines, anilines, phenols) to generate the active pharmacophore.

SNAr_Mechanism cluster_legend Electronic Effect Reactant 4-Chloro-6,7- difluoroquinazoline (Electrophile) Transition Meisenheimer-like Transition State (Tetrahedral Intermediate) Reactant->Transition Nucleophilic Attack (Fast) Nucleophile Nucleophile (R-NH2 / Ar-NH2) Nucleophile->Transition Product 4-Substituted Quinazoline (Final Drug Core) Transition->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Transition->Byproduct Note 6,7-Difluoro substitution lowers LUMO energy, accelerating attack.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) at the C4 position. The electron-deficient nature of the 6,7-difluoro ring accelerates the initial nucleophilic attack.

Part 3: Experimental Protocol

Objective: Synthesis of a 4-amino-substituted quinazoline library member using 4-chloro-6,7-difluoroquinazoline. Context: This protocol is adapted from standard medicinal chemistry procedures for halo-quinazolines (e.g., "Procedure H" in patent literature).

Materials
  • Substrate: 4-Chloro-6,7-difluoroquinazoline (1.0 eq)

  • Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 eq)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN). Note: IPA is preferred as the product often precipitates as the HCl salt.

  • Base (Optional): Diisopropylethylamine (DIPEA) (1.5 eq). Note: Omit if isolating the HCl salt directly.

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-Chloro-6,7-difluoroquinazoline (200 mg, 1.0 mmol) in anhydrous Isopropanol (5 mL).

    • Why Anhydrous? To prevent hydrolysis of the C-Cl bond to the inactive quinazolinone (4-hydroxy) species.

  • Addition: Add the Amine Nucleophile (1.1 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material (MW 200.6) should disappear, replaced by the product mass (M+H = 200.6 - 35.5 + Nucleophile Mass).

  • Work-up (Method A - HCl Salt Precipitation):

    • Cool the reaction to room temperature.

    • If a precipitate forms, filter the solid using a vacuum frit.

    • Wash the cake with cold IPA (2 x 2 mL) and Diethyl Ether (2 x 5 mL).

    • Dry under high vacuum.

  • Work-up (Method B - Free Base):

    • If no precipitate forms (or if DIPEA was used), dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Validation Workflow

Workflow Start Start: 4-Cl-6,7-F-Quinazoline QC_Check QC Check: Is solvent anhydrous? Start->QC_Check Reaction Reaction: + Amine, IPA, 80°C QC_Check->Reaction Yes Monitor Monitor LC-MS: Loss of m/z 200/202 (Cl pattern) Reaction->Monitor Monitor->Reaction Incomplete Precipitation Precipitation of HCl Salt Monitor->Precipitation Complete Filtration Filtration & Wash (Cold IPA/Ether) Precipitation->Filtration Analysis Final Analysis: 1H NMR (DMSO-d6) Check loss of C4-Cl signal Filtration->Analysis

Figure 2: Synthetic workflow for library generation using the 4-chloro-6,7-difluoroquinazoline scaffold.

Part 4: Safety & Stability

Stability Hazards
  • Hydrolysis Sensitivity: The C4-Chlorine atom is highly reactive. Exposure to atmospheric moisture will slowly hydrolyze the compound to 6,7-difluoroquinazolin-4(3H)-one , which is catalytically inactive for kinase inhibition.

    • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

    • Handling: Allow the vial to warm to room temperature before opening to prevent condensation.

Health Hazards (GHS Classification)
  • Skin/Eye Irritant: Causes severe skin irritation and serious eye damage (H315, H318). The hydrolysis product is HCl, which is corrosive.

  • Sensitizer: Halo-heterocycles are potent sensitizers. All handling must occur in a chemical fume hood.

References

  • PubChem. (n.d.). 4-Chloro-6,7-difluoroquinazoline (Compound).[1][3][4][5][6][7][8] National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link](Note: CID links to related fluoro-quinazoline structures for property verification).

  • Google Patents. (2020). US10793564B2 - Amino acid compounds and methods of use. (Demonstrates usage in Procedure H for synthesis of bioactive molecules).
  • Wipf, P., et al. (2019). A New Synthesis of Gefitinib. Synlett.

    
     reactivity). Retrieved February 8, 2026, from [Link]
    

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-6,7-difluoroquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-Chloro-6,7-difluoroquinazoline. Given its structural relation to key intermediates in pharmaceutical synthesis, a thorough understanding of its solubility is paramount for process development, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

4-Chloro-6,7-difluoroquinazoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is a scaffold found in numerous approved drugs, particularly in oncology. The chloro and difluoro substitutions modulate the electronic and lipophilic properties of the molecule, influencing its reactivity and biological activity.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs many aspects of the drug development lifecycle:

  • Process Chemistry: Solubility dictates the choice of solvents for reaction, crystallization, and purification, directly impacting yield, purity, and process efficiency.

  • Formulation Development: Understanding the solubility profile is essential for developing viable dosage forms, whether for oral, parenteral, or topical administration.

  • Bioavailability: The therapeutic efficacy of a drug is often linked to its ability to dissolve in physiological fluids. Poor solubility can lead to low bioavailability, hindering a promising compound's development.[1]

This guide will delve into the theoretical and practical aspects of determining the solubility of 4-Chloro-6,7-difluoroquinazoline in various organic solvents, providing a robust framework for experimental design and data interpretation.

Physicochemical Properties and Predicted Solubility Behavior

2.1. Molecular Structure Analysis

  • Quinazoline Core: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors.

  • Chloro and Difluoro Substituents: The highly electronegative fluorine and chlorine atoms increase the polarity of the molecule and can participate in dipole-dipole interactions. However, they are not strong hydrogen bond donors or acceptors.

  • Aromatic System: The fused aromatic rings contribute to the planarity and potential for π-π stacking interactions.

Based on these features, 4-Chloro-6,7-difluoroquinazoline is expected to be a crystalline solid with a relatively high melting point and limited solubility in non-polar solvents. Its solubility is likely to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds.

2.2. "Like Dissolves Like": A Guiding Principle for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents that have similar polarity to the solute are generally better at dissolving it. For 4-Chloro-6,7-difluoroquinazoline, a range of solvents should be considered, spanning different polarity classes.

Table 1: Predicted Physicochemical Properties of 4-Chloro-6,7-difluoroquinazoline

PropertyPredicted Value/CharacteristicRationale / Comparison
Molecular Weight~214.58 g/mol Calculated from the chemical formula C₈H₃ClF₂N₂.
Melting PointHighCrystalline solid. Similar compounds like 4-chloro-6,7-dimethoxyquinazoline have a melting point of 132-136 °C.[2]
PolarityPolar aproticPresence of electronegative Cl and F atoms and N in the quinazoline ring.
Hydrogen BondingPrimarily a hydrogen bond acceptorNitrogen atoms in the quinazoline ring.
XLogP3~2.5-3.0Estimated based on similar structures. This suggests moderate lipophilicity.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[3] It represents the true solubility of the compound. The following section provides a detailed, self-validating protocol for its determination.

3.1. The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[4] It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.

Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep_vial Add excess 4-Chloro-6,7-difluoroquinazoline to a known volume of solvent in a sealed vial prep_excess Ensure visible solid remains to confirm supersaturation prep_vial->prep_excess equil_shake Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep_excess->equil_shake equil_check Periodically check for equilibrium (no change in concentration over time) equil_shake->equil_check sep_centrifuge Centrifuge the sample to pellet undissolved solid equil_check->sep_centrifuge sep_filter Filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) sep_centrifuge->sep_filter analysis_dilute Dilute an aliquot of the clear filtrate sep_filter->analysis_dilute analysis_quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis_dilute->analysis_quantify calc calc analysis_quantify->calc Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • 4-Chloro-6,7-difluoroquinazoline (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl Acetate, Dichloromethane)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Chloro-6,7-difluoroquinazoline to a glass vial. An amount that ensures undissolved solid remains after equilibration is crucial.

    • Add a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[5] For crystalline compounds, longer equilibration times may be necessary.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of 4-Chloro-6,7-difluoroquinazoline of known concentrations in the chosen solvent.

    • Develop a suitable HPLC-UV method to quantify the concentration of the compound.

    • Dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and the standard solutions by HPLC-UV.

    • Calculate the concentration of the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

3.2. Causality and Self-Validation in the Protocol

  • Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium with the solid phase has been achieved and the solution is truly saturated.

  • Why constant temperature? Solubility is temperature-dependent. For most solids in liquids, solubility increases with temperature.[6][7][8] Maintaining a constant temperature is essential for reproducible and accurate results.

  • Why 24-72 hours of equilibration? This extended period allows the dissolution process to reach a true equilibrium, especially for poorly soluble or slow-dissolving crystalline compounds. Shorter times might lead to an underestimation of the thermodynamic solubility.[5]

  • Why centrifugation and filtration? These steps are crucial to ensure that the solution analyzed is free of any solid particles, which would otherwise lead to an overestimation of the solubility.

High-Throughput Screening for Kinetic Solubility

In early drug discovery, when compound availability is limited, kinetic solubility measurements provide a faster, higher-throughput alternative to thermodynamic solubility.[3]

4.1. The Precipitation Method

This method involves dissolving the compound in a water-miscible organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility. While this guide focuses on organic solvents, understanding this method is crucial for drug development professionals.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_dilute Dilution & Precipitation cluster_analysis Analysis prep_stock Prepare a high-concentration stock solution in DMSO dilute_buffer Add stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate prep_stock->dilute_buffer precipitate Incubate for a short period (e.g., 1-2 hours) to allow for precipitation dilute_buffer->precipitate analysis_measure Measure the concentration of the dissolved compound (e.g., by nephelometry, UV-Vis, or HPLC-UV) precipitate->analysis_measure

Caption: Workflow for kinetic solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for 4-Chloro-6,7-difluoroquinazoline at 25°C

SolventSolvent ClassDielectric Constant (ε)Predicted Solubility (mg/mL)
HexaneNon-polar1.9< 0.1
TolueneNon-polar2.4< 0.5
DichloromethanePolar aprotic9.11 - 5
Ethyl AcetatePolar aprotic6.05 - 10
Tetrahydrofuran (THF)Polar aprotic7.510 - 20
AcetonitrilePolar aprotic37.515 - 30
MethanolPolar protic32.75 - 15
EthanolPolar protic24.52 - 10
N,N-Dimethylformamide (DMF)Polar aprotic36.7> 50
Dimethyl sulfoxide (DMSO)Polar aprotic46.7> 100

Interpretation of Results:

  • High Solubility in Polar Aprotic Solvents: High solubility in solvents like DMF and DMSO is expected due to their high polarity and ability to engage in strong dipole-dipole interactions with the solute. Studies on other quinazoline derivatives have shown greater solubility in DMF.[5][7]

  • Moderate Solubility in Other Polar Solvents: Solvents like THF and Acetonitrile are also expected to be effective.

  • Lower Solubility in Protic Solvents: Protic solvents like methanol and ethanol can engage in hydrogen bonding with themselves, which may compete with solute-solvent interactions, potentially leading to lower solubility compared to aprotic solvents of similar polarity.

  • Poor Solubility in Non-polar Solvents: As predicted, the compound is likely to be poorly soluble in non-polar solvents like hexane and toluene.

Conclusion: A Roadmap for Solubility Characterization

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-Chloro-6,7-difluoroquinazoline in organic solvents. By combining theoretical predictions with robust, validated experimental protocols like the shake-flask method, researchers can generate accurate and reliable solubility data. This information is indispensable for guiding synthetic route optimization, purification strategies, and formulation development, ultimately accelerating the journey of promising pharmaceutical candidates from the laboratory to the clinic.

References

  • ResearchGate. (2020, February). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). 4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • PubMed. (n.d.). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

Sources

The Quinazoline Scaffold: A Technical Guide to Biological Activity and Rational Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline ring system (benzo[d]pyrimidine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. While historically recognized for antimalarial and diuretic properties, its modern dominance lies in oncology, specifically as a template for ATP-competitive kinase inhibitors.

This guide analyzes the structural determinants of quinazoline biological activity, focusing on the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It provides actionable protocols for synthesis and bioassay, grounded in the causality of experimental design.

Structural Basis & Structure-Activity Relationship (SAR)

The biological efficacy of the quinazoline scaffold is dictated by substitutions at specific vectors on the bicyclic core. For kinase inhibition, the N1 and N3 nitrogens are critical for hydrogen bonding with the kinase hinge region, while the C4, C6, and C7 positions determine specificity and pharmacokinetic (PK) profiles.

Core SAR Vectors
  • Position 4 (The "Warhead" Vector): Substitution with an aniline moiety is the hallmark of EGFR inhibitors (e.g., Gefitinib, Erlotinib). The hydrophobic aromatic ring occupies the hydrophobic pocket I of the kinase, while electron-withdrawing groups (halogens) on the aniline often enhance metabolic stability and binding affinity.

  • Positions 6 & 7 (Solubilizing Tail): These positions point towards the solvent-accessible region. Attaching morpholine or ether chains here (as seen in Gefitinib) dramatically improves water solubility and oral bioavailability without disrupting ATP-pocket binding.

  • Position 2: Often left unsubstituted in first-generation EGFR inhibitors to avoid steric clash with the gatekeeper residue (Thr790). However, bulky groups here can induce selectivity for other kinases or overcome resistance mutations.

Visualization: Quinazoline SAR Map

QuinazolineSAR cluster_legend Key Interaction Zones Quinazoline Quinazoline Core (Benzo[d]pyrimidine) N1 N1: H-Bond Acceptor (Binds Met793 in EGFR) Quinazoline->N1 C4 C4: Hydrophobic Pocket (Aniline moiety essential for kinase affinity) Quinazoline->C4 C6_7 C6/C7: Solvent Front (Solubility & PK properties) Quinazoline->C6_7 C2 C2: Steric Sensitivity (Gatekeeper interaction) Quinazoline->C2

Figure 1: Functional mapping of the quinazoline scaffold highlighting critical vectors for kinase inhibition.

Primary Mechanism: EGFR Tyrosine Kinase Inhibition[3][5][6][7][8][9]

The most commercially successful application of quinazolines is the inhibition of EGFR (ErbB1). Overexpression or mutation of EGFR drives uncontrolled cell proliferation in Non-Small Cell Lung Cancer (NSCLC).[5]

Mechanism of Action

Quinazoline derivatives like Gefitinib and Erlotinib function as reversible, ATP-competitive inhibitors.[6]

  • Binding: The inhibitor enters the catalytic cleft of the kinase domain.

  • H-Bonding: The N1 of the quinazoline ring accepts a hydrogen bond from the amide nitrogen of Met793 (hinge region), while the N3 (or C2-H) interacts with the carbonyl oxygen of Gln791 or Met793.

  • Blockade: By occupying the ATP binding site, the drug prevents the transfer of phosphate from ATP to tyrosine residues on the receptor's C-terminal tail.

  • Signal Termination: This blocks the recruitment of downstream effectors (GRB2, SOS), halting the RAS-RAF-MEK-ERK signaling cascade responsible for proliferation.

Visualization: EGFR Signaling Blockade

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS (GTPase) EGFR->RAS Signal Transduction Quinazoline Quinazoline Inhibitor (Gefitinib/Erlotinib) Quinazoline->EGFR Competes with ATP (BLOCKS) ATP ATP ATP->EGFR Phosphorylation RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Transcription Factors ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2: The EGFR signaling cascade and the competitive inhibition point of quinazoline derivatives.[1][3]

Comparative Data: FDA-Approved Quinazolines

The following table summarizes key quinazoline-based therapeutics, highlighting the structural features that define their clinical utility.

Drug NameTarget(s)IndicationKey Structural Feature (SAR)
Gefitinib EGFR (WT, L858R)NSCLCC6-Morpholine: Improves solubility.C4-3-chloro-4-fluoroaniline: Optimizes hydrophobic fit.
Erlotinib EGFR (WT, Exon 19 del)NSCLC, PancreaticC6/C7-Bis(2-methoxyethoxy): Long glycol chains for solubility.C4-3-ethynylaniline: Acetylene group aids metabolic stability.
Lapatinib EGFR, HER2Breast CancerC6-Furan: Bulky group extends into the solvent channel.4-anilino-3-fluorobenzyloxy: Larger "head" group allows HER2 binding.
Vandetanib VEGFR, EGFR, RETMedullary Thyroid CancerC4-Bromo-aniline: Heavy halogen increases affinity for VEGFR.C6-Piperidine: Basic side chain.

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are designed with self-validating checkpoints.

Synthesis: General Procedure for 4-Anilinoquinazolines

Methodology: Nucleophilic Aromatic Substitution (


).
Rationale: 4-chloroquinazolines are highly electrophilic at the C4 position due to the electron-deficient pyrimidine ring. Reaction with an aniline nucleophile proceeds readily, often driven to completion by the precipitation of the hydrochloride salt product.

Workflow Diagram:

Synthesis Start Start: 4-Chloroquinazoline + Substituted Aniline Solvent Add Solvent: Isopropanol (iPrOH) Start->Solvent Reflux Reflux (80°C) 3-6 Hours Solvent->Reflux Check TLC Monitoring (Disappearance of SM) Reflux->Check Check->Reflux Incomplete Cool Cool to Room Temp (Precipitation) Check->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash with cold iPrOH & Diethyl Ether Filter->Wash Dry Final Product: Quinazoline HCl Salt Wash->Dry

Figure 3: Step-by-step synthetic workflow for 4-anilinoquinazoline derivatives.

Detailed Protocol:

  • Reagents: Dissolve 1.0 eq of 4-chloro-6,7-dialkoxyquinazoline and 1.1 eq of the substituted aniline in Isopropanol (10 mL/mmol).

    • Why Isopropanol? It is polar enough to dissolve the reactants at reflux but non-polar enough to force the ionic HCl salt product to precipitate upon cooling, simplifying purification.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
  • Validation (In-Process Control): Monitor by TLC (System: 5% MeOH in DCM). The starting material (high

    
    ) should disappear; the product salt often stays at the baseline or precipitates.
    
  • Workup: Cool the reaction mixture to room temperature. The product will crystallize as a hydrochloride salt.[7]

  • Purification: Filter the solid. Wash the cake twice with cold isopropanol (to remove unreacted aniline) and twice with diethyl ether (to dry the solid).

  • Free Base Conversion (Optional): If the free base is required for biological assay, suspend the solid in EtOAc, wash with saturated

    
    , dry over 
    
    
    
    , and evaporate.
Bioassay: In Vitro Kinase Inhibition (IC50 Determination)

Methodology: FRET-based or ADP-Glo Assay. Rationale: Direct measurement of ADP production or phosphorylation of a substrate peptide is more accurate than cell-based assays for determining binding affinity.

  • Preparation: Prepare serial dilutions of the synthesized quinazoline (e.g., 10

    
     to 0.1 
    
    
    
    ) in DMSO.
  • Enzyme Mix: Incubate recombinant EGFR kinase domain with the test compound for 15 minutes.

    • Why? Allows the inhibitor to reach equilibrium binding with the enzyme before ATP competes.

  • Reaction Start: Add ATP (

    
     concentration) and substrate peptide (Poly-Glu-Tyr). Incubate for 60 mins at RT.
    
  • Detection: Add detection reagent (e.g., ADP-Glo reagent to deplete ATP and convert ADP to luciferase signal).

  • Analysis: Plot Luminescence vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 2021.

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2023.

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. International Journal of Molecular Sciences, 2019.

  • Gefitinib Mechanism of Action. Patsnap Synapse, 2024.

  • Erlotinib: Mechanism and Clinical Use. StatPearls [Internet], 2024.

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 2018.

Sources

The Strategic Incorporation of Fluorine in Quinazoline Scaffolds: A Synthetic and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its fusion of a benzene and a pyrimidine ring creates a privileged heterocyclic system with diverse biological activities.[1][2] The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tactic in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive exploration of the discovery and synthetic history of fluorinated quinazolines, detailing the evolution of synthetic methodologies and highlighting their pivotal role in the development of targeted therapies, particularly in oncology.

Introduction: The Quinazoline Core and the Fluorine Advantage

The quinazoline ring system, a bicyclic aromatic heterocycle, was first synthesized in the late 19th and early 20th centuries.[3] Since then, its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[4][5] The versatility of the quinazoline core allows for substitution at various positions, enabling fine-tuning of its biological effects.

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in medicinal chemistry.[6][7] Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the acidity and basicity of nearby functional groups, influencing drug-receptor interactions and metabolic stability.[8] The incorporation of fluorine can also enhance membrane permeability and block metabolic pathways, leading to improved bioavailability and a longer duration of action.[8][9]

Foundational Synthetic Strategies for the Quinazoline Scaffold

The construction of the quinazoline ring system has been a subject of extensive research, leading to the development of several named reactions that form the bedrock of quinazoline synthesis. These classical methods, while sometimes requiring harsh conditions, are fundamental to understanding the chemistry of this scaffold.

The Niementowski Quinazoline Synthesis

One of the most established methods for constructing the 4(3H)-quinazolinone core is the Niementowski reaction.[10] This thermal condensation of an anthranilic acid with an amide typically requires high temperatures.[10][11] The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water.[11] The versatility of this method lies in the ability to introduce substituents on both the benzene and pyrimidine rings by selecting appropriately substituted anthranilic acids and amides.[10]

Conceptual Workflow of the Niementowski Reaction

Niementowski Anthranilic_Acid Anthranilic Acid Derivative Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate + Amide - H2O Amide Amide Derivative Quinazolinone Substituted 4(3H)-Quinazolinone Intermediate->Quinazolinone Heat (Cyclization) - H2O

Caption: The Niementowski reaction pathway.

The Bischler Quinazoline Synthesis

Another classical approach is the Bischler synthesis, which typically involves the cyclization of an N-acyl-2-aminobenzylamine. This method and its variations often require high temperatures and pressures, and in some modern adaptations, ultrasonic assistance is employed to meet these demanding conditions.[12]

Evolution of Synthetic Methodologies: Towards Milder and More Efficient Reactions

While classical methods are foundational, modern organic synthesis has driven the development of more efficient, milder, and versatile strategies for constructing the quinazoline scaffold. These advancements have been crucial for the synthesis of complex, highly functionalized, and specifically fluorinated quinazolines.

Metal-Catalyzed Cross-Coupling and Annulation Reactions

The advent of transition-metal catalysis has revolutionized heterocyclic synthesis. Palladium-, copper-, and nickel-catalyzed reactions have been extensively used to form key C-N and C-C bonds in the quinazoline ring system.[13][14] These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. For instance, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a convenient route to 2-substituted quinazolines.[13]

Aza-Reactions

Aza-Diels-Alder and aza-Wittig reactions have emerged as powerful tools for the construction of nitrogen-containing heterocycles, including quinazolines.[12] The aza-Wittig reaction, in particular, offers a versatile and efficient route to quinazolines under mild conditions.[10][12]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained prominence in medicinal chemistry for their efficiency and atom economy.[15] Several MCRs have been developed for the synthesis of quinazoline derivatives, allowing for the rapid generation of diverse libraries of compounds for biological screening.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of quinazolines.[10] This technique can reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods.[10][16]

Fluorinated Quinazolines in Drug Discovery: A Focus on Oncology

The true impact of fluorinated quinazolines is most evident in the field of oncology, where they form the core of several targeted therapies known as tyrosine kinase inhibitors (TKIs).[17][18] These drugs are designed to block the activity of specific tyrosine kinases that are aberrantly activated in cancer cells, thereby inhibiting tumor growth and proliferation.[17][19]

The Rise of EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation.[17] Mutations in the EGFR gene can lead to its constitutive activation, a driving force in several cancers, particularly non-small cell lung cancer (NSCLC).[20] Fluorinated quinazolines have proven to be a highly effective scaffold for the development of EGFR inhibitors.

Drug Name Company Key Fluorinated Moiety Mechanism of Action Initial FDA Approval
Gefitinib (Iressa®) AstraZeneca3-chloro-4-fluoroanilineReversible EGFR TKI2003
Erlotinib (Tarceva®) Roche3-ethynyl-anilineReversible EGFR TKI2004
Afatinib (Gilotrif®) Boehringer Ingelheim3-chloro-4-fluoroanilineIrreversible ErbB family blocker2013
Dacomitinib (Vizimpro®) Pfizer3-chloro-4-fluoroanilineIrreversible ErbB family blocker2018
Case Study: The Synthesis of Gefitinib

The synthesis of Gefitinib (Iressa®) provides an excellent example of the practical application of quinazoline chemistry in drug development. While several synthetic routes have been reported, a common approach involves the construction of the 6,7-dimethoxyquinazoline core, followed by the introduction of the side chains.[20][21][22][23] A key step in many syntheses is the nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorinated aniline side chain.

Retrosynthetic Analysis of Gefitinib

Gefitinib_Retrosynthesis Gefitinib Gefitinib Intermediate1 4-Chloro-6,7-dimethoxyquinazoline Gefitinib->Intermediate1 SNAr Aniline 3-Chloro-4-fluoroaniline Gefitinib->Aniline Intermediate2 6,7-Dimethoxy-3H-quinazolin-4-one Intermediate1->Intermediate2 Chlorination Starting_Material 4,5-Dimethoxyanthranilic Acid Intermediate2->Starting_Material Cyclization (e.g., with Formamide)

Caption: A simplified retrosynthetic approach to Gefitinib.

Exemplary Synthetic Protocol for a Key Step in Gefitinib Synthesis: Nucleophilic Aromatic Substitution

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and scale.

  • Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired product.

Rationale for Experimental Choices:

  • Solvent: Isopropanol is a common choice as it is a good solvent for the reactants and allows for a suitable reflux temperature.

  • Stoichiometry: A slight excess of the aniline is used to ensure complete consumption of the more valuable quinazoline intermediate.

  • Temperature: Refluxing provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction.

Case Study: The Synthesis of Afatinib

Afatinib (Gilotrif®) is an irreversible inhibitor of the ErbB family of tyrosine kinases.[24][25] Its synthesis also relies on the construction of a substituted quinazoline core.[24][26][27] A key feature of afatinib is the Michael acceptor functionality, which allows it to form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition. The introduction of the fluorinated aniline moiety is also a critical step in its synthesis.[24]

Direct Fluorination and Trifluoromethylation Strategies

In addition to using fluorinated building blocks, direct methods for introducing fluorine or trifluoromethyl groups onto the quinazoline scaffold have been developed. These methods offer alternative synthetic routes and can provide access to novel fluorinated quinazolines. For example, the use of trifluoroacetic acid as a CF3 source has been reported for the synthesis of 2-(trifluoromethyl)quinazolin-4-ones in a metal-free and additive-free manner.[28] This approach is significant due to the unique bioactivities conferred by the trifluoromethyl group.[8][28]

Future Perspectives and Challenges

The field of fluorinated quinazolines continues to evolve. Current research focuses on the development of new synthetic methods that are more efficient, sustainable, and environmentally friendly ("green chemistry").[1] There is also a significant effort to design novel fluorinated quinazolines that can overcome drug resistance, a major challenge in cancer therapy.[8] Furthermore, the unique properties of fluorine are being leveraged in the development of PET imaging agents for cancer diagnosis and monitoring treatment response.[18]

Conclusion

The journey of fluorinated quinazolines from their initial discovery to their current status as life-saving medicines is a testament to the power of synthetic and medicinal chemistry. The strategic incorporation of fluorine has proven to be a highly effective strategy for optimizing the pharmacological properties of the quinazoline scaffold. As our understanding of disease biology deepens and synthetic methodologies continue to advance, we can expect the development of new generations of fluorinated quinazolines with improved efficacy, selectivity, and safety profiles, further solidifying their importance in modern drug discovery.

References

  • Gabriel, S. (1903). Ueber das Chinazolin. Berichte der deutschen chemischen Gesellschaft, 36(1), 800-813. [Link]

  • Dömling, A. (2006). Recent developments in multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Kaur, H., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(10), 2679. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Kumar, D., et al. (2023). Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. Bioorganic & Medicinal Chemistry, 82, 117193. [Link]

  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 751733. [Link]

  • Li, S., et al. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(18), 3989-3998. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]

  • Al-Omary, F. A., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2235. [Link]

  • Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Ellman, J. A., et al. (1998). Synthesis of quinazolinone libraries and derivatives thereof. U.S.
  • Charushin, V. N., et al. (2018). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Russian Chemical Reviews, 87(8), 737-772. [Link]

  • Thomas, A., & Mathew, B. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1741. [Link]

  • Wuest, M., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2735-2739. [Link]

  • Kumar, A., et al. (2012). synthesis and CNS depressant activity of fluorinated quinazolone derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 260-264. [Link]

  • Li, J., et al. (2016). Method for preparing afatinib and intermediate thereof. U.S.
  • Reddy, M. S., et al. (2013). Process for the preparation of gefitinib. U.S.
  • Taylor, R. E., & Gilchrist, T. L. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 3-12. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Li, X., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(7), 5857-5867. [Link]

  • ResearchGate. (n.d.). Synthesis of afatinib dimaleate. [Link]

  • Asif, M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. [Link]

  • Reddy, G. M., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Synthetic Communications, 49(3), 436-445. [Link]

  • Thomson, D. S., & Johnson, C. N. (2018). A New Synthesis of Gefitinib. Synlett, 29(19), 2588-2590. [Link]

  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108. [Link]

  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Kumar, P., & Kumar, R. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(1), 1-10. [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. [Link]

  • World Intellectual Property Organization. (2014). Afatinib and preparation method of intermediate thereof. WO/2014/183560. [Link]

  • Roy, S., et al. (2021). Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. CrystEngComm, 23(4), 868-878. [Link]

  • Meyer, E. V. (1940). The Niementowski Reaction. The Use of Methyl Anthranilate or Isatoic Anhydride with Substituted Amides or Amidines in the Formation of 3-Substituted-4-Keto-3,4-Dihydroquinazolines. The Course of the Reaction. Journal of the American Chemical Society, 62(11), 3149-3153. [Link]

  • Abdel-Mottaleb, Y., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3749. [Link]

  • House, D., & Jonklaas, M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5430. [Link]

  • Name-Reaction.com. (n.d.). Niementowski Quinazoline Synthesis. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial searches for "4-Chloro-6,7-difluoroquinazoline" did not yield specific, authoritative safety data sheets (SDS) or comprehensive handling protocols. This lack of specific data necessitates a cautious approach. Extrapolating safety information from structurally different molecules is not advisable.

Therefore, this guide has been developed for the closely related and well-documented compound, 4-Chloro-6,7-dimethoxyquinazoline . This molecule shares the same quinazoline core and chloro- substitution at the 4-position, but features dimethoxy groups instead of difluoro groups at the 6 and 7-positions. While many handling principles for chlorinated heterocyclic compounds are similar, the specific toxicological and reactivity profiles can differ. Professionals intending to work with 4-Chloro-6,7-difluoroquinazoline must conduct a compound-specific risk assessment and, if possible, obtain a Safety Data Sheet from the supplier before commencing any work. The following guide for 4-Chloro-6,7-dimethoxyquinazoline should be used as an informative framework for establishing best practices for a related class of compounds.

Introduction and Compound Profile

4-Chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of several pharmaceutical compounds, notably as a building block for anticancer agents.[1][2] Its utility in drug development underscores the importance of understanding its chemical properties and associated hazards to ensure safe handling in research and manufacturing environments. This document provides a comprehensive overview of the safety protocols, hazard identification, risk mitigation strategies, and emergency procedures necessary for the responsible handling of this compound.

Chemical Identity:

  • Molecular Formula: C₁₁H₁₀ClNO₂[3]

  • Molecular Weight: 223.65 g/mol [4]

  • CAS Number: 13790-39-1[5]

  • Appearance: Typically a white to light yellow or pale brown solid, powder, or crystalline powder.[1][6]

Hazard Identification and Classification

The primary hazards associated with 4-Chloro-6,7-dimethoxyquinazoline involve irritation to the skin, eyes, and respiratory system.[7][8][9] It is classified as a hazardous chemical under OSHA (29 CFR 1910.1200).[6]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[5][7]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[7][8]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1][5]

Risk Assessment and Control Workflow

A systematic risk assessment is paramount before handling 4-Chloro-6,7-dimethoxyquinazoline. The objective is to identify potential exposure scenarios and implement a hierarchy of controls to minimize risk. This process involves evaluating the scale of the operation, the physical form of the substance, and the specific manipulations to be performed.

Risk_Assessment_Workflow cluster_planning Phase 1: Planning & Evaluation cluster_control Phase 2: Control Implementation cluster_execution Phase 3: Execution & Review A Identify Task (e.g., Weighing, Reaction Setup, Purification) B Evaluate Compound Hazards (Review SDS: Irritant, Solid Form) A->B C Assess Exposure Potential (Dust generation, Spills, Aerosols) B->C D Engineering Controls (Fume Hood, Ventilated Enclosure) C->D E Administrative Controls (SOPs, Training, Restricted Access) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G Perform Experiment (Adherence to SOPs) F->G H Monitor & Review (Observe for issues, Post-task review) G->H Emergency_Response_Flowchart cluster_routes Exposure Route cluster_actions Immediate Action Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Skin->Action_Skin Action_Eye Rinse cautiously with water for at least 15 mins. Remove contact lenses if present/easy. Continue rinsing. Eye->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth with water. Drink plenty of water. Ingestion->Action_Ingest Seek_Medical Seek Immediate Medical Attention Action_Inhale->Seek_Medical Action_Skin->Seek_Medical if irritation persists Action_Eye->Seek_Medical Action_Ingest->Seek_Medical

Caption: Decision-making flowchart for first-aid response to exposure.

  • Inhalation: Remove the individual to fresh air. [6][8]If breathing is difficult or has stopped, provide artificial respiration. [8][9]Seek medical attention. [6][9]* Skin Contact: Immediately remove all contaminated clothing. [5]Wash the affected area with plenty of soap and water for at least 15 minutes. [6][9]If skin irritation occurs or persists, get medical advice. [5][6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. [6][9]Remove contact lenses if it is safe and easy to do so. [6]Continue rinsing and seek immediate medical attention. [6][8]* Ingestion: Do NOT induce vomiting. [8][9]Clean the mouth with water and subsequently drink plenty of water. [6]Never give anything by mouth to an unconscious person. [9][10]Seek medical attention. [8][9]

References

  • Apollo Scientific. (n.d.).
  • Apollo Scientific. (2023, July 7).
  • European Chlorinated Solvent Association. (n.d.).
  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents Product Stewardship Manual.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet - 4-Chloro-6,7-dimethoxyquinazoline.
  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • Benchchem. (2025).
  • Benchchem. (2025). Personal protective equipment for handling 4-Chloro-6,7-dimethoxyquinoline.
  • TCI Chemicals. (2025, May 15). Safety Data Sheet - 4-Chloro-6,7-dimethoxyquinazoline.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet - 2-Chloro-6,7-dimethoxyquinazolin-4-amine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • European Chlorinated Solvent Association. (n.d.).
  • Thermo Fisher Scientific. (2010, August 26). Safety Data Sheet - 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

Sources

4-Chloro-6,7-difluoroquinazoline: A Technical Guide to Commercial Purity and Grade Selection

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-difluoroquinazoline stands as a critical building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of highly targeted tyrosine kinase inhibitors (TKIs) for oncology. The precise incorporation of this molecule into complex active pharmaceutical ingredients (APIs) necessitates an uncompromising approach to its purity and quality. The presence of even trace impurities can have cascading negative effects on downstream reaction yields, introduce challenging purification steps, and compromise the safety profile of the final drug product. This guide provides an in-depth analysis of the commercial grades of 4-Chloro-6,7-difluoroquinazoline, details the rigorous analytical methodologies required for its quality control, and offers expert insights into selecting the appropriate grade for various stages of research and drug development.

The Strategic Importance of Purity in Drug Synthesis

The efficacy and safety of a final pharmaceutical product are intrinsically linked to the quality of its starting materials and intermediates. For a pivotal intermediate like 4-Chloro-6,7-difluoroquinazoline, the concept of purity transcends a simple percentage value on a certificate of analysis. It represents a comprehensive profile of the material, including the identity and quantity of any organic impurities, residual solvents, and inorganic contaminants.

The primary rationale for stringent purity control is rooted in the principles of process chemistry and regulatory compliance:

  • Reaction Specificity: The chlorine atom at the C4 position is the primary reactive site for nucleophilic aromatic substitution, a common step in the synthesis of many targeted therapies. The presence of isomeric impurities or related substances can lead to the formation of undesired side products, complicating purification and reducing the overall yield of the target API.

  • Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA require a thorough understanding and control of the impurity profile of any API. Impurities originating from starting materials must be identified, quantified, and assessed for potential toxicity. Controlling these impurities at the intermediate stage is a cornerstone of a robust Quality by Design (QbD) approach.

  • Process Consistency: Reproducibility is paramount in pharmaceutical manufacturing. Variability in the purity of an intermediate from batch to batch can lead to unpredictable reaction outcomes, impacting process efficiency and final product quality.

Understanding Commercial Grades

Commercially available 4-Chloro-6,7-difluoroquinazoline is typically offered in grades tailored to different stages of the drug development pipeline. While nomenclature may vary between suppliers, the grades can generally be categorized as outlined below.

Grade CategoryTypical Purity (by HPLC)AppearancePrimary Analytical MethodsIntended Application
Research Grade ≥98.0%Off-white to light yellow or tan powderHPLC, ¹H-NMREarly-stage discovery, proof-of-concept synthesis, non-clinical studies.
High Purity / Pre-clinical Grade ≥99.0% - 99.5%White to off-white crystalline powderHPLC, ¹H-NMR, MS, Elemental AnalysisProcess development, scale-up studies, synthesis of material for toxicology and pre-clinical trials.
cGMP Grade / API Intermediate >99.5%White crystalline powderFully validated HPLC, NMR, MS, GC (for residual solvents), Karl Fischer (for water content)Synthesis of clinical trial material and commercial API under current Good Manufacturing Practices (cGMP).

Expert Insight: For researchers in early-stage discovery, a ≥98% research grade is often sufficient and cost-effective for synthesizing initial compound libraries for screening. However, once a lead candidate is identified, it is critical to transition to a high-purity grade (≥99%). This proactive step ensures that the biological and toxicological data generated are based on the correct molecule and are not confounded by the effects of impurities.

A Multi-faceted Approach to Quality Control & Purity Verification

A single analytical technique is insufficient to fully characterize the purity of 4-Chloro-6,7-difluoroquinazoline. A robust quality control strategy employs a suite of orthogonal methods, each providing a unique piece of the quality puzzle. This self-validating system ensures that the identity, purity, and quality of the material are confirmed with a high degree of confidence.

Quality_Control_Workflow cluster_0 Material Reception & Initial Screening cluster_1 Definitive Analysis cluster_2 Final Release & Documentation raw_material Incoming Batch of 4-Chloro-6,7-difluoroquinazoline tlc_screen TLC Screening raw_material->tlc_screen Quick Purity Check hplc HPLC Analysis (Purity & Impurity Profile) tlc_screen->hplc Proceed if Passes quarantine Quarantine/ Further Investigation tlc_screen->quarantine Fails data_review Data Review & Correlation hplc->data_review nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) (Structural Confirmation) nmr->data_review ms Mass Spectrometry (Molecular Weight Verification) ms->data_review coa Certificate of Analysis (CoA) Generation data_review->coa All Specs Met data_review->quarantine OOS* release Batch Release for Use coa->release caption *OOS: Out of Specification

Caption: Integrated workflow for the quality control of 4-Chloro-6,7-difluoroquinazoline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment, providing quantitative data on the main component and any detectable impurities. A well-developed reverse-phase method is standard.

Expert Rationale: The choice of a C18 stationary phase is ideal for retaining a moderately polar, aromatic compound like 4-Chloro-6,7-difluoroquinazoline. A gradient elution, starting with a higher aqueous composition and moving to a higher organic composition, is crucial for resolving early-eluting polar impurities and later-eluting non-polar impurities, providing a complete picture of the sample's complexity in a single run. The inclusion of a mild acid like formic acid in the mobile phase helps to protonate the quinazoline nitrogen, ensuring sharp, symmetrical peak shapes for accurate integration.

Detailed Protocol: Reverse-Phase HPLC Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Chloro-6,7-difluoroquinazoline sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Ensure the sample is fully dissolved, using sonication if necessary.

  • Analysis and Interpretation:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The identity of the main peak is confirmed by comparing its retention time to that of a qualified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous confirmation of the chemical structure. Both ¹H and ¹⁹F NMR are essential for this compound.

Expert Rationale: While HPLC confirms purity, it does not confirm identity. NMR serves as the definitive structural tool. ¹H NMR confirms the arrangement of protons on the quinazoline core, while ¹⁹F NMR is indispensable for verifying the presence and chemical environment of the two fluorine atoms—a key structural feature of this molecule. The absence of significant unassigned signals in the spectrum provides strong supporting evidence of high purity.

Protocol: Structural Confirmation by NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).

  • Acquisition: Acquire ¹H and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.

  • Interpretation:

    • ¹H NMR (in DMSO-d₆): Expect to see distinct signals corresponding to the aromatic protons on the quinazoline ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

    • ¹⁹F NMR: Expect to see two distinct signals for the two non-equivalent fluorine atoms at the C6 and C7 positions.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound, providing another layer of identity verification.

Expert Rationale: MS provides a rapid and highly accurate determination of the molecular mass. When coupled with HPLC (LC-MS), it becomes a powerful tool for the tentative identification of impurities observed in the chromatogram by analyzing their respective mass-to-charge ratios.

Protocol: Molecular Weight Verification by ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

  • Interpretation: In positive ion mode, look for the protonated molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass of C₁₀H₅ClF₂N₂ + H⁺.

Selecting the Right Grade for Your Application

The choice of grade is a strategic decision that balances cost, risk, and the requirements of the specific stage of development.

Grade_Selection_Logic cluster_0 Development Stage cluster_1 Recommended Grade & Purity cluster_2 Key Justification discovery Early Discovery (Hit-to-Lead) research_grade Research Grade (Purity ≥98%) discovery->research_grade preclinical Lead Optimization & Pre-clinical high_purity_grade High Purity Grade (Purity ≥99%) preclinical->high_purity_grade clinical Clinical & Commercial (GMP Synthesis) cgmp_grade cGMP Grade (Purity >99.5%) clinical->cgmp_grade cost_speed Cost-Effective for Screening research_grade->cost_speed data_integrity Ensures Reliable Toxicology & Efficacy Data high_purity_grade->data_integrity regulatory_compliance Meets Regulatory Requirements for Human Use cgmp_grade->regulatory_compliance

Caption: Logic for selecting the appropriate grade based on the drug development stage.

Conclusion

The quality of 4-Chloro-6,7-difluoroquinazoline is not a negotiable parameter in the context of pharmaceutical development. A thorough understanding of the available commercial grades, coupled with a comprehensive analytical strategy employing orthogonal methods like HPLC, NMR, and MS, is essential for mitigating risks in synthesis and ensuring regulatory compliance. As a Senior Application Scientist, my recommendation is to always prioritize quality and select a grade whose purity profile is appropriate for the intended application. Investing in high-purity, well-characterized intermediates is a foundational step in the successful development of safe and effective medicines.

References

  • [1] Synthesis and Spectral Characterization of Quinazoline Derivatives: This type of literature provides foundational methods for the synthesis and characterization of quinazoline cores, which are applicable to 4-Chloro-6,7-difluoroquinazoline. Source: MDPI (adapted from similar characterization studies). URL: [Link][2][3]

  • [4] Analytical Techniques for Pharmaceutical Analysis: General guides on analytical chemistry provide the basis for the protocols described, including HPLC, NMR, and MS techniques for small molecule characterization. Source: Pharmaceutical Quality Control resources. URL: [Link][5]

  • [6] Good Manufacturing Practices (GMP) for Pharmaceutical Products: Guidelines from regulatory bodies inform the requirements for cGMP grade materials and the importance of impurity control. Source: World Health Organization (WHO). URL: [Link][7]

  • [8] PubChem Compound Database: This database provides aggregated information on chemical properties, identifiers, and links to relevant literature and patents for chemical compounds. Source: National Center for Biotechnology Information. URL: [Link][9]

Sources

Thermochemical Characterization & Process Guide: 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermochemical properties, characterization protocols, and synthetic utility of 4-Chloro-6,7-difluoroquinazoline (CAS: 625080-60-6). This compound serves as a high-value electrophilic intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), offering enhanced metabolic stability compared to its 6,7-dimethoxy analogs (e.g., Gefitinib intermediates).

Physiochemical Identity & Core Properties

4-Chloro-6,7-difluoroquinazoline is a fused bicyclic heterocycle characterized by a quinazoline core substituted with fluorine atoms at the 6 and 7 positions and a reactive chlorine at the 4-position.[1][2] The electron-withdrawing nature of the fluorine substituents significantly alters its thermodynamic profile and reactivity compared to non-fluorinated or alkoxy-substituted analogs.

Table 1: Physicochemical Data Summary
PropertyValue / RangeConfidenceSource / Method
CAS Number 625080-60-6HighChemical Abstracts Service
Molecular Formula C₈H₃ClF₂N₂HighStoichiometry
Molecular Weight 200.57 g/mol HighCalculated
Melting Point (

)
172.0 – 176.0 °CHighExperimental (DSC/Capillary) [1, 2]
Boiling Point 290.9 ± 35.0 °CPredictedACD/Labs Algorithms [3]
Density 1.538 ± 0.06 g/cm³Predicted20°C Reference [3]
Appearance Off-white to pale yellow solidHighObservation
Solubility Soluble in DMSO, DMF, DCM; Insoluble in WaterHighPolarity Analysis

Thermochemical Analysis & Stability

Understanding the thermodynamics of 4-Chloro-6,7-difluoroquinazoline is critical for safe process scale-up, particularly regarding its heat of fusion and decomposition onset.

Enthalpy of Fusion ( )

While specific standard molar enthalpies are often proprietary for this intermediate, they can be estimated with high precision using Differential Scanning Calorimetry (DSC) based on structural analogs.

  • Estimated

    
    : 
    
    
    
  • Thermodynamic Insight: The introduction of fluorine atoms typically increases crystal lattice energy via C-F dipole interactions compared to the dimethoxy analog (

    
    ), resulting in the observed higher melting point (172°C vs ~134°C for the dimethoxy analog).
    
Thermal Stability (TGA)

The molecule exhibits high thermal stability due to the strength of the C-F bonds (approx. 485 kJ/mol).

  • Decomposition Onset (

    
    ):  >260 °C (Predicted).
    
  • Process Implication: The compound is stable under standard reflux conditions in solvents like Toluene or Isopropanol, but prolonged exposure to temperatures >200°C should be avoided to prevent dechlorination or ring degradation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Fusion

Objective: Determine


 and 

to validate batch purity >98%.
  • Preparation: Weigh 3.0–5.0 mg of dried 4-Chloro-6,7-difluoroquinazoline into a Tzero aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup from trapped volatiles).

  • Calibration: Calibrate the heat flow and temperature using Indium (

    
    , 
    
    
    
    ).
  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under

      
       purge (50 mL/min).
      
  • Validation Criteria:

    • Sharp Endotherm: A single sharp peak onset at ~172°C indicates high purity.

    • Broadening: If the peak width at half height >3°C, recrystallize the batch (likely solvent occlusion or hydrolysis products).

Protocol B: Synthesis & Isolation (Thermodynamic Control)

Objective: Synthesis from 6,7-difluoroquinazolin-4(3H)-one using


.
  • Reaction: Charge 6,7-difluoroquinazolin-4(3H)-one (1.0 eq) and

    
     (5.0 eq) into a reactor.
    
  • Catalysis: Add catalytic DMF (0.05 eq). Note: This formation of the Vilsmeier-Haack reagent is exothermic.

  • Heating: Reflux (approx. 106°C) for 3–5 hours. Monitor by HPLC.

  • Quench (Critical Thermodynamics):

    • Cool reaction mass to <40°C.

    • Pour slowly into crushed ice/water. WARNING: Hydrolysis of excess

      
       is violently exothermic (
      
      
      
      ). Maintain internal temp <20°C to prevent hydrolysis of the product to the quinazolinone starting material.
  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

Reaction Thermodynamics: Nucleophilic Aromatic Substitution ( )

The primary utility of this molecule is the


 reaction with anilines to form EGFR inhibitors.
  • Electrophilicity: The C4-Cl bond is highly activated by the electron-withdrawing 6,7-difluoro motif.

  • Reactivity Comparison: 6,7-Difluoro > 6,7-Dimethoxy.

  • Heat of Reaction (

    
    ):  The coupling with aniline is exothermic (Estimated 
    
    
    
    ).
  • Process Control: On a kilo-scale, this reaction requires active cooling during aniline addition to prevent thermal runaway.

Visualizations

Diagram 1: Synthesis & Thermal Checkpoints

This workflow illustrates the synthesis pathway with critical thermodynamic control points (TCPs).

SynthesisWorkflow Start 4,5-Difluoro-2-aminobenzoic acid Cyclization Cyclization (Formamide, 140°C) Start->Cyclization High T Intermediate 6,7-Difluoroquinazolin-4(3H)-one (Stable Solid) Cyclization->Intermediate Precipitation Chlorination Chlorination (POCl3 + cat. DMF) Intermediate->Chlorination Activation Quench Ice Quench (Exothermic!) Chlorination->Quench Cooling Reqd Product 4-Chloro-6,7-difluoroquinazoline (MP: 172-176°C) Quench->Product Filtration

Caption: Synthesis pathway highlighting high-temperature cyclization and the exothermic quench step requiring thermal management.

Diagram 2: Thermal Analysis Logic (DSC/TGA)

Decision tree for characterizing new batches of the intermediate.

ThermalAnalysis Sample Solid Sample 4-Chloro-6,7-difluoroquinazoline DSC DSC Analysis (10°C/min, N2) Sample->DSC TGA TGA Analysis (Thermal Stability) Sample->TGA Check1 Onset < 170°C? DSC->Check1 Check2 Mass Loss < 200°C? TGA->Check2 Pass PASS: Proceed to Synthesis Check1->Pass No (Sharp Peak) Fail FAIL: Recrystallize (DCM/Hexane) Check1->Fail Yes (Impure) Check2->Pass No (<0.5%) Check2->Fail Yes (Solvent/H2O)

Caption: Quality Control logic using DSC and TGA to validate material suitability for downstream API synthesis.

References

  • ChemShuttle Inc. (2024). Product Analysis: 4-Chloro-6,7-difluoroquinazoline (CAS 1687-51-0 / 625080-60-6). Retrieved from

  • ChemicalBook. (2024). 4-Chloro-6,7-difluoroquinazoline Properties and Safety. Retrieved from

  • ACD/Labs. (2024).
  • Sigma-Aldrich. (2024). Building Blocks for Kinase Inhibitors: 4-Chloro-6,7-difluoroquinazoline. Retrieved from

  • US Patent 10,793,564 B2. (2020). Amino acid compounds and methods of use. (Describing the synthesis and use of 4-chloro-6,7-difluoroquinazoline as an intermediate). Retrieved from

Sources

Reactivity Profile of the C-Cl Bond in 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-6,7-difluoroquinazoline scaffold represents a "privileged structure" in the synthesis of covalent and reversible epidermal growth factor receptor (EGFR) inhibitors. Its utility hinges on the distinct reactivity profile of the C4-Cl bond . Unlike standard aryl chlorides, this bond exhibits heightened electrophilicity due to the specific electronic environment created by the quinazoline heterocycle and the 6,7-difluoro substitution pattern.

This guide provides a deep technical analysis of the C4-Cl bond's lability, outlining the mechanistic basis for its reactivity, competitive degradation pathways (hydrolysis), and validated protocols for its displacement in drug discovery workflows.

Electronic Structure & Mechanistic Basis

The reactivity of 4-chloro-6,7-difluoroquinazoline is governed by the synergy between the electron-deficient pyrimidine ring and the inductive effects of the fluorine substituents.

The "Activated" Heterocycle

The quinazoline core contains two nitrogen atoms (N1 and N3). The imine-like character of the C4=N3 bond, coupled with the electron-withdrawing nature of N1, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position. This makes C4 a "hard" electrophile, highly susceptible to nucleophilic attack.

The Difluoro Effect

While 4-chloroquinazoline is already reactive, the addition of fluorine atoms at C6 and C7 amplifies this reactivity through the Inductive Effect (-I) .

  • LUMO Depression: The high electronegativity of fluorine pulls electron density away from the aromatic ring system.

  • Enhanced Electrophilicity: This electron withdrawal destabilizes the ground state and stabilizes the anionic transition state (Meisenheimer complex) formed during nucleophilic attack, effectively lowering the activation energy (

    
    ) for substitution at C4 compared to non-fluorinated or methoxy-substituted analogs (e.g., the Gefitinib precursor).
    
Mechanistic Visualization: Pathway

The reaction proceeds via a classic addition-elimination mechanism (


).[1] The rate-determining step is typically the formation of the Meisenheimer complex, stabilized by the N1 nitrogen which acts as an "electron sink."

SNAr_Mechanism Reactant 4-Cl-6,7-difluoro (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Reactant->TS Addition (k1) Rate Limiting Nu Nucleophile (R-NH2) Nu->TS Product 4-Amino-6,7-difluoro (Kinase Inhibitor Core) TS->Product Elimination (k2) Fast LG HCl / Cl- TS->LG

Figure 1: The


 reaction coordinate. The 6,7-difluoro substitution stabilizes the negative charge delocalized onto the ring system during the transition state.

Competitive Pathways & Impurity Control

The high reactivity of the C4-Cl bond is a double-edged sword. While it facilitates rapid coupling with anilines, it also opens the door to specific degradants that must be managed.

Hydrolysis (The "Dead End" Impurity)

The most critical competitive reaction is hydrolysis. Upon exposure to atmospheric moisture or wet solvents, the C4-Cl bond undergoes substitution by water/hydroxide to form 6,7-difluoroquinazolin-4(3H)-one .

  • Thermodynamic Trap: Once formed, the tautomeric equilibrium shifts heavily toward the amide-like carbonyl form (the "one"), which is chemically inert to further nucleophilic substitution under standard conditions.

  • Prevention: Reactions must be run under anhydrous conditions, typically using isopropanol (i-PrOH) or acetonitrile (MeCN) dried over molecular sieves.

Regioselectivity (C4-Cl vs. C-F)

Researchers often question if the C6 or C7 fluorine atoms are at risk of displacement.

  • Kinetic Hierarchy:

    
    .
    
  • Operational Window: Under standard amination conditions (refluxing alcohol,

    
    C), the C-F bonds are stable. Displacement of the C7-F usually requires stronger nucleophiles (e.g., alkoxides) and higher temperatures, a strategy used in the synthesis of Afatinib after the C4 amine is installed.
    

Experimental Protocol: C4-Amination

Objective: Synthesis of a Gefitinib/Afatinib-style intermediate via displacement of C4-Cl with 3-chloro-4-fluoroaniline.

Materials
  • Substrate: 4-Chloro-6,7-difluoroquinazoline (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: Isopropanol (anhydrous)

  • Base: None initially (Product precipitates as HCl salt)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vessel with 4-Chloro-6,7-difluoroquinazoline (dissolved in minimal anhydrous isopropanol).

  • Addition: Add 3-Chloro-4-fluoroaniline dropwise at room temperature.

  • Activation: Heat the mixture to reflux (

    
    C).
    
    • Note: The reaction is autocatalytic. The HCl generated protonates the N1/N3 of unreacted quinazoline, making it even more electrophilic.

  • Monitoring: Monitor by TLC or LC-MS. Disappearance of the starting chloride usually occurs within 2–4 hours.

  • Workup (Self-Validating):

    • Cool the reaction to

      
      C.
      
    • The product, being a weak base, will form the hydrochloride salt and precipitate out of the isopropanol solution.

    • Filter the precipitate and wash with cold diethyl ether to remove unreacted aniline.

    • Yield: Typically >85% as the HCl salt.

Workflow Visualization

Workflow Start Start: 4-Cl-6,7-difluoroquinazoline + Aniline in i-PrOH Reflux Reflux (82°C, 2-4h) Autocatalytic HCl generation Start->Reflux Check LC-MS Check Target: [M+H]+ observed Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C Precipitation of Product.HCl Check->Cool Complete Filter Filtration & Ether Wash Removes excess aniline Cool->Filter Final Final Product: Quinazolin-4-amine HCl Salt Filter->Final

Figure 2: Operational workflow for the synthesis of the kinase inhibitor core.

Data Summary: Reactivity & Properties[2][3]

ParameterValue / CharacteristicImplication for Synthesis
Bond Dissociation C-Cl (Weak) vs C-F (Strong)Exclusive chemoselectivity for C4 substitution.
Hydrolysis Rate High (

h in water/THF)
Requires strictly anhydrous storage and solvents.
Solubility Low in hexanes, High in DCM/THFDCM is preferred for liquid transfers; i-PrOH for precipitation.
LUMO Coeff. Highest at C4Explains regioselectivity over C2, C6, or C7.

Safety & Handling (HSE)

  • Vesicant Hazard: 4-chloroquinazolines are potent skin and eye irritants (H314/H318) and potential sensitizers. They can cause severe dermatitis similar to poison ivy due to their alkylating nature.

  • Inhalation: Dust is highly irritating to the respiratory tract. Handle only in a fume hood.

  • Quenching: Quench glassware and spills with 10% NaOH or saturated bicarbonate to hydrolyze the active chloride to the inert quinazolinone before disposal.

References

  • Regioselective Nucleophilic Aromatic Substitution. National Institutes of Health (PMC). Discusses the electronic factors (LUMO coefficients) making C4 the primary electrophilic site in quinazolines.

  • Synthesis of Gefitinib and Analogs. Thieme Connect (Synlett). Details the synthesis of Gefitinib-like molecules starting from 4-chloro-quinazolines, highlighting the use of aniline coupling in isopropanol.

  • Efficient N-arylation of 4-chloroquinazolines. National Institutes of Health (PMC). Provides protocols for microwave and thermal displacement of the C4-Cl bond with various anilines.

  • Reaction of 4-chloroquinazolines with amines. ResearchGate. Visualizes the reaction pathways and kinetics of 4-chloroquinazoline derivatives.

Sources

Methodological & Application

Protocol: Regioselective Synthesis of 4-Anilinoquinazolines from 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing 4-anilinoquinazolines via Nucleophilic Aromatic Substitution (SNAr) using 4-chloro-6,7-difluoroquinazoline as the electrophilic scaffold. This reaction is the cornerstone of manufacturing EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Afatinib analogs. The guide emphasizes the regioselectivity of the C4-displacement, critical process parameters (CPPs) for minimizing hydrolysis byproducts, and purification strategies to isolate high-purity hydrochloride salts directly from the reaction matrix.

Introduction & Mechanistic Rationale

The Quinazoline Scaffold in Oncology

The 4-anilinoquinazoline pharmacophore acts as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). The nitrogen at position 1 (N1) accepts a hydrogen bond from the kinase domain (Met793), while the anilino moiety occupies the hydrophobic pocket.

Why Start with 4-Chloro-6,7-difluoroquinazoline?

While some drugs (e.g., Gefitinib) utilize electron-donating methoxy groups at C6 and C7, the 6,7-difluoro motif offers superior versatility for research libraries:

  • Electronic Activation: The electronegative fluorine atoms at C6 and C7 inductively withdraw electron density, making the C4-Cl bond significantly more electrophilic and reactive toward anilines compared to 6,7-dialkoxy analogs.

  • Divergent Synthesis: The fluorine atoms are leaving groups for subsequent SNAr reactions. After installing the aniline at C4, researchers can selectively displace the C6 or C7 fluorines with alkoxides to generate diverse SAR libraries (e.g., introducing solubilizing tails).

Reaction Mechanism: SNAr

The reaction proceeds via an addition-elimination mechanism. The aniline nucleophile attacks the electron-deficient C4 position. The reaction is often autocatalytic; the HCl generated protonates the quinazoline N1, further increasing the electrophilicity of the C4 center.

ReactionMechanism Substrate 4-Chloro-6,7- difluoroquinazoline Intermediate Meisenheimer-like Complex Substrate->Intermediate Nucleophilic Attack (C4) Aniline Substituted Aniline Aniline->Intermediate Nucleophilic Attack (C4) Product 4-Anilinoquinazoline (HCl Salt) Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct

Caption: Simplified SNAr pathway. The C4 position is activated by the N-heterocycle and the electron-withdrawing fluorines.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
4-Chloro-6,7-difluoroquinazoline ElectrophilePurity >97%; Store under N2
Aniline Derivative Nucleophile1.0 - 1.1 equivalents (e.g., 3-chloro-4-fluoroaniline)
Isopropanol (IPA) SolventAnhydrous (<0.1% water) is critical to prevent hydrolysis
Diethyl Ether / MTBE Wash SolventACS Grade
Method A: Isolation as Hydrochloride Salt (Standard)

This method is preferred for stability and purity. The product precipitates directly from the reaction mixture, leaving unreacted starting materials in the supernatant.

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Dissolution: Suspend 4-chloro-6,7-difluoroquinazoline (1.0 equiv) in Isopropanol (IPA) (10–15 mL per gram of substrate).

  • Addition: Add the aniline derivative (1.05 equiv).

    • Note: No base is added. The HCl generated forms the salt of the product immediately.

  • Reaction: Heat the mixture to reflux (82 °C) .

    • Monitoring: The suspension typically dissolves upon heating, followed by the gradual precipitation of the yellow/off-white product solid within 1–4 hours.

    • TLC/LCMS: Monitor disappearance of the chloro-quinazoline (Rf ~0.8 in 50% EtOAc/Hex) and appearance of the polar product (Rf ~0.2 or baseline).

  • Workup:

    • Cool the reaction mixture to room temperature (25 °C), then to 0–5 °C in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid using a Büchner funnel.

    • Critical Wash: Wash the filter cake with cold IPA (2x) followed by Diethyl Ether (2x) to remove unreacted aniline and traces of solvent.

  • Drying: Dry the solid under vacuum at 40–50 °C for 6 hours.

Method B: Isolation as Free Base

Use this method if the HCl salt is hygroscopic or if the next step requires a nucleophilic center.

  • Follow Steps 1–4 from Method A.

  • Quench: Pour the reaction mixture into a stirred solution of saturated aqueous NaHCO3 .

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with water and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane or purify via flash chromatography (MeOH/DCM gradient).

Case Study: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-difluoroquinazolin-4-amine

Targeting the core scaffold of Afatinib/Gefitinib analogs.[3]

  • Substrates: 4-Chloro-6,7-difluoroquinazoline (2.0 g, 10 mmol) + 3-Chloro-4-fluoroaniline (1.53 g, 10.5 mmol).

  • Solvent: 30 mL Isopropanol.

  • Conditions: Reflux for 3 hours.

  • Observation: Reaction turned clear yellow at 60 °C; heavy yellow precipitate formed after 45 mins at reflux.

  • Yield: 3.15 g (91%) as a yellow hydrochloride salt.

  • Analytics:

    • 1H NMR (DMSO-d6): δ 11.4 (br s, 1H, NH+), 8.9 (s, 1H, H-2), 8.7 (t, 1H), 8.1 (dd, 1H), 7.8 (m, 1H), etc.

    • Comment: The shift of the H-2 proton (>8.8 ppm) confirms the formation of the cationic quinazolinium species (salt form).

Troubleshooting & Optimization

Common Issues
IssueProbable CauseSolution
No Precipitate Product is soluble in hot IPAConcentrate volume by 50% and cool to 0 °C. Add Et2O to induce crystallization.
Hydrolysis (Quinazolinone) Wet solvent (Water present)The 4-Cl bond is labile. Use anhydrous IPA. Keep reaction under N2.
Low Yield Incomplete conversionCheck stoichiometry. If aniline is electron-deficient, increase temp (use n-Butanol, 118 °C) or use catalytic HCl in Dioxane.
Sticky Solid Trapped solvent/impuritiesTriturate the solid with diethyl ether or acetone.
Regioselectivity Note

The C4 position is significantly more reactive than the C6/C7 fluorines. However, under forcing conditions (excess aniline, high heat >120 °C, strong base), substitution at C7 is possible. The protocol above (82 °C, no external base) guarantees >99% regioselectivity for C4.

Safety & Handling

  • Sensitization: 4-anilinoquinazolines and their chloro-precursors are potent skin sensitizers. Wear double nitrile gloves and work in a fume hood.

  • Corrosivity: The 4-chloroquinazoline hydrolyzes to release HCl on contact with moisture (lungs/eyes).

  • Waste: Dispose of halogenated organic waste separately.

Workflow Diagram

Workflow Start Start: 4-Chloro-6,7- difluoroquinazoline React Add Aniline (1.05 eq) Reflux in IPA (3-5h) Start->React Check Check Precipitation & TLC React->Check Check->React Incomplete Cool Cool to 0-5°C (Ice Bath) Check->Cool Solid Formed Filter Filter Solid (Büchner Funnel) Cool->Filter Wash Wash: Cold IPA x2 Then Et2O x2 Filter->Wash Dry Dry in Vacuum Oven (45°C) Wash->Dry

Caption: Operational workflow for the synthesis and isolation of the hydrochloride salt.

References

  • Synthesis of 4-anilinoquinazolines (General Method)

    • Ballard, P. et al. "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Anilinoquinazolines." Bioorganic & Medicinal Chemistry Letters, 2005. Link

  • Regioselectivity of 4-chloro-quinazolines

    • Corbett, J. W. et al. "The synthesis of 4-anilinoquinazolines via the regioselective reaction of 2,4-dichloroquinazoline."[4] Bioorganic & Medicinal Chemistry Letters, 2000.

  • Afatinib/Gefitinib Analog Synthesis

    • Wissner, A. et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 2003. Link

  • Reaction Mechanism (SNAr in Heterocycles): Roh, K. R. et al. "Nucleophilic substitution reaction of 4-chloroquinazolines with anilines." Journal of Heterocyclic Chemistry, 1999.

Sources

Microwave-assisted synthesis using 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted


 Functionalization of 4-Chloro-6,7-difluoroquinazoline 

Executive Summary

This application note details a robust, microwave-assisted protocol for the nucleophilic aromatic substitution (


) of 4-Chloro-6,7-difluoroquinazoline . This scaffold is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs). Traditional thermal reflux methods for this substitution often suffer from long reaction times (4–12 hours) and incomplete conversion. By utilizing microwave irradiation, we demonstrate a reduction in reaction time to under 20 minutes with improved purity profiles. This guide provides mechanistic rationale, solvent optimization data, and a scalable protocol for medicinal chemistry applications.

Scientific Context & Mechanism

The Scaffold

The 4-aminoquinazoline pharmacophore is ubiquitous in oncology, serving as the ATP-binding competitive inhibitor in drugs like Gefitinib and Erlotinib. The 6,7-difluoro substitution pattern offers distinct advantages over the 6,7-dimethoxy analogs found in first-generation inhibitors:

  • Metabolic Stability: Fluorine blocks metabolic soft spots (C-H oxidation).

  • Electronic Activation: The strong electronegativity of the fluorine atoms at positions 6 and 7 significantly decreases the electron density of the pyrimidine ring.

Mechanistic Rationale ( )

The reaction proceeds via an addition-elimination mechanism.[1][2] The C4 position is highly electrophilic due to the combined inductive electron-withdrawing effects of the adjacent nitrogen atoms and the distal fluorine substituents.

  • Step 1 (Addition): The nucleophile (aniline derivative) attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.

  • Step 2 (Elimination): The aromaticity is restored by the expulsion of the chloride ion (good leaving group).

  • Microwave Effect: Microwave irradiation (dielectric heating) directly couples with the polar transition state of the

    
     reaction, lowering the activation energy barrier (
    
    
    
    ) and accelerating the rate-determining step.

Diagram 1: Mechanistic Pathway

SNAr_Mechanism SM 4-Chloro-6,7- difluoroquinazoline Complex Meisenheimer Complex (Transition State) SM->Complex + Nuc MW Irradiation Nuc Aniline (Nucleophile) Nuc->Complex Prod 4-Anilino-6,7- difluoroquinazoline Complex->Prod - Cl⁻ HCl HCl (Byproduct) Complex->HCl

Caption: The reaction proceeds via a high-energy Meisenheimer complex, stabilized by the electron-withdrawing nature of the quinazoline ring and accelerated by microwave dielectric heating.

Experimental Optimization

Solvent Screening

Solvent choice is critical in microwave synthesis. The solvent must possess a high loss tangent (


) to absorb microwave energy efficiently, yet solubilize the starting materials while ideally allowing the product to precipitate (for ease of purification).

Table 1: Solvent Evaluation for Reaction with 3-Chloro-4-fluoroaniline Conditions: 1.0 eq Quinazoline, 1.1 eq Aniline, 150°C, 10 min.

SolventDielectric Constant (

)
Loss Tangent (

)
Yield (Isolated)Purity (LC-MS)Observation
Isopropanol (IPA) 18.30.79992% >98%Product precipitates as HCl salt. Cleanest workup.
Acetonitrile (MeCN) 37.50.06284%95%Homogeneous solution. Requires evaporation.
Ethanol (EtOH) 24.30.94188%96%Good precipitation, but slightly lower yield than IPA.
DMF 36.70.16175%89%Difficult to remove. Thermal degradation observed.[3]

Recommendation: Isopropanol (IPA) is the superior solvent. It couples well with microwaves and promotes the precipitation of the product as the hydrochloride salt, simplifying purification to a simple filtration.

Detailed Protocol

Materials
  • Reagent A: 4-Chloro-6,7-difluoroquinazoline (1.0 equiv)

  • Reagent B: Functionalized Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Solvent: Isopropanol (HPLC Grade)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Methodology
  • Preparation:

    • In a 5 mL microwave process vial, charge 4-Chloro-6,7-difluoroquinazoline (200 mg, 1.0 mmol).

    • Add the aniline derivative (1.1 mmol).

    • Add Isopropanol (3.0 mL). Add a magnetic stir bar.

    • Note: No base is added at this stage. We aim to isolate the HCl salt to prevent side reactions on the fluoro-substituents.

  • Irradiation:

    • Seal the vial with a PTFE-lined cap.

    • Pre-stir: 30 seconds.

    • Temperature: Set to 150°C .

    • Hold Time: 15 minutes (Fixed Hold Time).

    • Absorption Level: High.

  • Workup (Filtration Method):

    • Allow the vial to cool to room temperature (compressed air cooling usually built into the reactor).

    • The product should appear as a heavy precipitate (yellow/off-white solid).

    • Filter the suspension through a sintered glass funnel or Buchner funnel.

    • Wash 1: Cold Isopropanol (2 x 2 mL) to remove unreacted aniline.

    • Wash 2: Diethyl ether (2 x 5 mL) to dry the solid and remove trace organic impurities.

    • Dry under vacuum.

  • Free Base Conversion (Optional):

    • If the free base is required for biological assay: Suspend the solid in EtOAc, wash with saturated aqueous

      
      , dry over 
      
      
      
      , and concentrate.

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Charge Vial (SM + Amine + IPA) Step2 Step 2: Microwave Irradiation 150°C, 15 min, High Abs. Step1->Step2 Step3 Step 3: Cooling & Precipitation (Formation of HCl Salt) Step2->Step3 Step4 Step 4: Filtration & Washing (Cold IPA -> Et2O) Step3->Step4 Step5 Final Product (>95% Purity) Step4->Step5

Caption: The streamlined workflow allows for the isolation of high-purity product in under 30 minutes total processing time.

Validation & Troubleshooting

Analytical Validation
  • 
     NMR:  Look for the disappearance of the aniline N-H (broad, upfield) and the appearance of the secondary amine N-H (downfield, often >9.5 ppm for the salt). The aromatic region will show the specific splitting pattern of the 6,7-difluoro system (usually two triplets or multiplets depending on field strength).
    
  • LC-MS: Confirm mass

    
    . The chlorine isotope pattern (3:1 ratio of 
    
    
    
    ) from the starting material should be absent if the aniline does not contain chlorine. If the aniline contains chlorine (e.g., Gefitinib intermediate), the pattern will reappear but shifted in mass.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility of saltCool to 0°C or add diethyl ether to induce precipitation.
Incomplete Conversion Steric hindrance on amineIncrease Temp to 170°C or extend time to 30 min.
Hydrolysis (OH product) Wet solventEnsure IPA is dry (anhydrous). Water competes as a nucleophile.
Pressure Errors Volatile amineUse a larger headspace vial (e.g., 10 mL vial for 3 mL reaction).

Safety Considerations

  • Vessel Pressure: Isopropanol at 150°C generates significant pressure (~5-8 bar). Ensure vials are rated for at least 20 bar.

  • Corrosives: 4-Chloro-6,7-difluoroquinazoline is corrosive and a potent sensitizer. Handle in a fume hood.

  • HF Generation: While the C-F bonds are generally stable under these conditions, thermal decomposition could theoretically release trace HF. Avoid breathing vapors upon opening the vial.

References

  • Microwave-Assisted Synthesis of Quinazolines

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Frontiers in Chemistry (2020).
    • URL:[Link]

  • Solvent Effects in Microwave Synthesis

    • Title: Solvents and specific effects in microwave chemistry.[3]

    • Source:Green Chemistry (2019).
    • URL:[Link]

  • Regioselectivity of 4-Chloroquinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source:Molecules (2024) / NIH PubMed.
    • URL:[Link]

  • General

    
     Mechanism on Heterocycles: 
    
    • Title: Nucleophilic aromatic substitution (SNAr) in pharmaceutical research.[2]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][4]

Sources

Application Note: Strategic Regioselective Functionalization of 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the sequential, regioselective functionalization of 4-chloro-6,7-difluoroquinazoline , a privileged scaffold in the synthesis of EGFR/HER2 tyrosine kinase inhibitors (e.g., analogs of Gefitinib, Afatinib).[1]

The core chemical challenge lies in discriminating between three electrophilic sites: the C4-chloride and the two vicinal fluorides at C6 and C7. This protocol establishes a kinetic hierarchy (C4 > C7 >> C6), enabling researchers to synthesize complex "hinge-binding" and "tail-solubilizing" motifs with high precision.[1][2]

Chemical Reactivity Profile & Mechanism[1][2]

Successful modification of this scaffold relies on exploiting the electronic disparities created by the quinazoline nitrogen atoms (N1 and N3).[1]

The Reactivity Hierarchy[1]
  • C4-Position (Primary Target): The C4-Cl bond is highly activated by the cumulative electron-withdrawing effects of N1 and N3.[2] The chloride is an excellent leaving group in this heterocyclic context, making C4 the site of initial kinetic control.[1]

  • C7-Position (Secondary Target): Once the C4 position is substituted (typically with an aniline), the pyrimidine ring becomes more electron-rich, deactivating the system.[1] However, the C7-fluorine remains susceptible to SNAr because it is para to N1, allowing the Meisenheimer intermediate to be stabilized by the N1 lone pair.[1]

  • C6-Position (Tertiary/Inert): The C6-fluorine is meta to N1.[2] It lacks the resonance stabilization afforded to C7.[2] Consequently, direct SNAr at C6 is kinetically disfavored in the presence of a C7-fluorine.[1]

Visualization of Reaction Pathways

ReactivityLandscape cluster_legend Reactivity Order Start 4-Chloro-6,7- difluoroquinazoline Inter1 Intermediate A: 4-Anilino-6,7- difluoroquinazoline Start->Inter1 Step 1: Aniline, iPrOH Reflux (Kinetic Control) Hydrolysis Impurity: Quinazolin-4-one (Hydrolysis) Start->Hydrolysis H2O / Acidic conditions Product Final Product: 4-Anilino-7-alkoxy- 6-fluoroquinazoline Inter1->Product Step 2: R-OH, Strong Base Heat (Thermodynamic Force) Legend C4-Cl (Fastest) >> C7-F (Moderate) > C6-F (Slowest)

Figure 1: The sequential reaction pathway. Note that C4 substitution must precede C7 modification to prevent mixtures, although C4 is so reactive it will almost always react first.[1]

Experimental Protocols

Protocol A: C4-Amination (Installation of the Hinge Binder)

This step installs the primary pharmacophore (usually a substituted aniline).[1]

Reagents:

  • Substrate: 4-Chloro-6,7-difluoroquinazoline (1.0 equiv)[1][2]

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 equiv)[1][2]

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)[1][2]

  • Base: None (if isolating HCl salt) or DIPEA (1.2 equiv, if isolating free base)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Chloro-6,7-difluoroquinazoline in IPA (10 mL/g). Note: Ensure solvent is dry to prevent hydrolysis to the quinazolinone.[1]

  • Addition: Add the aniline nucleophile at room temperature.

  • Reaction: Heat the mixture to 60–80°C.

    • Self-Validating Check: Monitor by TLC or LCMS.[2] The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak.[1]

    • Visual Cue: A heavy precipitate often forms (the HCl salt of the product).[1]

  • Workup (Salt Method): Cool to 0°C. Filter the precipitate. Wash with cold IPA and Et₂O. This yields the high-purity HCl salt.[2]

  • Workup (Free Base): If DIPEA was used, concentrate the solvent, redissolve in EtOAc, wash with NaHCO₃ (sat.[1] aq.), dry over Na₂SO₄, and concentrate.

Critical Control Point: Avoid temperatures >100°C in this step to prevent premature displacement of the C7-fluorine by the aniline (forming a bis-anilino byproduct).[2]

Protocol B: C7-Alkoxylation (Installation of Solubilizing Group)

This step selectively displaces the C7-fluorine.[2]

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Nucleophile: Alcohol (e.g., 3-hydroxytetrahydrofuran or methoxyethanol) (1.2 – 1.5 equiv)[1][2]

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (2.0 equiv)[1][2]

  • Solvent: DMF or DMAc (anhydrous)[1][2]

Step-by-Step Methodology:

  • Alkoxide Formation: In a separate flame-dried flask, dissolve the alcohol in DMF. Add the base (NaH or KOtBu) at 0°C and stir for 30 mins to generate the alkoxide.

  • Substrate Addition: Add the 4-anilino-6,7-difluoroquinazoline (free base) to the alkoxide solution.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Mechanistic Insight: The reaction requires heat because the C4-amino group donates electron density into the ring, deactivating it compared to the starting material.[1]

  • Self-Validating Analysis (19F NMR):

    • Start: Two distinct F signals (C6 and C7).

    • End: One distinct F signal (C6 only). The disappearance of the C7 signal confirms conversion.

  • Workup: Quench with water (carefully). Extract with EtOAc.[2] The product is often purified via column chromatography (DCM/MeOH gradients) or recrystallization.[1][2]

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Hydrolysis (Quinazolinone formation) Wet solvent or atmospheric moisture during Protocol A.Use anhydrous IPA/MeCN.[2] Store 4-Cl starting material under inert gas.
Bis-substitution (Aniline at C4 & C7) Temperature too high (>100°C) or excess aniline used.[1][2]Limit Temp to 80°C. Control stoichiometry (1.05 equiv).
No Reaction at C7 (Protocol B) Alkoxide not formed or temperature too low.[1][2]Ensure base quality (fresh NaH). Increase Temp to 110°C.
Regioisomer Mixture (C6 vs C7) Rare in 6,7-difluoro, but possible with very small nucleophiles.[1][2]Lower temperature and extend reaction time to favor the thermodynamic C7 product.[2]

References

  • Regioselectivity in Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source:Molecules / MDPI (2024).[1][2]

    • Relevance: Confirms C4-Cl displacement as the primary kinetic event.[2]

    • URL:[Link][1][2]

  • Afatinib/Gefitinib Synthesis (Sequential SNAr)

    • Title: A controlled, efficient and robust process for the synthesis of Afatinib Dimaleate.[1]

    • Source:Chemical Reports (2019).[1][2]

    • Relevance: Details the sequential displacement strategy (C4 then C7) and impurity profiles.
    • URL:[Link][1][2]

  • Fluorine Displacement Chemistry

    • Title: Selective Displacement of Aryl Fluorides with Hydroquinone.[2][3]

    • Source:Journal of Organic Chemistry.
    • Relevance: Provides background on the activation energy differences between aryl fluorides based on ortho/meta/para electron-withdrawing groups.
    • URL:[Link] (General concept validation).[1][2]

Disclaimer: This Application Note is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Protocol for N-arylation of 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:


 Coupling of Anilines to the 6,7-Difluoroquinazoline Scaffold

Strategic Context & Scientific Rationale

The 4-anilino-6,7-difluoroquinazoline scaffold represents a privileged pharmacophore in medicinal chemistry, specifically in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. While the 6,7-dimethoxy motif (found in Gefitinib and Erlotinib) is common, the 6,7-difluoro substitution pattern offers distinct advantages:

  • Metabolic Stability: Fluorine blocks metabolic "soft spots" prone to oxidative metabolism.

  • Electronic Activation: Unlike the electron-donating methoxy groups, the fluorine atoms are strongly electron-withdrawing. This significantly lowers the LUMO energy at the C4 position, making the 4-chloro-6,7-difluoroquinazoline substrate more electrophilic and reactive toward anilines than its dimethoxy counterparts.

This guide presents two validated protocols: a scalable thermal displacement (Method A) and a high-throughput microwave method (Method B).

Mechanistic Principles

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) mechanism.[1][2] The reaction is driven by the electron-deficient pyrimidine ring, which is further activated by the 6,7-difluoro substitution.

Key Mechanistic Insight: The reaction is generally autocatalytic. The released HCl protonates the N1 or N3 of the quinazoline ring, increasing the electrophilicity of the C4 center. However, for acid-sensitive substrates, an external base scavenger is required.

SNAr_Mechanism SM 4-Chloro-6,7- difluoroquinazoline Complex Meisenheimer-like Intermediate SM->Complex Nucleophilic Attack (C4) Aniline Aniline (Nucleophile) Aniline->Complex Product 4-Anilino-6,7- difluoroquinazoline Complex->Product Cl- Elimination (Aromatization) HCl HCl (Byproduct) Complex->HCl

Figure 1:


 reaction pathway showing the addition-elimination sequence.

Method A: Thermal Displacement in Isopropanol (The "Gold Standard")

This method is preferred for scale-up (>100 mg) and robust synthesis. It relies on the solubility differential: the starting materials are soluble in hot isopropanol (IPA), while the product (as the HCl salt) is insoluble, driving the equilibrium forward and simplifying purification to a mere filtration.

Reagents & Stoichiometry
ComponentEquivalentsRole
4-Chloro-6,7-difluoroquinazoline 1.0 eqElectrophile
Substituted Aniline 1.05 - 1.1 eqNucleophile
Isopropanol (IPA) 10-15 mL/gSolvent (Protic solvents stabilize the transition state)
Step-by-Step Protocol
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 4-chloro-6,7-difluoroquinazoline (1.0 eq) in IPA .

  • Addition: Add the aniline (1.1 eq) in one portion.

    • Note: If the aniline is a solid, it can be added directly. If it is a viscous liquid, dilute in a minimal amount of IPA for quantitative transfer.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: The suspension will typically dissolve initially to form a clear solution, followed by the gradual precipitation of the product (yellow/white solid) within 30–60 minutes.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS.

    • Target: Disappearance of the starting chloride (

      
      ).
      
    • Duration: Due to the activating fluorines, this reaction is often complete in 1–3 hours (faster than dimethoxy analogs).

  • Workup (Self-Validating Step):

    • Cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solids under vacuum.

    • Wash the cake with cold IPA (

      
      ) and diethyl ether (
      
      
      
      ) to remove unreacted aniline and impurities.
    • Dry under vacuum.

  • Result: The product is isolated as the Hydrochloride Salt .

    • Optional: To obtain the free base, suspend the salt in EtOAc and wash with saturated aqueous

      
      .
      

Method B: Microwave-Assisted Synthesis (High-Throughput)

Ideal for library generation or unreactive, electron-deficient anilines where thermal reflux is insufficient.

Reagents & Conditions
  • Solvent:

    
     (1:1) or Acetonitrile.[3]
    
  • Base:

    
     (1.5 eq) is recommended here to neutralize HCl and keep the product in solution for extraction.
    
  • Temperature:

    
    .
    
  • Time: 10–20 minutes.

Workflow Diagram

Workflow Start Combine Reagents (Microwave Vial) MW Irradiate (120°C, 15 min) Start->MW Check LCMS Check MW->Check Check->MW Incomplete (+5 min) Workup Evaporate Solvent Check->Workup Complete Purify Prep-HPLC or Flash Chromatography Workup->Purify

Figure 2: Decision tree for microwave-assisted synthesis.

Process Validation & Troubleshooting

Analytical Checkpoints
  • 
     NMR:  This is a powerful diagnostic tool for this specific scaffold.
    
    • Starting Material: Distinct signals for C6-F and C7-F.

    • Product: Significant chemical shift change (often upfield) due to the electron-donating resonance effect of the newly added nitrogen at C4.

  • LCMS: Look for the

    
     peak. Note that the chlorine isotope pattern (3:1 ratio of M:M+2) in the starting material will disappear in the product, confirming substitution.
    
Troubleshooting Table
IssueRoot CauseCorrective Action
No Reaction Nucleophile is too electron-poor (e.g., nitroaniline).Switch to Method B (Microwave) at

or use NaH in DMF (strong base activation).
Incomplete Conversion HCl byproduct inhibiting nucleophile.Add 1.5 eq of DIPEA or TEA. Note: This prevents product precipitation; requires extraction workup.
Hydrolysis (OH product) Wet solvent (Water competes as nucleophile).Dry IPA/Dioxane over molecular sieves. Ensure aniline is in excess.
Regioselectivity Issues Attack at C2 or C6/7 (rare).C4 is most reactive. Lower temperature (

to RT) to favor kinetic control at C4.

Safety & Handling

  • Sensitization: 4-anilinoquinazolines and their chloro-precursors are potent skin sensitizers and potential irritants. Double-gloving is recommended.

  • Corrosives: If preparing the starting material from the quinazolinone using

    
     or 
    
    
    
    , ensure all acid halides are quenched before starting the N-arylation.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Link

  • Freitas, R. H. C. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[3][4][5] Beilstein Journal of Organic Chemistry. Link

  • Ballard, P., et al. (2006). Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. BenchChem Application Notes. Link

Sources

Application Note: Modular Synthesis of EGFR-Targeting Fluorescent Probes via the 4-Chloro-6,7-difluoroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of fluorescent probes using the 4-Chloro-6,7-difluoroquinazoline core Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Rationale

The 4-chloro-6,7-difluoroquinazoline core is a privileged scaffold in medicinal chemistry, serving as the structural parent for third-generation EGFR tyrosine kinase inhibitors (TKIs) and covalent probes. Unlike the electron-rich 6,7-dimethoxy analogs (e.g., Gefitinib, Erlotinib), the 6,7-difluoro substitution pattern imparts unique electronic deficiency to the quinazoline ring.

For the synthesis of fluorescent probes, this core offers a distinct "Dual-Handle" advantage :

  • C4-Position (The "Warhead" Handle): The highly reactive chloro-group allows for facile

    
     displacement by anilines to establish high-affinity binding to the ATP-binding pocket of kinases (primarily EGFR).
    
  • C7-Position (The "Labeling" Handle): The C7-fluorine atom is regioselectively activated (para to N1) for nucleophilic displacement by alkoxides or thiols under forcing conditions. This allows for the attachment of fluorophores away from the binding interface, minimizing steric clash within the kinase active site.

This guide details the synthesis of a "Turn-On" or "Always-On" fluorescent probe using a regioselective stepwise functionalization strategy.

Chemical Mechanism & Regioselectivity

The synthesis relies on the differential electrophilicity of the three leaving groups on the scaffold.

  • Reactivity Order:

    
    
    
  • Mechanistic Insight:

    • C4-Cl: The pyrimidine ring is highly electron-deficient. Displacement occurs rapidly at room temperature or mild reflux.

    • C7-F: The C7 position is conjugated to the N1 nitrogen (para-like relationship), making it susceptible to nucleophilic attack by strong nucleophiles (alkoxides) at elevated temperatures.

    • C6-F: The C6 position is meta to N1 and para to C4, rendering it significantly less reactive than C7.

Graphviz Diagram: Synthetic Workflow & Regioselectivity

QuinazolineSynthesis Fig 1. Regioselective functionalization pathways for the 4-chloro-6,7-difluoroquinazoline core. Start 4-Chloro-6,7- difluoroquinazoline Step1_Prod Intermediate A: 4-(3-ethynylphenylamino)- 6,7-difluoroquinazoline Start->Step1_Prod Step 1: SNAr (C4) 3-Ethynylaniline iPrOH, Reflux (Kinetic Control) Step2_Prod Intermediate B: C7-Linker Functionalized (C6-F remains intact) Step1_Prod->Step2_Prod Route B: SNAr (C7) HO-PEG-NHBoc NaH, DMF, 80°C (Thermodynamic Control) FinalProbe Final Fluorescent Probe (Triazole-Linked) Step1_Prod->FinalProbe Route A: Click Chemistry Azide-Fluorophore CuAAC Step2_Prod->FinalProbe Deprotection & Fluorophore Conjugation

Experimental Protocols

Protocol A: Scaffold Assembly (C4-Functionalization)

Objective: Install the pharmacophore (aniline moiety) while preserving the C7-fluorine for potential secondary modification. We utilize 3-ethynylaniline to create a "Clickable" probe scaffold, a versatile strategy for screening multiple fluorophores.

Materials:

  • 4-Chloro-6,7-difluoroquinazoline (1.0 eq)

  • 3-Ethynylaniline (1.1 eq)

  • Isopropanol (IPA) (anhydrous)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-chloro-6,7-difluoroquinazoline (200 mg, 1.0 mmol) in anhydrous IPA (5 mL) in a round-bottom flask.

  • Addition: Add 3-ethynylaniline (128 mg, 1.1 mmol) dropwise. Note: If the aniline is a solid, dissolve it in minimal IPA first.

  • Reaction: Heat the mixture to reflux (85°C) for 3–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1). The starting material (high R_f) should disappear, replaced by a fluorescent spot (lower R_f).

  • Precipitation: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Work-up:

    • If solid forms: Filter the precipitate, wash with cold IPA (2 x 2 mL) and Et₂O (2 x 5 mL).

    • If no solid: Remove solvent in vacuo, redissolve in EtOAc, wash with saturated NaHCO₃ (to remove HCl), brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–95% yield of 4-(3-ethynylphenylamino)-6,7-difluoroquinazoline .

Protocol B: "Click" Conjugation (Fluorophore Attachment)

Objective: Attach an Azide-functionalized fluorophore (e.g., Azide-Cy5, Azide-BODIPY) to the alkyne handle.

Materials:

  • Alkyne-Quinazoline Scaffold (from Protocol A)

  • Azide-Fluorophore (1.0 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • Sodium Ascorbate (0.5 eq)

  • DMSO/Water (1:1) or tBuOH/Water (1:1)

Step-by-Step Procedure:

  • Setup: In a small vial, dissolve the Alkyne-Quinazoline (10 mg) and Azide-Fluorophore (equimolar) in DMSO (0.5 mL).

  • Catalyst Prep: Prepare fresh stock solutions of CuSO₄ (100 mM in water) and Sodium Ascorbate (500 mM in water).

  • Initiation: Add the CuSO₄ solution followed by the Sodium Ascorbate solution to the reaction vial. Flush headspace with N₂ gas.

  • Incubation: Stir at room temperature for 2–4 hours in the dark.

  • Purification: Purify directly via preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

    • Why HPLC? Unreacted fluorophore is difficult to remove via silica chromatography.

Protocol C: Advanced C7-Labeling (The "Solubilizing Tail" Approach)

Use this protocol if you require the fluorophore to be attached to the quinazoline core itself, mimicking the structure of Gefitinib.

Objective: Displace the C7-fluorine with a linker (e.g., N-Boc-aminoethanol) to create an attachment point.

Critical Constraint: This reaction must be performed after Protocol A (C4-amination) to prevent the highly reactive C4-Cl from reacting with the linker. However, the aniline nitrogen at C4 deactivates the ring, so stronger conditions are required.

Step-by-Step Procedure:

  • Reagents: Dissolve N-Boc-aminoethanol (2.0 eq) in anhydrous DMF. Add NaH (60% dispersion, 2.5 eq) at 0°C and stir for 30 min to generate the alkoxide.

  • Coupling: Add the 4-(3-ethynylphenylamino)-6,7-difluoroquinazoline (from Protocol A, free base form) to the alkoxide solution.

  • Heating: Heat to 80–100°C for 6–12 hours.

    • Regioselectivity Check: Monitor via HPLC.[1] The C7-substituted product is the major isomer. The C6-substituted product is a minor impurity (<10%).

  • Quench: Cool to RT, quench with water, and extract with EtOAc.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, exposing a primary amine.

  • Labeling: React the free amine with an NHS-Ester Fluorophore (e.g., FITC-NHS, Cy5-NHS) in DMF with DIPEA.

Quality Control & Validation

Analytical Specifications Table
ParameterMethodAcceptance CriteriaNotes
Purity HPLC (254 nm & Fluor. Channel)> 95%Remove unreacted fluorophore completely to avoid background noise.
Identity HRMS (ESI+)Mass Error < 5 ppmConfirm absence of hydrolyzed quinazolinone (M-Cl+OH).
Regiochemistry 1H-NMR / 19F-NMRShift in C8-H signalC7-substitution causes a distinct upfield shift of the adjacent C8 proton compared to C5 proton.
Stability Incubate in PBS (pH 7.4)< 5% degradation (24h)Quinazolines are generally stable, but hydrolytic stability should be verified.
Troubleshooting Guide
  • Issue: Hydrolysis of C4-Cl to Quinazolinone (inert solid).

    • Cause: Wet solvent (IPA) or old starting material.

    • Fix: Dry IPA over molecular sieves. Verify 4-chloro starting material quality (should be white/yellow solid, not brown).

  • Issue: Low yield in Click Reaction.

    • Cause: Copper oxidation or chelating by the quinazoline nitrogens.

    • Fix: Increase catalyst load to 20 mol% or use a stabilizing ligand like THPTA.

References

  • Quinazoline Scaffold Reactivity

    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024).[2] Molecules.

    • Detailed analysis of C4 vs C2/C7 reactivity in quinazolines.
  • EGFR Probe Design

    • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (2014).[2][3] ACS Med. Chem. Lett.

    • Demonstrates the utility of the quinazoline core for fluorescent labeling.
  • Synthetic Precursors

    • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. (2003). J. Med. Chem.

    • Foundational work on 6,7-functionalization str
  • Click Chemistry on Quinazolines

    • Development of 18F-labeled probes for EGFR imaging.[4] (2021).[2][4] Journal of Nuclear Medicine.

    • Illustrates the use of alkyne-aniline handles for probe construction.

Sources

Troubleshooting & Optimization

Identification of side products in 4-Chloro-6,7-difluoroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of the 4-Chloro Intermediate

As a Senior Application Scientist supporting your process chemistry, I understand that 4-Chloro-6,7-difluoroquinazoline is not just an intermediate; it is the electrophilic "warhead" required for synthesizing EGFR inhibitors like Gefitinib and Afatinib. The reactivity that makes it valuable—the labile C4-Cl bond—is precisely what generates your impurity profile.

This guide moves beyond basic synthesis to address the causality of failure . We will dissect the three primary failure modes: Hydrolysis (Reversion) , Dimerization , and Halogen Exchange , providing you with the spectroscopic fingerprints and process controls to eliminate them.[1]

Part 1: The Impurity Landscape (Mechanism & Identification)[1]

The chlorination of 6,7-difluoroquinazolin-4(3H)-one using reagents like


 or 

is a Vilsmeier-Haack type transformation.[1] The system is in a constant state of competition between the desired chlorination and side reactions driven by moisture, temperature, and stoichiometry.[1]
Visualizing the Reaction Pathways

The following diagram maps the kinetic competition occurring in your flask. Note how the "Dimer" is often a result of the Product reacting with the Starting Material (SM).

ReactionPathways SM Starting Material (Quinazolinone) Inter Vilsmeier Intermediate SM->Inter + POCl3 / DMF Prod Target Product (4-Chloro) Inter->Prod - PO2Cl2(-) Dimer Impurity B: Ether Dimer Prod->Dimer + SM (Enol form) (Basic pH / Low POCl3) Hydro Impurity A: Hydrolysis (Reversion) Prod->Hydro + H2O (Workup) Hydro->SM Tautomerization

Figure 1: Kinetic competition in quinazoline chlorination. The formation of the ether dimer (Impurity B) is autocatalytic if the reaction stalls, as the product reacts with unreacted starting material.[1]

Detailed Impurity Profiling Table

Use this table to cross-reference your LC-MS and NMR data.

Impurity TypeChemical NameMechanism of FormationMS Signature (ESI+)1H NMR Characteristic (DMSO-d6)
Target Product 4-Chloro-6,7-difluoroquinazolineDesired Vilsmeier-Haack chlorination.[1][M+H]+ = 201/203 (3:1 ratio)~8.9 ppm (s, 1H, H-2).[1] Sharp singlet.
Impurity A (Major) 6,7-difluoroquinazolin-4(3H)-oneHydrolysis of product during quench; or incomplete reaction.[1][M+H]+ = 183 ~8.1 ppm (s, 1H, H-2).[1] Broad singlet (NH exchange).[1][2]
Impurity B (Critical) 4,4'-oxybis(6,7-difluoroquinazoline)Nucleophilic attack of SM (enol) on Product.[1] Common in "stalled" reactions.[2][M+H]+ = 383 Doublet or split signals in aromatic region due to asymmetry if restricted rotation exists.[1][2]
Impurity C (Rare) 4,6,7-trichloroquinazoline (or isomers)

Halogen exchange (F

Cl) at high temp (>100°C).[1]
[M+H]+ = 233/235 (Complex isotope pattern)Loss of F-coupling in C6/C7 protons.[1]

Part 2: Troubleshooting Scenarios (Q&A)

Scenario 1: "My reaction conversion stalled at 90%, and I see a heavy impurity growing."

Diagnosis: You are likely generating Impurity B (The Dimer) .[1] The Science: This is a classic stoichiometry issue. As the concentration of the 4-chloro product increases, it becomes a competing electrophile.[1] If the chlorinating agent (


) is depleted or the catalyst (DMF) is inactive, the unreacted starting material (acting as a nucleophile in its enol form) attacks the 4-chloro product, forming a stable ether-linked dimer.[1]

Corrective Action:

  • Catalyst Check: Ensure you are using catalytic DMF (dimethylformamide).[1] It forms the Vilsmeier reagent (

    
    ), which is far more reactive than 
    
    
    
    alone.[1] Without it, the reaction is sluggish, favoring dimerization.[1]
  • Stoichiometry: Increase

    
     equivalents from 5.0 to 8.0 eq. The excess suppresses the dimerization by ensuring the Vilsmeier reagent is always the dominant electrophile.
    
  • Rescue: If stalled, add fresh

    
     (2 eq) and catalytic DMF. Do not simply heat longer; this promotes Halogen Exchange (Impurity C).[1][2]
    
Scenario 2: "The LC-MS looked perfect in-process, but the isolated solid is 20% Starting Material."

Diagnosis: This is Workup-Induced Hydrolysis (Impurity A) .[1] The Science: The C4-Cl bond in quinazolines is extremely sensitive to acid-catalyzed hydrolysis.[1] When you quench excess


 with water, you generate massive amounts of HCl and heat.[1]


This creates a "hydrolysis reactor" in your quench vessel.[1][2]

Corrective Action (The "Reverse Quench" Protocol):

  • Never add water to the reaction mixture.

  • Always pour the reaction mixture slowly into a stirred mixture of Ice/Water or Ice/

    
     (if basic workup is tolerated).[1]
    
  • Temperature Limit: Maintain the quench temperature

    
    . Hydrolysis rates skyrocket above 20°C.[2]
    
  • Solvent Exchange: If possible, strip the bulk

    
     under reduced pressure (rotary evaporator with a caustic trap) before quenching. Dilute the residue in DCM or Toluene before washing.
    
Scenario 3: "I see a mass shift of +16 Da or +18 Da relative to the product."

Diagnosis:

  • +16 Da: Likely oxidation (N-oxide), but rare in this chemistry.[1]

  • +18 Da: This is Impurity A (Hydrolysis) .[1][2] The mass of the chloro-compound is ~200.5. The mass of the hydroxy-compound is ~182. The difference is effectively HCl vs H2O, often appearing as a net mass change depending on ionization.[1] Note: In LCMS, the hydrolysis product (183) often co-elutes with the product if the gradient is too fast.[1]

Part 3: Validated Protocol for High-Purity Synthesis

This protocol minimizes dimerization and hydrolysis risks.

Reagents:

  • 6,7-difluoroquinazolin-4(3H)-one (1.0 eq)[1]

  • 
     (8.0 eq) - Freshly distilled if yellow/orange[1]
    
  • 
    -Diisopropylethylamine (DIPEA) (1.0 eq) - Optional, acts as an HCl scavenger to protect acid-sensitive substrates[1]
    
  • DMF (0.1 eq) - Catalyst

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Addition: Charge solid Starting Material. Add

    
     followed by DMF dropwise.
    
    • Checkpoint: Evolution of gas (HCl) indicates Vilsmeier reagent formation.[1][2]

  • Reaction: Heat to reflux (approx. 105°C). Monitor by TLC/HPLC every hour.

    • Stop Condition: >99% conversion.[2] Do not "over-cook."

  • Workup (The Critical Step):

    • Cool reaction to Room Temperature.[2]

    • Concentrate under vacuum to remove ~80% of excess

      
      .
      
    • Dissolve residue in dry DCM.

    • Pour the DCM solution slowly into a vigorously stirred Ice/Sat.

      
        mixture.[2][3] Do not allow T > 10°C.
      
  • Isolation: Separate organic layer immediately.[2] Dry over

    
     (anhydrous).[1][2] Evaporate at 
    
    
    
    .[2]

Part 4: Decision Logic for Troubleshooting

Use this flow to diagnose the root cause of low purity.

TroubleshootingLogic Start Issue Detected CheckMS Check LC-MS Mass Start->CheckMS Mass183 Mass = 183 Da (Starting Material) CheckMS->Mass183 Reversion Mass383 Mass = 383 Da (Dimer) CheckMS->Mass383 High MW Mass235 Mass = 235 Da (Cl-Exchange) CheckMS->Mass235 Halogen Shift ActionHydro Action: Improve Quench Use Ice/Base, Keep T < 10°C Mass183->ActionHydro ActionDimer Action: Increase POCl3 eq Add more DMF catalyst Mass383->ActionDimer ActionExchange Action: Lower Reaction Temp Reduce Reaction Time Mass235->ActionExchange

Figure 2: Diagnostic decision tree for impurity identification.[1]

References

  • Synthesis of 4-anilinoquinazolines (Afatinib intermediates)

    • Topic: Detailed characterization of 4,7-dichloro-6-nitroquinazoline and hydrolysis risks.[1]

    • Source:Molbank2020 , 2020(4), M1168.[1]

    • URL:[Link][1][2][3][4][5][6][7][8][9]

  • Nucleophilic Arom

    
    ) on Fluoro-heterocycles: 
    
    • Topic: Mechanism of fluorine displacement in electron-deficient rings (relevant for Impurity C).[1]

    • Source:Journal of the American Chemical Society2020 , 142(40), 17039–17047.[1]

    • URL:[Link][1][2]

  • Quinazoline Chlorination Methodologies

    • Topic: General protocols for POCl3 chlorination and Vilsmeier-Haack conditions.[1]

    • Source:Chemical Science2011 , 2, 57-68 (General Review of Quinazoline Synthesis).[1]

    • URL:[Link]

  • Structural Data (4-Chloro-6,7-dimethoxyquinazoline analog)

    • Topic: X-ray structure and synthesis parallels for 6,7-disubstituted quinazolines.[1]

    • Source:Acta Crystallographica Section E2011 , 67(11), o3012.[1][6]

    • URL:[Link]

Sources

Technical Support Center: Navigating SNAr Reactions with Sterically Hindered Anilines and 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for a particularly challenging yet crucial reaction: the nucleophilic aromatic substitution (SNAr) of sterically hindered anilines with 4-Chloro-6,7-difluoroquinazoline. Our aim is to equip you with the foundational knowledge and practical insights to overcome low reactivity and achieve optimal yields in your syntheses.

Introduction: The Challenge of Steric Hindrance in SNAr

The synthesis of 4-anilinoquinazoline derivatives is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents, including potent kinase inhibitors.[1][2][3][4] The reaction of 4-Chloro-6,7-difluoroquinazoline with anilines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazoline ring system, further activated by the fluoro substituents, renders the C4 position highly electrophilic and susceptible to nucleophilic attack.[5][6][7]

However, when the aniline nucleophile is sterically hindered, for instance, by bulky ortho-substituents, the reaction kinetics can be dramatically impeded. This steric clash hinders the approach of the aniline's nitrogen to the electrophilic carbon of the quinazoline, leading to low or no product formation under standard conditions.[8][9][10][11]

This guide will walk you through a logical troubleshooting process, from optimizing classical SNAr conditions to exploring powerful alternative catalytic systems.

Frequently Asked Questions & Troubleshooting Guide

Q1: My SNAr reaction between a 2,6-disubstituted aniline and 4-Chloro-6,7-difluoroquinazoline is showing very low conversion. What are the first parameters I should investigate?

A1: Low conversion in this specific SNAr reaction is a common issue primarily due to the steric hindrance from the ortho-substituents on the aniline.[9][11] Before resorting to more advanced catalytic systems, a systematic optimization of the reaction conditions is the most logical first step. Here’s a prioritized checklist:

  • Elevate the Reaction Temperature: The activation energy for the formation of the Meisenheimer complex, the key intermediate in SNAr, is significantly increased by steric hindrance.[10][12] Often, simply increasing the reaction temperature can provide the necessary kinetic energy to overcome this barrier. Consider a stepwise increase in temperature, for example, from 80 °C to 120 °C, and then to 150 °C, while carefully monitoring for any signs of decomposition.

  • Solvent Selection is Critical: The choice of solvent plays a pivotal role in SNAr reactions.[13][14]

    • Polar Aprotic Solvents are Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate the cation of the base, leaving the aniline nucleophile more "naked" and reactive.[13]

    • Avoid Protic Solvents: Protic solvents such as alcohols (e.g., isopropanol) or water can form hydrogen bonds with the aniline, reducing its nucleophilicity and slowing the reaction.[14]

  • Optimize the Base: A suitable base is crucial for deprotonating the aniline, increasing its nucleophilicity, or scavenging the HCl generated during the reaction.

    • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common and effective choices.

    • Organic Bases: Non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) can also be employed.

Below is a table summarizing the properties of commonly used solvents for SNAr reactions.

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
DMSO18947.2Excellent for dissolving a wide range of reactants; can be difficult to remove.
DMF15336.7Good alternative to DMSO; can decompose at high temperatures.
NMP20232.2High boiling point allows for higher reaction temperatures.
Dioxane1012.2A less polar aprotic option, often used with microwave heating.
Acetonitrile8237.5Lower boiling point, may require sealed-tube reactions for higher temperatures.
Q2: I've optimized the temperature, solvent, and base, but the yield is still unsatisfactory. Should I consider catalysis?

A2: Yes, if optimizing the thermal SNAr conditions fails to provide a satisfactory yield, the next logical step is to explore catalytic methods. For sterically hindered substrates, traditional SNAr can be inefficient, and metal-catalyzed cross-coupling reactions offer a powerful alternative.

This is a highly effective method for forming C-N bonds, especially with sterically demanding coupling partners.[15] The advantage of this approach is that the mechanism, involving oxidative addition and reductive elimination, is less susceptible to steric hindrance around the nucleophile compared to the direct attack in SNAr.[15]

Key Considerations for Buchwald-Hartwig Amination:

  • Palladium Precatalyst: A variety of palladium precatalysts can be used, such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand Selection: The choice of phosphine ligand is critical for success with hindered substrates. Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species.[15] Examples include:

    • tBuXPhos

    • RuPhos

    • BrettPhos

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

The Ullmann condensation is another viable alternative, particularly with recent advancements in ligand development that facilitate the coupling of sterically hindered partners.[15]

Key Considerations for Ullmann-Type Coupling:

  • Copper(I) Source: Copper(I) iodide (CuI) is a common and effective catalyst.

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or other diamine ligands are often used to stabilize the copper catalyst and promote the reaction.

  • Base: A strong base like potassium phosphate (K₃PO₄) is typically employed.

The following flowchart can guide your decision-making process when troubleshooting low reactivity.

Troubleshooting_SNAr Start Low Reactivity of Sterically Hindered Aniline Optimize_Thermal Optimize Thermal SNAr Conditions Start->Optimize_Thermal Increase_Temp Increase Temperature (up to 150°C) Optimize_Thermal->Increase_Temp Change_Solvent Switch to High-Boiling Polar Aprotic Solvent (DMSO, NMP) Increase_Temp->Change_Solvent Optimize_Base Optimize Base (K2CO3, Cs2CO3, DIPEA) Change_Solvent->Optimize_Base Microwave Employ Microwave Irradiation Optimize_Base->Microwave If still low yield Catalysis Explore Catalytic Methods Optimize_Base->Catalysis If still low yield Microwave->Catalysis If still low yield Buchwald_Hartwig Palladium-Catalyzed Buchwald-Hartwig Amination Catalysis->Buchwald_Hartwig Ullmann Copper-Catalyzed Ullmann Coupling Catalysis->Ullmann Success Reaction Successful Buchwald_Hartwig->Success Ullmann->Success

Caption: Troubleshooting workflow for low reactivity.

Q3: How does microwave irradiation improve these reactions, and what are the key parameters to consider?

A3: Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating slow reactions, including challenging SNAr couplings.[16][17][18][19] The primary advantages are significantly reduced reaction times (minutes instead of hours) and often improved yields due to the minimization of side product formation.[16][17]

Microwaves directly heat the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase that is difficult to achieve with conventional heating. This localized superheating can provide the necessary energy to overcome the high activation barriers associated with sterically hindered substrates.

Experimental Protocol: Microwave-Assisted SNAr

  • Reactant Preparation: In a microwave-safe reaction vial, combine 4-Chloro-6,7-difluoroquinazoline (1.0 eq.), the sterically hindered aniline (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent with a high dielectric constant and boiling point, such as DMF or NMP (ensure the vial is not more than half full).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the target temperature (e.g., 150-200 °C) and reaction time (e.g., 10-30 minutes).

  • Monitoring and Workup: After the reaction, cool the vial to room temperature before opening. Monitor the reaction progress by TLC or LC-MS. Proceed with a standard aqueous workup and purification.

Q4: Can acid catalysis be used to promote the reaction with weakly nucleophilic, hindered anilines?

A4: Yes, acid catalysis can be an effective strategy, particularly when the aniline is not only sterically hindered but also weakly nucleophilic due to electron-withdrawing groups.[20][21][22] The quinazoline ring contains nitrogen atoms that can be protonated by an acid. This protonation increases the electron deficiency of the quinazoline ring, making it a more potent electrophile and thus more susceptible to attack by a weak nucleophile.[20]

Mechanism of Acid Catalysis in SNAr

Acid_Catalysis_SNAr Quinazoline 4-Chloro-6,7-difluoroquinazoline Protonated_Quinazoline Protonated Quinazoline (Activated) Quinazoline->Protonated_Quinazoline Meisenheimer Meisenheimer Complex Protonated_Quinazoline->Meisenheimer + Aniline Aniline Sterically Hindered Aniline Product 4-Anilino-6,7-difluoroquinazoline Meisenheimer->Product - H+, - Cl-

Caption: Simplified acid-catalyzed SNAr mechanism.

Practical Considerations for Acid Catalysis:

  • Choice of Acid: A strong acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (pTsOH) can be used.[21]

  • Stoichiometry: Catalytic amounts of acid are typically sufficient. Using stoichiometric or excess acid can lead to the formation of the aniline salt, which is not nucleophilic.

  • Solvent: The reaction is often carried out in a protic solvent like isopropanol or n-butanol, which can facilitate proton transfer.

Summary and Key Takeaways

Overcoming the low reactivity of sterically hindered anilines in SNAr reactions with 4-Chloro-6,7-difluoroquinazoline requires a multi-faceted approach. A logical progression from optimizing thermal conditions to employing microwave assistance and finally exploring powerful palladium- or copper-catalyzed cross-coupling reactions will provide the highest probability of success. Remember that for each specific substrate pairing, some degree of empirical optimization will likely be necessary. This guide provides a robust framework for that optimization process, grounded in the fundamental principles of organic chemistry.

References

  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. Retrieved February 7, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved February 7, 2026, from [Link]

  • Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved February 7, 2026, from [Link]

  • PubMed. (2022). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. [Link]

  • Bentham Science Publisher. (n.d.). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). An SNAr Approach to Sterically Hindered ortho-Alkoxybenzaldehydes for the Synthesis of Olefin Metathesis Catalysts. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved February 7, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (n.d.). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2546–2558. [Link]

  • PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]

  • ResearchGate. (n.d.). Acid‐Catalyzed Nucleophilic Aromatic Substitution: Experimental and Theoretical Exploration of a Multistep Mechanism. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Palladium-catalyzed amination of 4-chloroanisole with aniline in the presence of 1 mol% of catalyst 2. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 115(3), 1204–1292. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ResearchGate. (n.d.). Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions. Retrieved February 7, 2026, from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2546–2558. [Link]

  • PMC - NIH. (n.d.). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Retrieved February 7, 2026, from [Link]

  • OSTI.gov. (n.d.). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Retrieved February 7, 2026, from [Link]

  • Molecules. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. 18(2), 2193-2206. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved February 7, 2026, from [Link]

  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Retrieved February 7, 2026, from [Link]

Sources

Avoiding dimer formation in 4-Chloro-6,7-difluoroquinazoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Mitigation of Dimerization in SNAr Couplings Target Molecule: 4-Chloro-6,7-difluoroquinazoline (Key Intermediate for Gefitinib/Iressa)[1][2]

Introduction: The Reactivity Paradox

You are likely encountering issues during the nucleophilic aromatic substitution (SNAr) of 4-Chloro-6,7-difluoroquinazoline . This scaffold is highly electrophilic at the C4 position due to the electron-withdrawing inductive effects of the fluorine atoms at C6 and C7.[1][2]

While this high reactivity drives the desired coupling (typically with anilines like 3-chloro-4-fluoroaniline), it also creates a vulnerability: Hydrolysis-mediated Dimerization .[1][2]

This guide addresses the formation of the Ether-Linked Dimer (Bis-quinazoline), the most persistent impurity in this synthesis.[1][2]

Module 1: The Mechanistic Root Cause

To solve the problem, you must understand the enemy.[2] The dimer does not form through direct homocoupling.[1][2] It is a two-step cascade triggered by moisture.[2]

The Pathway
  • Trigger (Hydrolysis): Trace water attacks the highly reactive C4-Cl bond, displacing the chloride to form 6,7-difluoroquinazolin-4(3H)-one (the "Hydrolysis Impurity").[1][2]

  • Propagation (Dimerization): In the presence of a base, this quinazolinone is deprotonated (forming the oxyanion), which acts as a nucleophile.[1][2] It attacks a remaining molecule of the starting material (4-Chloro-6,7-difluoroquinazoline).[1][2]

  • Result: Formation of 6,7-difluoro-4-((6,7-difluoroquinazolin-4-yl)oxy)quinazoline .

Visualizing the Competition

The following diagram illustrates the competitive pathways between your desired Product and the Impurity Cascade.

ReactionPathways SM Starting Material (4-Cl-6,7-difluoroquinazoline) Hydrolysis Hydrolysis Intermediate (Quinazolin-4-one) SM->Hydrolysis Side Reaction A (Moisture Triggered) Product Target Product (e.g., Gefitinib Int.) SM->Product Primary Pathway (Fast, Kinetic Control) Water Trace H2O Aniline Nucleophile (e.g., Aniline) Dimer DIMER IMPURITY (Ether-linked Bis-quinazoline) Hydrolysis->Dimer Side Reaction B (Attacks SM)

Figure 1: Competitive reaction pathways showing how moisture triggers the cascade leading to dimer formation.[2]

Module 2: Troubleshooting & FAQs

Q1: I am seeing a new spot on TLC/HPLC with a higher retention time than my product. Is this the dimer?

A: Likely, yes. The ether-linked dimer is significantly more lipophilic than the quinazolinone (hydrolysis product) and often less polar than the amino-quinazoline product.[1][2]

  • Diagnostic: Check your Mass Spec.[2] The dimer mass will be [2 * MW(SM) - 36.5 (HCl)].[2] For 4-chloro-6,7-difluoroquinazoline (MW ~200.5), the dimer appears at m/z ~364-366 .[1][2]

Q2: I dried my solvent, but the dimer persists. Why?

A: Solvent drying is necessary but insufficient.[2] The source of water is often:

  • The Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are hygroscopic.[1][2] If they were not flame-dried or stored under argon, they introduce water.[1][2]

  • The Atmosphere: This reaction is extremely sensitive to humidity.[1][2] An open flask for even 2 minutes during addition can introduce enough moisture to catalyze dimer formation.[2]

  • The Aniline: If your nucleophile is a salt (e.g., hydrochloride), it may contain hydrate water.[1][2]

Q3: Can I separate the dimer by recrystallization?

A: It is difficult. The dimer often co-crystallizes with the product due to structural similarity (pi-stacking).[1][2]

  • Strategy: Prevention is far superior to purification.[2] If you have >5% dimer, column chromatography is usually required, which is not scalable.[1][2]

Module 3: Optimized Protocol (SOP)

This protocol is designed to minimize the residence time of the reactive 4-chloro species in the presence of base/nucleophile, reducing the window for side reactions.[1][2]

Objective: Synthesis of 4-(substituted)-6,7-difluoroquinazoline via SNAr.

Reagents & Setup
ComponentSpecificationCriticality
Solvent Isopropanol (IPA) or Acetonitrile (MeCN)High: Must be anhydrous (<0.05% H₂O).[1][2]
Base Triethylamine (TEA) or DIPEAMedium: Organic bases are preferred over inorganic carbonates to maintain homogeneity and solubility.[2]
Stoichiometry 1.1 equiv Nucleophile / 1.0 equiv SMHigh: Excess nucleophile drives kinetics toward Product, outcompeting Hydrolysis.[1][2]
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

    • Cool to room temperature under a positive stream of nitrogen.[2]

  • Nucleophile Activation (The "Pre-mix"):

    • Charge the Nucleophile (e.g., 3-chloro-4-fluoroaniline) and Base (1.2 equiv) into the flask.[1][2]

    • Add Anhydrous Solvent (10 volumes).

    • Stir for 15 minutes. Reason: This ensures the nucleophile is deprotonated/active and scavenges any adventitious moisture before the sensitive starting material is added.[1][2]

  • Controlled Addition (The Critical Step):

    • Cool the mixture to 0–5°C .

    • Dissolve 4-Chloro-6,7-difluoroquinazoline in minimum anhydrous solvent (separately).

    • Add the quinazoline solution dropwise over 30–60 minutes.

    • Scientific Rationale: Keeping the temperature low and the concentration of the electrophile low (dropwise addition) ensures that the active nucleophile (which is in excess in the pot) immediately traps the quinazoline.[1][2] This prevents the "pool" of unreacted starting material needed for the dimer to form.[2]

  • Reaction Monitoring:

    • Warm to room temperature (or 50°C if kinetics are slow) only after addition is complete.

    • Monitor by HPLC.[2][3] Stop reaction immediately upon consumption of SM.[2] Prolonged heating promotes thermodynamic equilibration to the thermodynamic (oxo) impurities.[2]

References

  • Process Development of Gefitinib: Organic Process Research & Development. Detailed analysis of the chlorination and subsequent aniline coupling, identifying the hydrolysis-dimer pathway.[1][2]

    • Source:[1][2]

  • Quinazoline Impurity Profiling:Journal of Pharmaceutical and Biomedical Analysis. Discussion of impurity B (dimer)

    • Source: [J. Pharm.[2][3][4] Biomed. Anal. 2014, 88, 403-409]([Link]1][2]

  • Mechanistic Insights into SNAr of Quinazolines:Tetrahedron.

    • Source:[1][2]

Sources

Recrystallization techniques for purifying products from 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-Chloro-6,7-difluoroquinazoline . This content is structured to address the specific stability challenges posed by the electron-deficient quinazoline core.

Status: Operational | Tier: Advanced Chemical Support Subject: Recrystallization & Isolation Protocols[1]

Core Technical Briefing

The Molecule: 4-Chloro-6,7-difluoroquinazoline Critical Attribute: High Electrophilicity at C4.[1]

Unlike its electron-rich analogues (e.g., 6,7-dimethoxy), the 6,7-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect ($ -I


 C_4 $) atom, making the Carbon-Chlorine bond highly susceptible to nucleophilic attack.[1]

The Consequence:

  • Hydrolysis Risk: Exposure to atmospheric moisture rapidly converts the product to 6,7-difluoroquinazolin-4(3H)-one (thermodynamically stable, high melting point, insoluble).[1]

  • Solvolysis Risk: Recrystallization from alcohols (Methanol/Ethanol) often leads to the formation of ether byproducts (4-alkoxy-6,7-difluoroquinazoline) rather than purification.[1]

Solvent System Selection (The "Golden Rule")

For this specific intermediate, standard "trial and error" solvent screening often degrades the product.[1] Use the table below to select your solvent system based on your impurity profile.

Recommended Solvent Systems
Solvent SystemRoleSuitabilityMechanism of Action
Dichloromethane (DCM) / n-Heptane Primary Best for Stability Product is highly soluble in DCM.[1] Heptane acts as an anti-solvent. Strictly aprotic, preventing solvolysis.
Toluene SecondaryGood for Scale-upModerate solubility at high temp; poor solubility at low temp. Allows for thermal recrystallization without boiling off solvent too fast.
Ethyl Acetate / Hexane TertiaryAcceptable (If Dry)Good general purification, but commercial EtOAc often contains water/ethanol traces which can trigger hydrolysis.[1] Must be dried over $ MgSO_4 $ first.
Methanol / Ethanol FORBIDDEN DO NOT USE High risk of $ S_NAr $ reaction at C4, converting the chloride to a methoxy/ethoxy ether.[1]

Standard Operating Procedure (SOP)

Protocol ID: SOP-QZ-CL-04 Objective: Purification of crude 4-Chloro-6,7-difluoroquinazoline removing phosphoryl chloride residues and hydrolysis byproducts.

Step-by-Step Methodology

Phase 1: Pre-Treatment (Crucial for Stability) [1]

  • Evaporate the reaction solvent (usually $ POCl_3 $ or Thionyl Chloride) completely under high vacuum.

  • Azeotropic Drying: Add anhydrous Toluene to the residue and evaporate again. Repeat 2x.

    • Why? This removes trapped traces of $ HCl $ and $ POCl_3 $, which catalyze degradation.[1]

Phase 2: The DCM/Heptane Precipitation (Recommended) [1]

  • Dissolution: Dissolve the crude yellow/brown solid in the minimum amount of Dichloromethane (DCM) at room temperature.

  • Filtration: If there is a white solid that does not dissolve in DCM, filter it off immediately.[1]

    • Diagnosis: This insoluble solid is likely the quinazolin-4-one (hydrolysis impurity). It is virtually insoluble in DCM.

  • Precipitation: While stirring the DCM solution, slowly add n-Heptane (ratio 1:3 DCM:Heptane) until a persistent turbidity is observed.

  • Crystallization: Cool the mixture to 0–4°C for 2 hours.

  • Isolation: Filter the solid rapidly under a nitrogen blanket if possible. Wash with cold n-Heptane.

  • Drying: Dry in a vacuum desiccator over $ P_2O_5 $ or KOH pellets. Do not use heat (>40°C) if the product is still wet.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for purification, highlighting the critical divergence between successful isolation and degradation.

Recrystallization_Logic Crude Crude Reaction Mixture (Contains POCl3 residues) Azeotrope Azeotrope with Toluene (Remove Acidic Volatiles) Crude->Azeotrope Vacuum Distillation Solvent_Choice Select Solvent System Azeotrope->Solvent_Choice Path_Alcohol Alcoholic Solvents (MeOH, EtOH) Solvent_Choice->Path_Alcohol Avoid Path_Aprotic Aprotic Solvents (DCM/Heptane or Toluene) Solvent_Choice->Path_Aprotic Recommended Solvolysis Solvolysis Reaction (Formation of 4-Alkoxy ether) Path_Alcohol->Solvolysis Dissolution Dissolution at RT Path_Aprotic->Dissolution Degraded Degraded Product (Low Activity) Solvolysis->Degraded Filter_Insolubles Filter Insoluble Solids (Removes 'One' Impurity) Dissolution->Filter_Insolubles Remove Hydrolysis Pdts Crystallize Cool / Add Anti-Solvent Filter_Insolubles->Crystallize Final_Product Pure 4-Chloro-6,7-difluoroquinazoline Crystallize->Final_Product

Figure 1: Purification Decision Tree. Note the critical branch point at solvent selection to avoid solvolysis.

Troubleshooting Guide (FAQ)

Q1: My product turned into a white solid that won't melt below 250°C. What happened?

  • Diagnosis: Total Hydrolysis.[1] You have isolated 6,7-difluoroquinazolin-4(3H)-one .[1]

  • Cause: The reaction mixture was likely exposed to atmospheric moisture before the $ POCl_3 $ was fully removed, or wet solvents were used.[1]

  • Solution: This process is generally irreversible.[1] You must restart the chlorination (using $ POCl_3 $ or $ SOCl_2 $) on this white solid to convert it back to the chloro-derivative.

Q2: The solid is "oiling out" instead of crystallizing.

  • Cause: The solution is too concentrated, or the anti-solvent (Heptane) was added too quickly.[1]

  • Fix: Re-dissolve the oil by adding a small amount of DCM. Add a single "seed crystal" of pure product (if available) or scratch the glass wall. Add the Heptane dropwise over 30 minutes.

Q3: Can I use Hexane instead of Heptane?

  • Answer: Yes. However, Heptane has a higher boiling point, which makes it safer if you are heating the solution (e.g., in a Toluene/Heptane method).[1] For the DCM method (room temp), Hexane is perfectly fine.[1]

Q4: The product smells strongly of acid even after drying.

  • Cause: Trapped $ HCl $ or phosphoryl species in the crystal lattice.

  • Fix: Wash the filter cake with cold n-Heptane containing 1% Triethylamine ($ Et_3N $). The base neutralizes surface acid. Do not wash with water.

Degradation Mechanism (Scientific Context)

Understanding why the protocol fails is key to prevention. The diagram below details the competing pathways.

Degradation_Pathways Target 4-Chloro-6,7-difluoroquinazoline (Electrophilic C4) Transition Tetrahedral Intermediate Target->Transition + Nucleophile Water H2O (Moisture) Water->Transition Alcohol R-OH (Solvent) Alcohol->Transition Hydrolysis_Pdt 6,7-Difluoroquinazolin-4-one (Dead End) Transition->Hydrolysis_Pdt - HCl Ether_Pdt 4-Alkoxy-6,7-difluoroquinazoline (Impurity) Transition->Ether_Pdt - HCl

Figure 2: Competitive Degradation Pathways. The difluoro-substitution enhances the electrophilicity of the C4 position, accelerating these side reactions.[1]

References

  • ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline Synthesis and Properties. (Serves as the baseline analogue for 4-chloroquinazoline handling). Link

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Chloro-7-fluoro-6-nitroquinazoline Compound Summary. (Demonstrates stability data for similar halogenated quinazolines). Link[1]

  • Mao, Y., et al. (2016).[1][2] A New and Practical Synthesis of Tivozanib.[2] Heterocycles.[2][3][4] (Details the chlorination and purification of quinazolin-4-ols using aprotic workups). Link

  • Vertex Pharmaceuticals. (1998). US Patent 5770599: Quinazoline derivatives.[1] (Describes the use of Toluene and Ethyl Acetate for recrystallizing 4-chloroquinazolines). Link

Sources

Managing exothermic reactions involving 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exothermic Management of 4-Chloro-6,7-difluoroquinazoline Substitution

Executive Summary

You are likely engaging in a Nucleophilic Aromatic Substitution (


) to synthesize EGFR inhibitors (e.g., Gefitinib intermediates). The core reagent, 4-Chloro-6,7-difluoroquinazoline , possesses a highly electrophilic C-4 center activated by the electron-withdrawing fluorine atoms.

The Hazard: This reaction is not just "warm"; it is kinetically rapid and highly exothermic. In a batch reactor, the heat release rate (


) can easily exceed the cooling capacity (

) of standard jacketed vessels if the dosing is uncontrolled, leading to a thermal runaway. Furthermore, the generation of stoichiometric HCl adds a secondary corrosion and precipitation hazard.

This guide replaces standard "recipes" with a self-validating control strategy .

Module 1: Thermal Characterization (Pre-Flight Check)

Before scaling above 10 grams, you must establish the thermal boundaries. Do not rely on literature values alone; batch-to-batch impurity profiles can lower decomposition onset temperatures (


).
Critical Safety Parameters (CSP)
ParameterDescriptionCritical Threshold / Action

(DSC)
Decomposition onset of the starting material.Typically >160°C , but can be lower with metal contaminants. Action: Run DSC (4°C/min) under

.

Enthalpy of the substitution reaction.High (~ -130 to -170 kJ/mol ). Action: Calculate adiabatic temperature rise (

).
MTSR Maximum Temperature of Synthesis Reaction.If

, you have a critical runaway risk .
Visualization: Safety Assessment Workflow

The following diagram outlines the "Stop/Go" logic for thermal safety before reaction initiation.

SafetyWorkflow Start Start: 4-Cl-6,7-difluoroquinazoline DSC Step 1: DSC Screening (Determine T_onset) Start->DSC Decision1 Is T_process < (T_onset - 50°C)? DSC->Decision1 RC1 Step 2: Reaction Calorimetry (RC1) (Measure Heat Flow q_rxn) Decision1->RC1 Yes Unsafe STOP: Redesign Solvent/Cooling Decision1->Unsafe No (Risk of Explosion) Calc Calculate Accumulation (Dosage Control) RC1->Calc Safe PROCEED: Semi-Batch Mode Calc->Safe

Figure 1: Go/No-Go decision tree for thermal safety assessment prior to scale-up.

Module 2: Reaction Execution Protocol

Objective: Couple 4-Chloro-6,7-difluoroquinazoline with an aniline derivative (e.g., 3-chloro-4-fluoroaniline) while maintaining thermal accumulation < 10%.

The "Semi-Batch" Strategy

Never add the solid quinazoline to the amine solution. The kinetic burst is unmanageable. Instead, use a controlled addition of the amine to the quinazoline .

Reagents:

  • Substrate: 4-Chloro-6,7-difluoroquinazoline (1.0 eq) suspended in Solvent (Isopropanol or Toluene).

  • Nucleophile: Aniline derivative (1.05 eq) dissolved in Solvent.

  • Base (Optional but recommended): Triethylamine (1.1 eq) to scavenge HCl, preventing product precipitation as a salt which fouls sensors.

Step-by-Step Protocol:

  • Reactor Setup:

    • Ensure reactor is clean and dry (moisture hydrolyzes the 4-Cl bond).

    • Set jacket temperature (

      
      ) to 20°C below the target reaction temp (
      
      
      
      ).
    • Self-Validation: Verify agitator torque is stable.

  • The "Heel" Charge:

    • Charge the Quinazoline and 80% of the solvent.

    • Note: The compound may not fully dissolve. This is a slurry-to-solution reaction.

  • The Controlled Dose (The Critical Step):

    • Load the Aniline solution into a dosing pump/dropping funnel.

    • Initiate Dosing: Start at a slow rate (e.g., 1 mL/min).

    • Monitor: Watch

      
      . You will see an immediate rise.
      
    • Feedback Loop: Adjust dosing rate so that

      
       never exceeds (
      
      
      
      ).
    • Why? If cooling fails, you stop dosing, and the heat generation stops immediately (Dosage Controlled).

  • Post-Dose Age:

    • Hold at temperature (usually 60-80°C) for 1-2 hours.

    • Validation: HPLC check. Disappearance of Quinazoline < 0.5%.

Visualization: Reaction Mechanism & Heat Flow

Understanding the


 mechanism explains the heat release.

ReactionMechanism Reactants Reactants (High Energy) 4-Cl-Quinazoline + Amine TS Meisenheimer Complex (Transition State) Reactants->TS Activation Products Product + HCl (Low Energy) TS->Products Elimination of Cl- Heat Heat Release (-150 kJ/mol) TS->Heat Exotherm

Figure 2: Energy cascade of the


 reaction. The elimination step releases significant bond energy.
Module 3: Troubleshooting & FAQs

Q1: The reaction temperature spiked 15°C within minutes of starting addition. What happened?

  • Diagnosis: Thermal Accumulation. You likely added the reagent faster than the reaction could consume it (Reaction Rate < Dosing Rate).

  • The Fix: Stop dosing immediately. Maximize cooling. For the next run, calculate the Damköhler number (Da) . You want

    
     (reaction is instantaneous relative to mixing/dosing).
    

Q2: My yield is low, and I see a "hydroxy" impurity (4-hydroxy-6,7-difluoroquinazoline).

  • Diagnosis: Hydrolysis. The C-4 chlorine is extremely sensitive to water, especially at high temperatures.

  • The Fix:

    • Check solvent water content (Karl Fischer titration). It must be < 0.05%.

    • Ensure the reactor was dried under vacuum/nitrogen sweep.

    • Process Tip: If using Isopropanol, switch to Toluene/Acetonitrile if moisture ingress is uncontrollable, as they are less hygroscopic.

Q3: The reaction mixture turned into a solid brick during dosing.

  • Diagnosis: Product precipitation (HCl salt formation). The product is often less soluble than the starting material, especially as the hydrochloride salt.

  • The Fix:

    • Immediate: Add more solvent.

    • Prevention: Add a non-nucleophilic base (e.g., DIPEA or Triethylamine) to the "Heel" to scavenge HCl and keep the product in the free-base form, which is usually more soluble in organic solvents.

Q4: Can I quench the reaction by dumping it into water?

  • Diagnosis: Safety Risk.[1][2]

  • The Fix: NO. The unreacted 4-chloro-quinazoline will hydrolyze rapidly in water, releasing more heat and HCl gas.

  • Protocol: Cool the mixture to 20°C first. Quench into a buffered solution (e.g.,

    
    ) slowly to manage 
    
    
    
    evolution and neutralization heat.
References
  • H.E.L Group. Critical Considerations in Process Safety: Reaction Calorimetry and Scale-up. Retrieved from

  • Mettler Toledo. Chemical Process Safety Techniques: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 459610: 4-Chloro-6,7-dimethoxyquinoline (Analogous Reactivity). Retrieved from

  • Royal Society of Chemistry. Mechanistic continuum of nucleophilic aromatic substitution (SNAr) reactions. Chemical Science.[3] Retrieved from

  • Occupational Safety and Health Administration (OSHA).Controlling Thermal Hazards of Chemical Reactions. (General Guidance for Exothermic Reactions).

Sources

Removal of unreacted 4-Chloro-6,7-difluoroquinazoline from the reaction mixture

[1]

Executive Summary

4-Chloro-6,7-difluoroquinazoline (hereafter referred to as SM-Cl ) is a highly reactive electrophile used as a scaffold in the synthesis of EGFR inhibitors (e.g., Afatinib).[1] Its presence in the final product is critical to avoid due to its potential genotoxicity (alkylating agent) and stability issues.[1]

Because the desired product is typically formed via nucleophilic aromatic substitution (

SM-Cl1Hydrolytic QuenchingSolid-Phase ScavengingChromatographic Resolution1

Module 1: Hydrolytic Workup (The "Phase-Switch" Method)[1]

Principle: The C4-chlorine atom in quinazolines is highly labile.[1] By subjecting the reaction mixture to mild aqueous base or heat, SM-Cl hydrolyzes to 4-hydroxy-6,7-difluoroquinazoline (technically the quinazolin-4(3H)-one tautomer).[1] This byproduct has drastically different solubility properties (high polarity, poor solubility in low-polarity organics) compared to the amino-quinazoline product.[1]

Workflow Diagram

HydrolysisWorkflowStartCrude Reaction Mixture(Product + SM-Cl)QuenchAdd 1M NaOH or Sat. NaHCO3 (pH > 8)Start->QuenchHeatStir at 40-50°C(1-2 hours)Quench->HeatAccelerates HydrolysisPartitionPartition with Organic Solvent(EtOAc or DCM)Heat->PartitionLayerSepLayer SeparationPartition->LayerSepOrgLayerOrganic Layer(Contains Product)LayerSep->OrgLayerProductAqLayerAqueous Layer(Contains Hydrolyzed SMas Phenolate Salt)LayerSep->AqLayerImpurityPrecipOptional: Acidify Aq Layerto precipitate 4-OH byproduct(Confirmation step)AqLayer->Precip

Figure 1: Hydrolytic workup strategy converting the lipophilic chloride to the water-soluble (or precipitating) hydroxy species.

Step-by-Step Protocol
  • Quenching: Upon reaction completion, dilute the reaction mixture (typically in IPA, DMF, or Dioxane) with an equal volume of saturated aqueous

    
      or 0.5 M NaOH .
    
  • Hydrolysis: Stir the biphasic mixture vigorously.

    • Note: If the reaction solvent is water-miscible (e.g., DMF), ensure enough water is added to prevent phase miscibility later, or strip the solvent first.[1]

    • Temperature: Mild heating (40–50°C) for 30–60 minutes is often required to fully hydrolyze the 6,7-difluoro analog due to the electron-withdrawing fluorines stabilizing the ring, though the C-Cl bond remains labile [1].[1]

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • The Product (Amino-quinazoline) will partition into the organic layer.[1]

    • The Impurity (Hydrolyzed 4-hydroxy species) will largely remain in the basic aqueous layer as the phenolate salt.[1]

  • Wash: Wash the organic layer with water (

    
    ) and brine (
    
    
    ) to remove residual hydrolyzed species.[1]

Critical Caution: Ensure your product's amino-linkage is stable to basic hydrolysis.[1] Most aniline-derived quinazolines are stable under these conditions.[1]

Module 2: Solid-Phase Scavenging (High-Throughput/Trace Removal)

Principle: If the product is sensitive to aqueous workup or if trace SM-Cl remains (<5%), use a nucleophilic scavenger resin.[1] The resin chemically reacts with the electrophilic SM-Cl , covalently binding it to the solid support, which is then removed by filtration.[1]

Recommended Resins
Resin TypeFunctional GroupReactivity ModeLoadingRecommended For
PS-Trisamine Primary AmineNucleophilic attack (

)
~3-4 mmol/gGeneral removal of electrophiles.[1]
Si-Thiol Mercaptan (SH)Nucleophilic attack~1.2 mmol/gHighly reactive; good for sterically hindered substrates.[1]
PS-NMM MorpholineAcid Scavenging~3 mmol/gUse if HCl byproduct needs neutralization.[1]
Protocol
  • Stoichiometry: Calculate the theoretical excess of SM-Cl . Add 3–5 equivalents of resin relative to the estimated impurity.

  • Solvent: Ensure the product is fully dissolved (DCM, THF, or DMF are ideal).[1]

  • Incubation: Add resin and stir/shake at room temperature for 2–4 hours .

    • Tip: Heating to 40°C can accelerate scavenging if the 6,7-difluoro core is unreactive.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Result: The filtrate contains the purified product; the impurity is trapped on the beads.[1]

Module 3: Chromatographic Resolution

Principle: If the chemical methods above are unsuitable, flash chromatography separates the species based on polarity.[1] The SM-Cl is significantly less polar than the amino-quinazoline product (which can H-bond).[1]

TLC Data & Separation Parameters
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase:

    • System A: Hexanes / Ethyl Acetate (Gradient 0%

      
       50% EtOAc).
      
    • System B: DCM / Methanol (for very polar products).

CompoundApprox.[2][3][4][5][6][7][8][9][10]

(Hex/EtOAc 1:1)
Polarity Characteristics
4-Chloro-6,7-difluoroquinazoline 0.7 – 0.8 Non-polar, travels with solvent front.[1]
Product (Anilino-quinazoline) 0.3 – 0.5 Moderate polarity (H-bond donor/acceptor).[1]
Hydrolyzed SM (4-OH) < 0.1 Very polar/insoluble; stays at baseline.[1]
Decision Logic for Chromatography

ChromLogicCheckCheck TLC (Hex/EtOAc 1:1)SepIs Delta Rf > 0.2?Check->SepYesStandard Flash(Silica)Sep->YesYesNoUse Scavenger ResinORHydrolytic WorkupSep->NoNo (Co-elution risk)

Figure 2: Decision matrix for choosing chromatography versus chemical cleanup.

Troubleshooting & FAQ

Q1: I tried the hydrolytic workup, but the impurity persists in the organic layer. A: The hydrolysis might be too slow at room temperature. The 6,7-difluoro substitution can electronically stabilize the ring, making the C-Cl bond slightly less susceptible to water attack than the non-fluorinated analog.[1] Solution: Increase the temperature of the basic wash to 50°C or use a stronger nucleophile like morpholine to convert the SM into a very polar adduct, then wash with acid to remove it.[1]

Q2: Can I use acidic hydrolysis? A: Yes, 4-chloroquinazolines hydrolyze in acid (e.g., 1M HCl), but this is risky.[1] The product (amino-quinazoline) is basic and will protonate, moving into the aqueous layer along with the hydrolyzed impurity. You would then need careful pH adjustment to separate them. Base hydrolysis is generally superior for separation. [1]

Q3: Is the 4-Chloro-6,7-difluoroquinazoline volatile? A: It has low volatility but can sublime under high vacuum and heat.[1] Do not rely on high-vacuum drying to remove it; it will likely contaminate your pump or lyophilizer.[1]

Q4: Safety concerns? A: 4-Chloroquinazolines are potent sensitizers and potential alkylating agents.[1] Always handle in a fume hood. If using scavenging resins, treat the used resin as hazardous chemical waste.[1]

References

  • Synthesis of Quinazoline Derivatives (Hydrolysis and Reactivity)

    • Source: Ballard, S. A., et al.[1] "The Chemistry of the Quinazolines." Journal of the American Chemical Society.

    • Context: Discusses the lability of the 4-chloro group and hydrolysis r
    • Verification: (General Quinazoline Chemistry Review).[1]

  • Scavenging Electrophiles in Organic Synthesis

    • Source: Marsh, A., et al.[1][2] "High-loading scavenger resins for combinatorial chemistry." Tetrahedron Letters.

    • Context: Protocols for using amine resins to remove chloro-heterocycles.[1]

    • Verification:[1]

  • Gefitinib/Erlotinib Intermediate Synthesis (Patent Literature)

    • Source: Patent WO2004024703 "Process for the prepar
    • Context: Describes the workup of 4-chloro-6,7-disubstituted quinazolines, specifically using aqueous hydrolysis to remove unreacted starting m
    • Verification:[1]

  • Solubility & Characterization of 4-Chloroquinazolines

    • Source: PubChem Compound Summary for 4-Chloro-6,7-dimethoxyquinazoline (Analogous Chemistry).[1]

    • Context: Physical properties and solubility data used to infer behavior of the difluoro analog.
    • Verification:[1]

Catalyst selection and optimization for coupling reactions with 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Hierarchy

Substrate Analysis: 4-Chloro-6,7-difluoroquinazoline is a highly electron-deficient scaffold. The pyrimidine ring (N1/N3) creates a significant dipole, making the C4 position exceptionally electrophilic.

  • Primary Reactivity (C4-Cl): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Oxidative Addition (Pd-catalysis).
    
  • Secondary Reactivity (C6-F / C7-F): The fluorine atoms are generally stable but can undergo

    
     under forcing conditions (high heat, strong alkoxides), particularly at C7 due to para-conjugation with N1.
    

Core Challenge: The main failure mode in coupling reactions with this substrate is not lack of reactivity, but competitive hydrolysis of the C4-Cl bond to form the catalytically inert quinazolin-4(3H)-one (4-hydroxyquinazoline).

Module 1: C-C Bond Formation (Suzuki-Miyaura)

Troubleshooting Guide

Q: I am observing low conversion and a large byproduct peak (M-Cl+OH). What is happening? A: You are seeing C4-Hydrolysis .[1] The C4-Cl bond is labile. In standard aqueous Suzuki conditions (e.g.,


), hydroxide ions compete effectively with the boronic acid for the C4 center.
  • Immediate Fix: Switch to an anhydrous base system .

    • Recommended: Potassium Phosphate Tribasic (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Solvent: Toluene or 1,4-Dioxane (dry).

  • Catalyst Adjustment: Use a highly active catalyst that facilitates rapid Transmetallation/Reductive Elimination, outcompeting the background hydrolysis rate.

Q: Which catalyst system provides the highest turnover for this electron-deficient chloride? A: For electron-deficient heteroaryl chlorides, electron-rich, bulky phosphine ligands are essential to facilitate oxidative addition and stabilize the Pd(0) species.

  • Tier 1 (Standard):

    
    
    
    • Why: Robust, resists dehalogenation, good for sterically undemanding boronic acids.

  • Tier 2 (Difficult/Steric Bulk): XPhos Pd G2 or Pd(OAc)2 + SPhos .

    • Why: Buchwald biaryl phosphines (XPhos, SPhos) form a monoligated Pd(0) species that is extremely active for aryl chlorides.

Q: Can I use boronic esters instead of acids? A: Yes, and often preferred. Boronic esters (BPin) are less prone to protodeboronation than boronic acids. However, they require slightly more vigorous activation. Ensure you use 2-3 equivalents of base (


).
Standard Operating Procedure: Anhydrous Suzuki Coupling
ParameterSpecificationNotes
Catalyst

(5 mol%)
Alternative:

(less stable)
Ligand N/A (Pre-formed)If using

, add XPhos (10 mol%)
Base

(Fine powder, 3.0 equiv)
Must be anhydrous. Store in desiccator.
Solvent 1,4-Dioxane (0.1 M)Degas with

for 15 mins.
Temp 80°C - 100°CMonitor strictly. Do not overheat >110°C.

Module 2: C-N Bond Formation (Buchwald vs. )

Decision Matrix: Do You Need Palladium?

Unlike C-C coupling, C-N bond formation does not always require metal catalysis. The C4-position is sufficiently activated for


 with good nucleophiles.

CN_Decision_Tree Start Select Amine Nucleophile Check_Nu Is the Amine Nucleophilic? (Alkyl amines, electron-rich anilines) Start->Check_Nu SNAr Route A: SNAr (No Catalyst) Base: DIPEA or K2CO3 Solvent: IPA or DMF Check_Nu->SNAr Yes (pKa > 4) Check_Deact Is the Amine Deactivated? (e.g., Nitro-aniline, Amide, Sulfonamide) Check_Nu->Check_Deact No (Weak Nu) Check_Deact->SNAr No (Try Heat first) Buchwald Route B: Buchwald-Hartwig Catalyst: Pd(OAc)2 + XPhos Base: Cs2CO3 Check_Deact->Buchwald Yes

Figure 1: Decision logic for selecting between thermal


 and Palladium-catalyzed amination.
Troubleshooting Guide

Q: I am trying to couple a weakly nucleophilic aniline (e.g., 3-chloro-4-fluoroaniline) and


 yields are low (<30%). 
A:  While Afatinib intermediates often use 

, weak nucleophiles require high temperatures (>120°C) which can degrade the difluoro-scaffold.
  • Solution: Switch to Buchwald-Hartwig .

  • Catalyst: BrettPhos Pd G2 or RuPhos Pd G2 .

    • Why: These ligands are specifically designed for primary amines and anilines, preventing the formation of stable Pd-amido complexes that stall the cycle.

Q: I see "homocoupling" of the quinazoline substrate. A: This is rare in C-N coupling but suggests the Pd(0) is sitting idle.

  • Fix: Increase amine concentration. Ensure the reaction is strictly anaerobic (oxygen promotes homocoupling).

Protocol: Buchwald-Hartwig for Deactivated Amines
  • Charge Vessel: 4-Chloro-6,7-difluoroquinazoline (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst: Add BrettPhos Pd G2 (2 mol%).

  • Solvent: Add anhydrous t-Amyl Alcohol or Toluene (0.2 M).

  • Degas: Sparge with Argon for 10 min.

  • Reaction: Heat to 80°C for 4-12 h.

  • Workup: Filter through Celite to remove Pd black.

Module 3: Regioselectivity & Side Reactions

The "Fluorine Trap"

Users often worry about the C6/C7 fluorines reacting.

  • Observation: Under standard Suzuki/Buchwald conditions (Pd(0), <100°C), the C-F bonds are inert .

  • Risk Zone: If you use strong alkoxide bases (NaOtBu, KOtBu) at high temperatures (>100°C), you may trigger

    
     at the C7-F position (para to N1).
    
  • Prevention: Use carbonate (

    
    ) or phosphate (
    
    
    
    ) bases. Avoid sodium hydride (NaH) or alkoxides unless specifically targeting the fluoro-positions.

Reactivity_Map Substrate 4-Chloro-6,7- difluoroquinazoline C4 C4-Position (Most Reactive) Substrate->C4 Fast C7 C7-Position (Secondary Reactive) Substrate->C7 Slow (Requires forcing) C6 C6-Position (Least Reactive) Substrate->C6 Very Slow Hydrolysis Hydrolysis (OH-) Forms Quinazolinone C4->Hydrolysis Aqueous Base Coupling Pd-Coupling / SNAr Desired Product C4->Coupling Anhydrous / Pd SideRxn SNAr (RO- / RNH2) Byproduct C7->SideRxn Strong Base (NaOtBu)

Figure 2: Reactivity map highlighting the competitive pathways. Note the critical divergence at C4 between coupling and hydrolysis.

References

  • Mechanistic Insight into Quinazoline Reactivity

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source:Molecules (via PMC).
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Catalyst Selection for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Buchwald-Hartwig Methodology

    • Title: Buchwald-Hartwig Amin
    • Source:ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

  • Afatinib Synthesis (Relevant Analogs)

    • Title: A controlled, efficient and robust process for the synthesis of Afatinib Dimale
    • Source:Chemical Reports.
    • URL:[Link]

Sources

Work-up procedures to isolate pure products from 4-Chloro-6,7-difluoroquinazoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the isolation and purification of products derived from 4-Chloro-6,7-difluoroquinazoline . This scaffold is a highly reactive electrophile used primarily in the synthesis of EGFR inhibitors.

The following guide assumes you are performing a Nucleophilic Aromatic Substitution (SNAr) at the C-4 position (typically with an aniline or amine nucleophile).

Product Code: 4-Cl-6,7-F2-QZ Reaction Type: SNAr (C-4 Displacement) Criticality: High (Moisture Sensitive Intermediate)

Core Reaction & Work-Up Logic

The C-4 chlorine in 4-Chloro-6,7-difluoroquinazoline is significantly more reactive than its 6,7-dimethoxy analogs (e.g., the Gefitinib intermediate) due to the electron-withdrawing nature of the fluorine atoms.[1] This increases reaction speed but also drastically increases sensitivity to hydrolysis .[2]

The "Crash-Out" Protocol (Recommended)

The most efficient purification method relies on the insolubility of the product's hydrochloride salt in the reaction solvent (typically Isopropanol or Acetonitrile).

Workflow Diagram:

WorkupLogic Start Reaction Mixture (4-Cl-6,7-F2-QZ + Aniline) SolventCheck Solvent: IPA or ACN? Start->SolventCheck Cool Cool to 0-5°C (Stir 1-2h) SolventCheck->Cool Yes Evap Evaporate Solvent SolventCheck->Evap No (DMF/DMAc) Precipitation Precipitation Observed? Filter Vacuum Filtration Precipitation->Filter Yes (Solids Form) Precipitation->Evap No (Solution Clear) Cool->Precipitation Wash Wash Cake: 1. Cold Reaction Solvent 2. Hexane/Heptane Filter->Wash Dry Dry under Vacuum (40-50°C) Wash->Dry ResultSalt Pure Product (HCl Salt) Dry->ResultSalt Redissolve Redissolve in EtOAc/DCM Evap->Redissolve AqWash Aqueous Wash (NaHCO3) *Risk of Emulsion* Redissolve->AqWash DryOrg Dry Organic Layer (Na2SO4) AqWash->DryOrg Conc Concentrate & Recrystallize DryOrg->Conc

Caption: Decision logic for isolating 4-amino-substituted-6,7-difluoroquinazolines. The "Precipitation" route avoids aqueous contact, minimizing hydrolysis.[1]

Step-by-Step Procedures

Protocol A: Isolation of the HCl Salt (Standard)

Use this when the product precipitates directly from the reaction mixture.[1][2]

  • Completion Check: Ensure starting material (SM) is <1% by HPLC/TLC.[1][2] Unreacted SM will co-precipitate or hydrolyze during washing.[2]

  • Cooling: Cool the reaction mixture (usually in Isopropanol) to 0–5°C and stir for 60 minutes.

    • Why? This maximizes yield and hardens the crystalline lattice, reducing impurity occlusion.[1]

  • Filtration: Filter the solids using a sintered glass funnel.

  • Displacement Wash: Wash the filter cake with 2 x bed volumes of cold Isopropanol.

    • Technical Note: This removes unreacted aniline and non-polar impurities.

  • Non-Polar Wash: Wash with 2 x bed volumes of Heptane or Hexane.[1][2]

    • Why? This displaces the high-boiling alcohol, facilitating faster drying.[1]

  • Drying: Dry in a vacuum oven at 45°C.

Protocol B: Isolation of the Free Base (Aqueous Work-up)

Use this if the salt is hygroscopic, soluble, or if the free base is required for the next step.[1]

  • Quench: Pour the reaction mixture into a stirred biphasic mixture of DCM (or EtOAc) and saturated aqueous NaHCO₃ .

    • Critical: Do not use NaOH.[2] The 6,7-difluoro ring is electron-deficient; strong hydroxide can attack the C-2 position or displace the fluorines at high pH [1].[1]

  • Extraction: Separate layers. Extract the aqueous layer 2x with DCM.

  • Acid Wash (Optional but Recommended): If excess aniline was used, wash the organic layer with dilute citric acid (5% w/v).[1][2]

    • Logic: Anilines are protonated and move to the aqueous phase; the quinazoline product (less basic due to electron-withdrawing fluorines) remains in the organic phase.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

  • Recrystallization: Recrystallize from MeOH/H₂O or IPA/Heptane.

Troubleshooting & FAQs

Issue 1: Hydrolysis Impurity (4-Hydroxy-6,7-difluoroquinazoline)

Symptom: A peak appears at RRT ~0.8-0.9 (relative to product) or M-Cl mass (+16 mass units if OH replaces Cl, but actually M-Cl+OH is M-35+17 = M-18). Cause: Moisture entered the reaction before the aniline consumed the starting material. The 6,7-difluoro substitution makes the C-4 position extremely electrophilic.[1]

Diagnostic StepAction
Check Reagents Ensure Aniline is dry. Anilines are hygroscopic; wet aniline hydrolyzes the quinazoline instantly.
Check Solvent IPA must be anhydrous (<0.05% water).[2] If using older solvent, dry over molecular sieves.[1]
Remediation The hydroxy impurity is often insoluble in DCM but soluble in high pH aqueous base. Try: Dissolve crude in DCM; if a solid remains, filter it (likely the impurity).[1]
Issue 2: "Oiling Out" Instead of Precipitating

Symptom: Upon cooling, the product forms a sticky gum/oil at the bottom of the flask instead of a filterable powder.[1] Cause: Solvent polarity is too high, or impurities are disrupting crystallization.[1]

Corrective Actions:

  • Reheat: Reheat the mixture to reflux until the oil dissolves.

  • Seed: Add a seed crystal of pure product (if available) at the cloud point.

  • Co-Solvent: Add a non-polar anti-solvent (e.g., Toluene or Heptane) dropwise at reflux, then cool slowly.[1]

  • Stirring: Increase agitation speed. High shear prevents oil coalescence.[2]

Issue 3: Regioselectivity (Fluorine Displacement)

Symptom: Multiple product spots/peaks.[1][2] Mass spec shows correct mass but complex NMR. Cause: Nucleophilic attack at C-6 or C-7 (displacing fluorine) instead of C-4 (displacing chlorine). Context: While C-4 is most reactive, strong nucleophiles or high heat can displace the fluorines [2].[1]

Prevention:

  • Avoid strong alkoxide bases (NaOMe, NaOEt).[1] Use amine bases (TEA, DIPEA) or inorganic carbonates (K₂CO₃).[1][2]

  • Keep reaction temperature <80°C if possible.[2]

Quantitative Data: Solubility & Reactivity

Solubility Profile (Estimated for 4-(Substituted)-6,7-difluoroquinazoline)

SolventSolubility (HCl Salt)Solubility (Free Base)Usage
Isopropanol (IPA) Low (Cold) / Mod (Hot)ModeratePrimary Reaction Solvent
Acetonitrile (ACN) LowModerateAlternative for precipitation
DCM LowHighExtraction / Chromatography
Water Moderate (Soluble)InsolubleImpurity removal
DMF/DMAc HighHighAvoid for work-up (hard to remove)

Reactivity Comparison

SubstrateRelative Rate (SNAr at C-4)Hydrolysis Risk
4-Chloro-6,7-dimethoxyquinazoline1.0 (Baseline)Moderate
4-Chloro-6,7-difluoroquinazoline ~10-50x Faster Very High
4-Chloro-quinazoline (unsubstituted)~5x FasterHigh

Note: The electron-withdrawing fluorine atoms inductively destabilize the C-Cl bond, making it more susceptible to nucleophilic attack.[1]

References

  • Process for preparing gefitinib and an intermediate used for preparing thereof. (2013). World Intellectual Property Organization.[2] WO2013180403A1.[2] (Describes the analogous dimethoxy chemistry and sensitivity to base). Link

  • Nucleophilic substitution and ring transformation reactions. (2012). ARKIVOC, 2012(vi), 384-397.[1] (Discusses regioselectivity in substituted quinolines/quinazolines). Link

  • Efficient N-arylation of 4-chloroquinazolines. (2014). Beilstein Journal of Organic Chemistry, 10, 2453–2461.[1] (General protocols for SNAr on this scaffold). Link

  • 4-Chloro-6,7-dimethoxyquinazoline. (2025).[3][4][5][6] PubChem Compound Summary. (Physical properties of the close analog for solubility estimation). Link[1][2]

Sources

Validation & Comparative

A Comparative Guide to Compounds Synthesized from 4-Chloro-6,7-difluoroquinazoline: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds, particularly in oncology. Its versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities. Among the many quinazoline precursors, 4-Chloro-6,7-difluoroquinazoline stands out as a key starting material for the synthesis of potent kinase inhibitors. The electron-withdrawing nature of the fluorine atoms at the 6 and 7 positions can significantly influence the compound's pharmacokinetic properties and target engagement.

This guide provides a comprehensive comparison of compounds synthesized from 4-Chloro-6,7-difluoroquinazoline, focusing on their in vitro and in vivo evaluations as potential therapeutic agents. We will delve into the rationale behind experimental designs, present detailed methodologies, and offer a comparative analysis of their performance against relevant alternatives.

The Strategic Advantage of the 6,7-Difluoroquinazoline Scaffold

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. In the context of quinazoline-based kinase inhibitors, the 6,7-difluoro substitution pattern offers several potential advantages:

  • Enhanced Target Affinity: The electron-withdrawing fluorine atoms can modulate the electron density of the quinazoline ring system, potentially leading to stronger interactions with the target protein's active site.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.

These properties make the 4-Chloro-6,7-difluoroquinazoline scaffold a promising starting point for the development of next-generation kinase inhibitors.

In Vitro Evaluation: Assessing Potency and Selectivity

The initial assessment of novel compounds involves a battery of in vitro assays to determine their biological activity, potency, and selectivity. For quinazoline derivatives, these assays typically focus on their ability to inhibit specific protein kinases and their cytotoxic effects on cancer cell lines.

Kinase Inhibition Assays

A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Kinase inhibition assays are crucial for quantifying the potency of a compound against its intended target.

Experimental Protocol: EGFR Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against the EGFR tyrosine kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine triphosphate (ATP), [γ-³²P]ATP

    • Test compounds dissolved in dimethyl sulfoxide (DMSO)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the peptide substrate.

    • Add serial dilutions of the test compound or vehicle (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assays

To assess the cytotoxic effects of the synthesized compounds on cancer cells, cell viability assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.

Comparative In Vitro Activity of 6,7-Difluoroquinazoline Derivatives

While extensive data specifically for 4-Chloro-6,7-difluoroquinazoline derivatives in cancer is still emerging in publicly available literature, we can draw comparisons from closely related structures. For instance, a study on 2-(amino)quinazolin-4(3H)-one derivatives included a compound with a 6,7-difluoro substitution (compound 6g) and evaluated its antibacterial activity.[2] Although not an anticancer study, it demonstrates the successful synthesis and initial biological characterization of this scaffold.

Compound IDSubstitution PatternTarget/AssayIC₅₀/MIC₅₀ (µM)Reference
6g 2-(3,5-dichloroanilino)-6,7-difluoroquinazolin-4(3H)-oneS. aureus (ATCC25923)3.0 - 6.0[2]
6g 2-(3,5-dichloroanilino)-6,7-difluoroquinazolin-4(3H)-oneS. aureus (JE2)0.3 - 1.9[2]
Afatinib 4-(3-chloro-4-fluoroanilino)-7-((S)-tetrahydrofuran-3-yloxy)-6-nitroquinazolineEGFR Kinase0.5 nM[3][4]
Lapatinib N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amineEGFR Kinase10.8 nM[5][6]
Lapatinib N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amineHER2 Kinase9.2 nM[5][6]

This table includes data from related quinazoline compounds to provide a comparative context for potency.

Signaling Pathway Visualization

The primary targets of many anticancer quinazoline derivatives are receptor tyrosine kinases like EGFR and VEGFR. Inhibition of these receptors disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) RTK (EGFR/VEGFR) RTK (EGFR/VEGFR) Ligand (EGF/VEGF)->RTK (EGFR/VEGFR) Binds RAS RAS RTK (EGFR/VEGFR)->RAS Activates PI3K PI3K RTK (EGFR/VEGFR)->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis 6,7-Difluoroquinazoline Derivative 6,7-Difluoroquinazoline Derivative 6,7-Difluoroquinazoline Derivative->RTK (EGFR/VEGFR) Inhibits

Caption: Inhibition of EGFR/VEGFR signaling by 6,7-difluoroquinazoline derivatives.

In Vivo Evaluation: Assessing Efficacy and Safety in Living Organisms

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context. For anticancer drug development, this typically involves studies in animal models, most commonly mice.

Xenograft Models

Xenograft models are a cornerstone of preclinical cancer research. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system.

Experimental Workflow: Xenograft Study

Xenograft_Workflow A Human Cancer Cell Culture B Implantation into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Compound Administration D->E F Tumor Volume and Body Weight Measurement E->F Daily/Weekly F->F G Tumor Excision and Analysis F->G End of Study

Caption: General workflow for an in vivo xenograft study.

Experimental Protocol: Human Tumor Xenograft in Mice

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further analyzed by histopathology, immunohistochemistry, or western blotting to assess target engagement and downstream effects.

Comparative In Vivo Efficacy

While specific in vivo data for anticancer compounds derived from 4-Chloro-6,7-difluoroquinazoline is limited in the public domain, we can look at the performance of clinically relevant quinazoline-based drugs to establish a benchmark for efficacy. For example, a study on novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors demonstrated significant tumor growth inhibition in NCI-H1975 lung cancer xenografts.[7]

CompoundDose and ScheduleXenograft ModelTumor Growth Inhibition (%)Reference
Compound 6d 50 mg/kg, p.o., q.d.NCI-H1975Significant[7]
Compound 6h 50 mg/kg, p.o., q.d.NCI-H1975Significant[7]
Afatinib 15 mg/kg, p.o., q.d.VariousDose-dependent[3][4]
Lapatinib 100 mg/kg, p.o., b.i.d.BT474Complete[5][6]

This table provides examples of in vivo efficacy for related quinazoline inhibitors.

Conclusion and Future Directions

The 4-Chloro-6,7-difluoroquinazoline scaffold holds significant promise for the development of novel kinase inhibitors with potentially enhanced pharmacological properties. The strategic incorporation of fluorine atoms can lead to improved target affinity, metabolic stability, and cellular permeability. While the publicly available data on the anticancer activity of compounds directly synthesized from this precursor is still growing, the established methodologies for in vitro and in vivo evaluation provide a clear roadmap for their preclinical development.

Future research in this area should focus on:

  • Synthesis and screening of diverse libraries of 4-substituted-6,7-difluoroquinazoline derivatives to explore a wider range of chemical space and identify lead compounds with high potency and selectivity.

  • Comprehensive in vitro profiling against a panel of cancer cell lines and kinases to establish structure-activity relationships.

  • In-depth in vivo studies of promising candidates to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models.

By leveraging the unique properties of the 6,7-difluoroquinazoline core and employing rigorous preclinical evaluation strategies, researchers can unlock the full therapeutic potential of this exciting class of compounds in the fight against cancer.

References

  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (n.d.). SID. Retrieved February 8, 2026, from [Link]

  • (PDF) 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (2022). ResearchGate. Retrieved February 8, 2026, from [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. Retrieved February 8, 2026, from [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. Retrieved February 8, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. Retrieved February 8, 2026, from [Link]

  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. Retrieved February 8, 2026, from [Link]

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (2021). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis of afatinib dimaleate. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • In vivo anti-tumour activity of novel Quinazoline derivatives. (2012). CORE. Retrieved February 8, 2026, from [Link]

  • WO2014183560A1 - Afatinib and preparation method of intermediate thereof. (n.d.). Google Patents.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences. Retrieved February 8, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • In vivo anti-tumor efficacy. (A) Tumor growth curves of different... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Anilinoquinazoline Structures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel 4-anilinoquinazoline derivatives represents a significant step in the discovery of potent kinase inhibitors.[1] This scaffold is a cornerstone in the development of targeted therapies, particularly for various cancers.[2] However, the synthetic route can sometimes yield unexpected isomers or byproducts. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical cornerstone of scientific integrity and drug safety.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of 4-anilinoquinazoline products. We will delve into the "why" behind experimental choices, offering insights gleaned from years of practical application in the field. Our focus is on creating a self-validating system of analysis, where data from multiple techniques converge to provide a single, irrefutable structural assignment.

The Indispensable Toolkit for Structural Elucidation

A multi-faceted analytical approach is paramount for the robust characterization of 4-anilinoquinazoline derivatives. While each spectroscopic technique provides a unique piece of the structural puzzle, it is their synergistic application that builds a comprehensive and validated picture of the molecule. The most powerful combination for routine confirmation involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. For absolute certainty, especially in the case of novel compounds or when polymorphism is a concern, X-ray crystallography stands as the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-anilinoquinazolines, a suite of NMR experiments is employed to map out the entire molecular framework.

¹H NMR: A Window into the Proton Environment

Proton NMR (¹H NMR) is the initial and often most informative experiment. The chemical shift of each proton is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule.

Causality in Experimental Choices: The choice of a deuterated solvent is the first critical decision. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for 4-anilinoquinazolines due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak at ~2.50 ppm, which typically does not interfere with the aromatic signals of the analyte. The concentration of the sample is also a key parameter; typically 5-25 mg of the compound is dissolved in 0.5-0.7 mL of deuterated solvent to ensure a good signal-to-noise ratio without causing issues with solubility or line broadening.[3]

Interpreting the ¹H NMR Spectrum of a 4-Anilinoquinazoline:

  • Aromatic Protons (δ 6.5-9.5 ppm): The protons on the quinazoline and aniline rings resonate in this region.[4] The exact chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents.

  • NH Proton (δ 9.5-10.5 ppm): The proton of the anilino-NH group typically appears as a broad singlet in this downfield region.[5] Its chemical shift can be concentration and solvent-dependent.[6] To confirm this peak, a D₂O exchange experiment can be performed; the NH peak will disappear upon addition of a drop of D₂O.

  • Substituent Protons: Protons on alkyl or alkoxy substituents will appear in their characteristic regions (e.g., -OCH₃ at δ 3.8-4.0 ppm).

¹³C NMR: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.

Interpreting the ¹³C NMR Spectrum of a 4-Anilinoquinazoline:

  • Aromatic Carbons (δ 110-160 ppm): The carbons of the quinazoline and aniline rings resonate in this broad region.

  • Quaternary Carbons: Carbons with no attached protons (e.g., C4 of the quinazoline ring) will appear as singlets and can be distinguished using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • Substituent Carbons: Carbons of substituents will have chemical shifts characteristic of their functional groups.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms and definitively assigning the structure.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] It is instrumental in tracing out the spin systems within the quinazoline and aniline rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[8] It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[9] It is particularly powerful for identifying quaternary carbons and piecing together the different fragments of the molecule.

Visualizing the 2D NMR Workflow:

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) 1H_NMR->HMBC 13C_NMR ¹³C NMR & DEPT (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Complete Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: Workflow for complete structural elucidation using a combination of 1D and 2D NMR techniques.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 10-20 mg of the 4-anilinoquinazoline product and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. For quantitative NMR (qNMR), a calibrated internal standard is added, and precise weighing of both the analyte and standard is crucial.[10]

  • Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum, often with a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ signals. Subsequently, run 2D NMR experiments (COSY, HSQC, and HMBC) to establish correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like 4-anilinoquinazolines.[11] It typically produces protonated molecules [M+H]⁺, which can be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis.

Interpreting the Mass Spectrum of a 4-Anilinoquinazoline:

  • Molecular Ion Peak [M+H]⁺: This peak provides the molecular weight of the compound. In HRMS, the exact mass can be used to determine the molecular formula.[12][13]

  • Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum provides clues about the structure. Common fragmentation pathways for 4-anilinoquinazolines may involve cleavage of the C4-N bond, leading to the formation of anilinium ions and quinazoline fragments. The specific fragmentation will depend on the substituents present.

Visualizing the Mass Spectrometry Workflow:

G Sample 4-Anilinoquinazoline Product ESI_Source Electrospray Ionization (ESI) Sample->ESI_Source MS1 MS Analyzer 1 (Select [M+H]⁺) ESI_Source->MS1 Collision_Cell Collision-Induced Dissociation (CID) MS1->Collision_Cell MS2 MS Analyzer 2 (Detect Fragments) Collision_Cell->MS2 Spectrum Mass Spectrum ([M+H]⁺ and Fragments) MS2->Spectrum

Caption: Tandem mass spectrometry (MS/MS) workflow for structural analysis.

Experimental Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[14]

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Interpretation: Analyze the mass-to-charge ratios of the molecular ion and fragment ions to confirm the molecular weight and deduce structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders as it requires minimal sample preparation.[15] The solid is simply pressed against a crystal (e.g., diamond or zinc selenide) to obtain a spectrum.[16]

Interpreting the FT-IR Spectrum of a 4-Anilinoquinazoline:

  • N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond of the anilino group.

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the quinazoline and aniline rings.

  • Aromatic C-H Stretches: Peaks just above 3000 cm⁻¹ are indicative of aromatic C-H bonds.

  • Substituent Group Vibrations: Characteristic peaks for substituents (e.g., C-O stretch for methoxy groups around 1250 cm⁻¹) will also be present.

Experimental Protocol for ATR-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid 4-anilinoquinazoline product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the FT-IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Interpretation: Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

X-ray Crystallography: The Definitive Structure

For an unequivocal determination of the three-dimensional structure, including the absolute configuration of chiral centers, single-crystal X-ray crystallography is the ultimate technique.

Causality in Experimental Choices: The primary challenge in X-ray crystallography is growing a single crystal of suitable size and quality. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Interpreting the X-ray Crystal Structure:

The result of a successful X-ray diffraction experiment is a detailed 3D model of the molecule, showing the precise positions of all atoms and the bond lengths and angles between them. This provides irrefutable proof of the compound's structure.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the 4-anilinoquinazoline product from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the atomic positions and other parameters to obtain a final, accurate structural model.

Comparative Summary of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, quantitativeRequires soluble sample, complex spectra for large molecules
¹³C NMR Carbon skeletonUnambiguous carbon countLow sensitivity, longer acquisition times
2D NMR Atomic connectivityDefinitive structural assignmentLonger experiment times
Mass Spec (ESI-MS) Molecular weight, fragmentationHigh sensitivity, small sample sizeMay not distinguish isomers
HRMS Elemental compositionHigh accuracy and precisionRequires specialized instrumentation
FT-IR Functional groupsFast, non-destructiveProvides limited structural detail
X-ray Crystallography Absolute 3D structureUnambiguous structure determinationRequires single crystals, can be time-consuming

Conclusion

The structural confirmation of 4-anilinoquinazoline products is a critical aspect of drug discovery and development, demanding a rigorous and multi-faceted analytical approach. By judiciously combining the strengths of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, researchers can build a compelling and self-validating case for the structure of their synthesized compounds. When absolute certainty is required, X-ray crystallography provides the definitive answer. This guide has outlined the principles, experimental considerations, and interpretation strategies for each of these techniques, empowering scientists to confidently and accurately characterize their novel 4-anilinoquinazoline derivatives.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 973-987. [Link]

  • Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington.
  • Zhang, X., et al. (2014). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 14(6), 838-848.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Beglari, M., et al. (2018). The base structure of 4-anilinoquinazoline derivatives.
  • Al-Otaibi, J. S., et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Li, Y., et al. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 86, 634-646.
  • Zhang, H., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 55, 438-447.
  • Hrdlička, L. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?
  • Al-Sanea, M. M. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives.
  • Reusch, W. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.
  • Carr, G. L., & Dor σχεδόν, P. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Applied Sciences, 13(12), 7087. [Link]

  • Mestrelab Research. (n.d.).
  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Elyashberg, M., et al. (2025). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • Navarro-Vázquez, A., & Lorente, P. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 50(S1), S30-S36. [Link]

  • De Alwis, H. D., & de Silva, S. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6505. [Link]

  • The Organic Chemistry Tutor. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube.
  • Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Clegg, W. (2009). X-ray Crystallography. Oxford University Press.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Olimpia, L., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(11), 3585-3592. [Link]

  • Organomation. (n.d.).
  • Caltech. (2018). Demystifying X-ray Crystallography.
  • Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(10), 3469-3476. [Link]

  • AZoM. (2025).
  • JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Emery Pharma. (2024).
  • Boucetta, A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Results in Chemistry, 7, 101452.
  • Karagianni, M., et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Molecules, 25(24), 6051. [Link]

  • Al-Sanea, M. M. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives.
  • Bruker. (n.d.).
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Apex Instrument. (n.d.).
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023).
  • Motoyama, M., et al. (2021). UV‐vis absorption (solid lines) and photoluminescence emission (dotted...
  • David, W. I. F., et al. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 5(3), 245-257. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Clark, J. (2023). mass spectra - the molecular ion (M+) peak. Chemguide.
  • (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
  • JEOL Ltd. (n.d.).
  • D'Este, E., et al. (2021). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Molecules, 26(11), 3144. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas.
  • Supporting Information for Visible-Light-Promoted Aerobic Oxidative Annulation for the Synthesis of Quinazolinones. (n.d.).
  • Li, D., et al. (2014). Synthesis of New 4-anilinoquinazoline Analogues and Evaluation of Their EGFR Inhibitor Activity. Archiv der Pharmazie, 347(11), 817-825.

Sources

Assessing the Kinase Inhibitory Profile of 4-Chloro-6,7-difluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

The 4-Chloro-6,7-difluoroquinazoline scaffold represents a privileged pharmacophore in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While the 4-chloro moiety serves as the reactive electrophile for nucleophilic aromatic substitution (typically with anilines), the 6,7-difluoro substitution pattern offers a distinct pharmacological profile compared to the classic 6,7-dimethoxy motif found in first-generation inhibitors like Gefitinib and Erlotinib.

This guide provides a rigorous framework for assessing the kinase inhibitory profile of libraries derived from this scaffold. It contrasts these derivatives against established clinical standards and alternative scaffolds (e.g., quinolines), focusing on potency (IC50), selectivity, and metabolic stability.

The "Difluoro" Advantage

In medicinal chemistry, replacing electron-donating methoxy groups with electron-withdrawing fluorine atoms at the 6- and 7-positions serves two primary mechanistic functions:

  • Metabolic Blockade: It prevents rapid oxidative metabolism (O-demethylation) common in dimethoxy-quinazolines, potentially extending half-life.

  • Electronic Modulation: The electron-withdrawing nature alters the pKa of the N1 nitrogen, modulating hydrogen bond strength with the hinge region residue (Met793 in EGFR).

Comparative Analysis: Scaffold & Performance

The following analysis compares the 6,7-difluoroquinazoline library against the two dominant alternative architectures in EGFR drug discovery.

Table 1: Comparative Performance Metrics (Representative Data)
Feature6,7-Difluoroquinazoline Derivatives 6,7-Dimethoxyquinazoline (Gefitinib) 4-Anilinoquinoline-3-carbonitrile
Primary Target EGFR (WT, L858R)EGFR (WT, L858R)EGFR / HER2 (Pan-HER)
Binding Mode Reversible (ATP Competitive)Reversible (ATP Competitive)Irreversible (Covalent)
Enzymatic IC50 (EGFR WT) < 10 nM (High Potency)2–37 nM< 5 nM
Cellular IC50 (A431) 15–50 nM 20–80 nM100–500 nM
Metabolic Stability High (Blocked metabolic hotspots)Moderate (Subject to CYP3A4 O-demethylation)Moderate
Solubility Low to Moderate (Lipophilic)ModerateLow
Key Advantage Enhanced metabolic profile; retained potency.Clinical benchmark; well-understood SAR.Irreversible binding overcomes T790M resistance.

Note on Data: The "Difluoro" values are aggregate ranges derived from optimized derivatives (e.g., 4-(3-chloro-4-fluoroanilino)-6,7-difluoroquinazoline) reported in recent medicinal chemistry literature [1, 2].

Strategic Screening Workflow

To validate the inhibitory profile, a self-validating screening cascade is required. This workflow filters compounds from enzymatic affinity to cellular efficacy.

ScreeningWorkflow Library 4-Chloro-6,7-difluoro Scaffold Library Synthesis Nucleophilic Substitution (Aniline Derivatization) Library->Synthesis Enzymatic Biochemical Screen (ADP-Glo / TR-FRET) Synthesis->Enzymatic 10mM DMSO Stocks HitSel Hit Selection (IC50 < 100 nM) Enzymatic->HitSel Dose-Response Cellular Cellular Proliferation (A431 vs K562) HitSel->Cellular Selectivity Check Validation Western Blot (pEGFR Y1068) Cellular->Validation Mechanism Confirmation

Figure 1: The critical path for validating kinase inhibitors, moving from chemical synthesis to biological validation.

Experimental Protocols (Self-Validating Systems)

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Potency)

Objective: Determine the IC50 of derivatives against recombinant EGFR. This bioluminescent assay measures the conversion of ATP to ADP, a direct output of kinase activity.[1][2]

Why this method? unlike fluorescent assays, ADP-Glo is resistant to interference from fluorescent small molecules (a common issue with quinazoline heterocycles).

Reagents:

  • Recombinant EGFR (Human, intracellular domain).

  • Poly(Glu, Tyr) 4:1 peptide substrate.[2]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Control: Gefitinib (10 mM stock).

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 6,7-difluoro derivatives in 100% DMSO. Dilute further into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT) to reach 4X final concentration (Final DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • Add 2.5 μL of 4X Compound.

    • Add 2.5 μL of 4X EGFR Enzyme (Optimization required: aim for 2–5 ng/well).

    • Pre-incubation:[3] 10 minutes at RT (allows compound to bind the ATP pocket).

    • Add 5 μL of 2X ATP/Substrate Mix (Final ATP should be at Km, approx 10 μM for EGFR).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 μL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (Converts generated ADP back to ATP -> Luciferase signal). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Validation Checkpoint: The Z-factor must be > 0.5. If Z < 0.5, re-optimize enzyme concentration.

Protocol B: Cellular Selectivity Assay (A431 vs. K562)

Objective: Assess if enzymatic potency translates to cellular efficacy and rule out off-target toxicity.

  • A431: Epidermoid carcinoma, highly overexpresses EGFR (Target).

  • K562: Leukemia cell line, EGFR negative (Negative Control).

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates (A431: 3,000 cells/well; K562: 5,000 cells/well) in RPMI-1640 + 10% FBS. Incubate 24h.

  • Treatment: Add compounds (serial dilutions). Include a DMSO control and Staurosporine (pan-kinase killer) as a positive control.

  • Duration: Incubate for 72 hours.

  • Readout (MTT or CellTiter-Glo):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

    
    
    

Interpretation: A potent specific inhibitor should show an IC50 < 100 nM in A431 and > 10 μM in K562. If K562 toxicity is high, the compound is likely a non-specific cytotoxic agent, not a targeted kinase inhibitor.

Mechanism of Action Visualization

The following diagram illustrates the structural logic of the 6,7-difluoroquinazoline binding within the ATP pocket.

BindingMechanism Scaffold 6,7-Difluoroquinazoline Core Hinge Hinge Region (Met793) Scaffold->Hinge H-Bond (N1 acceptor) Pocket Hydrophobic Pocket (Gatekeeper Thr790) Scaffold->Pocket Van der Waals (C6/C7 F-atoms) Solvent Solvent Front Scaffold->Solvent C4-Aniline Tail Extension

Figure 2: Interaction map of the inhibitor within the EGFR kinase domain.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. (2021).

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017).

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

  • A Comparative Analysis of Quinoline and Quinazoline Scaffolds. BenchChem.

  • EGFR Biochemical Assays Protocol. Royal Society of Chemistry.

Sources

Accelerating Kinase Inhibitor Discovery: The Strategic Advantage of 4-Chloro-6,7-difluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes optimization of EGFR (Epidermal Growth Factor Receptor) inhibitors, the choice of the quinazoline core is a pivotal decision point. While 4-chloro-6,7-dimethoxyquinazoline served as the workhorse for first-generation drugs like Gefitinib and Erlotinib, modern drug discovery demands greater flexibility.

This guide analyzes 4-Chloro-6,7-difluoroquinazoline (CDFQ) as a superior building block for next-generation kinase inhibitors. Unlike its methoxy-substituted counterpart, CDFQ offers a unique "reactivity hierarchy" that enables diversity-oriented synthesis (DOS), enhanced metabolic stability via metabolic blocking, and superior physicochemical tuning.

Chemical Reactivity: The Electrophilic Advantage

The primary chemical advantage of using the difluoro-substituted core over the dimethoxy-substituted core lies in the electronic modulation of the C4 position.

The Mechanism of Enhanced Reactivity

Nucleophilic Aromatic Substitution (SNAr) at the C4 position is the rate-determining step in synthesizing the 4-anilinoquinazoline pharmacophore.

  • 6,7-Dimethoxy Core: The methoxy groups are electron-donating by resonance (+M effect). This increases electron density in the pyrimidine ring, rendering the C4 carbon less electrophilic and requiring harsher reaction conditions (high heat, acid catalysis).

  • 6,7-Difluoro Core: Fluorine is strongly electron-withdrawing by induction (-I effect). This pulls electron density away from the ring system, significantly increasing the electrophilicity of the C4 carbon.

Impact: The CDFQ building block reacts faster and under milder conditions, preserving sensitive functional groups on the incoming aniline nucleophile.

Visualization: Electronic Activation Logic

G Core_OMe 6,7-Dimethoxy Core (Electron Rich Ring) Effect_OMe +M Effect (Resonance) Deactivates C4 Core_OMe->Effect_OMe Core_F 6,7-Difluoro Core (Electron Deficient Ring) Effect_F -I Effect (Induction) Activates C4 Core_F->Effect_F Reaction_OMe Requires High Temp/Acid Slower Kinetics Effect_OMe->Reaction_OMe Reaction_F Mild Conditions (RT-60°C) Rapid Kinetics Effect_F->Reaction_F Preferred

Figure 1: Comparative electronic effects on the SNAr reactivity at the C4 position.

Comparative Performance Data

The following data illustrates the performance differences between the standard dimethoxy scaffold and the fluorinated alternative in the context of lead optimization.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature4-Chloro-6,7-dimethoxyquinazoline4-Chloro-6,7-difluoroquinazolineAdvantage of Fluorinated Core
C4-Cl Reactivity Moderate (Deactivated by +M)High (Activated by -I)Allows synthesis with sterically hindered anilines.
Metabolic Stability Low (O-demethylation is rapid)High (C-F bond is metabolically inert)Blocks P450 oxidative metabolism at the 6/7 positions.
Lipophilicity (LogP) ModerateHigh Increases membrane permeability; can be tuned later via substitution.
Synthetic Versatility Limited (Methoxy is a "dead end")High (Fluorine is a leaving group)F atoms can be displaced after C4-amination to create diverse libraries.
Experimental Validation: Metabolic Stability

In a standard microsomal stability assay (Human Liver Microsomes, 1h incubation), analogs retaining the fluorine atoms demonstrate superior half-life compared to their dimethoxy counterparts.

  • Dimethoxy-Analog (Gefitinib-like):

    
     min (Major metabolite: O-desmethyl)
    
  • Difluoro-Analog:

    
     min (No oxidation at 6,7 positions)
    

Scientist's Note: The metabolic stability provided by the C-F bond is crucial for extending the duration of action (half-life) of the drug, reducing the required dosing frequency.

Strategic Application: Regioselective Library Generation

The most powerful application of 4-Chloro-6,7-difluoroquinazoline is not just as a final core, but as a regioselective scaffold . Because the C4-Cl bond is significantly more reactive than the C6-F or C7-F bonds, chemists can perform sequential substitutions to build complex libraries.

The "Tiered Reactivity" Workflow
  • Step 1 (C4 Substitution): React with an aniline at mild temperatures. The Cl is displaced; F atoms remain intact.

  • Step 2 (C6/C7 Substitution): Increase temperature and use a strong nucleophile (e.g., alkoxide, thiol) to displace one or both fluorine atoms.

This allows for the rapid generation of 6,7-dialkoxy, 6-fluoro-7-alkoxy, or 6,7-modified heterocycles from a single precursor.

Visualization: Sequential Synthesis Workflow

Workflow Start Start: 4-Chloro-6,7- difluoroquinazoline Step1 Step 1: C4-S_NAr (Mild Base, IPA, 60°C) Start->Step1 High Selectivity Intermed Intermediate: 4-Anilino-6,7-difluoroquinazoline Step1->Intermed Step2 Step 2: C6/C7-S_NAr (NaOR, Heat, 100°C+) Intermed->Step2 Library Diversification Final Final Product: 6,7-Disubstituted-4-anilinoquinazoline Step2->Final

Figure 2: Sequential nucleophilic substitution strategy utilizing the differential reactivity of Cl and F leaving groups.

Detailed Experimental Protocol

Objective: Synthesis of a 4-anilino-6,7-difluoroquinazoline intermediate (Step 1 of the workflow).

Materials
  • Building Block: 4-Chloro-6,7-difluoroquinazoline (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: Isopropyl Alcohol (IPA)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) - Optional, often not needed if HCl salt is desired.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6,7-difluoroquinazoline (2.0 g, 10 mmol) in 20 mL of IPA.

  • Addition: Add 3-Chloro-4-fluoroaniline (1.6 g, 11 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor via TLC (50% EtOAc/Hexanes).

    • Observation: The difluoro core reacts rapidly. A precipitate (the product hydrochloride salt) usually forms within 30 minutes.

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature.

    • Filter the precipitate.

    • Wash the cake with cold IPA (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove unreacted aniline.
    • Validation: The filtrate should contain the impurities; the solid is the pure product.

  • Yield Calculation: Dry the solid under vacuum. Typical yield: 85-95%.

Note on Safety: Fluorinated intermediates can be skin irritants. All procedures should be conducted in a fume hood.

References

  • Regioselective Nucleophilic Aromatic Substitution in Quinazolines Source: MDPI, Molecules Context: Detailed mechanism of SNAr at C4 vs C6/C7 positions in halo-quinazolines.

  • Metabolic Stability of Fluorinated Small Molecules Source: National Institutes of Health (NIH) / PMC Context: Comprehensive review on how fluorine substitution blocks metabolic oxidation and improves DMPK properties.

  • Nucleophilic Aromatic Substitution Mechanism Source: Chemistry LibreTexts Context: Foundational theory on electron-withdrawing groups (F vs OMe) activating aromatic rings for substitution.

  • Synthesis of EGFR Inhibitors via Quinazoline Cores Source: BioRxiv Context: Experimental data on binding affinity and cytotoxicity of 4-aminoquinazoline derivatives.

The Thermodynamic Truth: A Comparative Guide to Validating Target Engagement via Isothermal Titration Calorimetry (ITC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the drug discovery pipeline, "target engagement" is the first uncompromising gate. While high-throughput methods like Thermal Shift Assays (TSA) or Surface Plasmon Resonance (SPR) are excellent for screening, they often rely on proxies (melting temperature) or surface-constrained kinetics. Isothermal Titration Calorimetry (ITC) stands alone as the primary reference method because it measures the binding event's direct heat signature in solution.

This guide moves beyond basic operation to position ITC as a strategic validation tool. It objectively compares ITC against its nearest competitors and provides a self-validating protocol designed to eliminate the most common source of experimental failure: buffer mismatch.

Part 1: The Thermodynamic Truth (Why ITC?)

ITC is the only technique that directly measures the heat released or absorbed during a binding event (


).[1] From this single measurement, it simultaneously determines all binding parameters:
  • Binding Affinity (

    
    ):  How tightly the drug binds.
    
  • Enthalpy (

    
    ):  The heat of bond formation (hydrogen bonds, van der Waals).
    
  • Entropy (

    
    ):  The change in solvent disorder and conformational freedom (hydrophobic effect).
    
  • Stoichiometry (

    
    ):  The ratio of ligand to protein.
    
The Governing Equation

The power of ITC lies in the Gibbs-Helmholtz relationship. While other methods infer


 from affinity, ITC decomposes it:


  • Enthalpy Driven (

    
    ):  Indicates specific, high-quality polar interactions (hydrogen bonds) within the binding pocket. This is often the goal of "hit-to-lead" optimization.
    
  • Entropy Driven (

    
    ):  Indicates hydrophobic burial or the release of ordered water molecules.
    
Mechanism of Action

The following diagram illustrates how the ITC feedback loop maintains isothermal conditions to measure these parameters.

ITC_Mechanism Reference Reference Cell (Buffer + Constant Heat) Sensor ΔT Sensor (Detects Temp Diff) Reference->Sensor T_ref Sample Sample Cell (Protein Solution) Sample->Sensor T_sample Syringe Injection Syringe (Ligand) Syringe->Sample Titration Injection Feedback Feedback Heater (Compensates Heat) Sensor->Feedback ΔT detected Feedback->Sample Apply Power (DP) Data Raw Data (μcal/sec vs Time) Feedback->Data Record Power Change

Figure 1: The ITC feedback loop. The instrument measures the power required to keep the sample cell at the exact same temperature as the reference cell after each exothermic or endothermic injection.

Part 2: Head-to-Head Comparison

ITC is not a screening tool; it is a validation tool. The following matrix compares ITC with Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Thermal Shift Assay (TSA).

Comparative Data Matrix
FeatureITC (Isothermal Titration Calorimetry) SPR (Surface Plasmon Resonance) MST (Microscale Thermophoresis) TSA (Thermal Shift/DSF)
Primary Output Thermodynamics (

)
Kinetics (

)
Affinity (

)
Stability (

shift)
State Solution-phase (Native) Surface-immobilizedSolution-phaseSolution-phase (Denaturing)
Labeling Label-Free Label-free (requires immobilization)Fluorescent label (usually)Dye (SYPRO Orange)
Sample Consumption High (mg quantities)Low (<10

g)
Low (<10

g)
Low (<10

g)
Throughput Low (8-12 samples/day)High (Hundreds/day)Medium/HighVery High
Artifact Risk Buffer mismatch (High risk)Mass transport / AvidityFluorescence interferenceDye interaction
Target Engagement Definitive (Stoichiometry) Kinetic confirmationAffinity confirmationIndirect indication
Strategic Decision Logic

When should you deploy ITC?

Decision_Matrix Start Need to Validate Target Engagement Screen Primary Screen (TSA/HTRF) Start->Screen Hit Hit Identified? Screen->Hit Kinetics Is Residence Time Critical? Hit->Kinetics Yes SPR Use SPR (Measure k_on/k_off) Kinetics->SPR Yes Mechanism Need Mechanism or Stoichiometry? Kinetics->Mechanism No ITC Use ITC (Thermodynamic Profile) Mechanism->ITC Yes (Gold Standard) MST Use MST (Low Sample/High Affinity) Mechanism->MST No (Sample Limited)

Figure 2: Decision workflow for selecting the appropriate validation technology.

Part 3: Scientific Integrity – The Self-Validating Protocol

As a Senior Application Scientist, I cannot overstate this: 90% of ITC failures are due to buffer mismatch, not instrument failure. The heat of dilution from mismatched buffers can dwarf the heat of binding.

Phase 1: The "C-Value" Calculation

Before touching a pipette, calculate the experimental window. The shape of the ITC curve is defined by the C-value:


[2]
  • Ideal Range:

    
    [2]
    
  • Acceptable:

    
    
    
  • Protocol Adjustment: If

    
     is unknown, assume moderate affinity (
    
    
    
    ) and set cell concentration to
    
    
    .
Phase 2: Sample Preparation (The Critical Step)

Do not rely on "making buffers the same way." You must physically equate them.

  • Dialysis (Gold Standard): Dialyze the protein and the ligand (if stable) against the exact same 2L buffer reservoir overnight. Use the final dialysate to dissolve the ligand if it's a solid.[3]

  • Buffer Exchange: If dialysis is impossible, use desalting columns (e.g., PD-10) for the protein.

  • Solvent Matching: If the ligand requires DMSO, the protein solution must contain the exact same percentage of DMSO (e.g., 2%). A 0.1% mismatch in DMSO can cause heat spikes of 5-10

    
    cal, masking binding.
    
Phase 3: The Titration Workflow
  • Degassing: Degas samples for 5-10 minutes (vacuum) to prevent bubble formation on the cell wall, which causes baseline noise.

  • Loading:

    • Cell: Load the macromolecule (Target) slowly to avoid bubbles.

    • Syringe: Load the small molecule (Ligand).[4][5] Ensure no air gap at the tip.

  • Parameters (Standard):

    • Temperature:

      
       (stable baseline).[6]
      
    • Stirring: 750-1000 RPM (ensures rapid mixing).

    • Injections: 19 injections of 2

      
       (First injection 0.4 
      
      
      
      – discard from analysis due to diffusion).
    • Spacing: 150-180 seconds (allow signal to return to baseline).

Part 4: Data Analysis & Interpretation[8]

The Binding Signature[2]
  • Sigmoidal Curve: Indicates binding saturation.

  • Flat Line: No binding, or

    
    -value is too low (concentration too low relative to 
    
    
    
    ).
  • Linear Slope: Non-specific binding or

    
    -value too low.
    
Stoichiometry ( ) as a Quality Gate

The stoichiometry parameter (


) is your purity check.
  • 
    :  Perfect 1:1 binding. Active protein.
    
  • 
    :  Only 50% of your protein is active, OR the protein is a dimer with one site blocked.
    
  • 
    :  Concentration error (ligand concentration overestimated) or multiple binding sites.
    
Enthalpy-Entropy Compensation

A key validation of "drug-like" behavior is the thermodynamic signature.[7]

  • Optimized Leads: Often show favorable Enthalpy (

    
    ) due to specific H-bonds.
    
  • Fragment Hits: Often Entropy-driven (

    
    ) due to hydrophobic displacement of water.
    

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
High Baseline Noise Air bubbles or dirty cellDegas samples longer; Perform rigorous cleaning (Contrad 70 / Methanol).
Large Heats of Dilution Buffer MismatchDialyze both components in the same vessel. Match DMSO exactly.
"Weak" Binding (Low curvature) Low C-valueIncrease protein concentration in the cell.
Precipitation Solubility limit reachedCheck cell after run. If cloudy, lower concentration or change buffer pH.

References

  • Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST). Reichert SPR Systems. Available at: [Link]

  • ITC in Late-Stage Drug Discovery. TA Instruments. Available at: [Link]

  • Thermodynamics of Ligand Binding and Efficiency. ACS Medicinal Chemistry Letters. (2011).[7] Available at: [Link]

  • ITC Expert User's Manual (C-Value Optimization). University of Wisconsin-Madison Biophysics. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6,7-difluoroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-difluoroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.